Calyxin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2,4-dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34O8/c1-43-32-21-31(41)33(35(42)34(32)30(40)20-10-23-8-16-27(38)17-9-23)29(24-11-18-28(39)19-12-24)4-2-3-25(36)13-5-22-6-14-26(37)15-7-22/h2,4,6-12,14-21,25,29,36-39,41-42H,3,5,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYXVFFHVYUZJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)C(C=CCC(CCC2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O)O)C(=O)C=CC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of Calyxin B in Alpinia blepharocalyx: A Technical Guide for Researchers
An In-depth Exploration of the Isolation, Bioactivity, and Putative Mechanisms of a Promising Diarylheptanoid
This technical guide provides a comprehensive overview of the discovery of Calyxin B, a diarylheptanoid isolated from the seeds of Alpinia blepharocalyx. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for its isolation and biological evaluation, alongside a discussion of its potential mechanism of action.
Introduction
Alpinia blepharocalyx K. Schum., a plant belonging to the Zingiberaceae family, has a history of use in traditional Chinese medicine for treating stomach disorders. Phytochemical investigations into this plant have revealed a rich source of bioactive compounds, particularly diarylheptanoids. Among these, this compound has emerged as a compound of significant interest due to its potent biological activities. Diarylheptanoids from Alpinia species are known to exhibit a range of effects, including anti-inflammatory, antiproliferative, and cytotoxic activities. This compound, a complex diarylheptanoid, has demonstrated notable antiproliferative effects against human fibrosarcoma cells, highlighting its potential as a lead compound in cancer research. This guide will delve into the technical aspects of its discovery and characterization.
Data Presentation
The following table summarizes the key quantitative data associated with the biological activity of this compound and other compounds isolated from Alpinia blepharocalyx.
| Compound/Extract | Cell Line | Assay | Activity Metric | Value | Reference |
| This compound | HT-1080 (Human Fibrosarcoma) | Antiproliferative | ED50 | 0.69 μM | [1] |
| Various Compounds | RAW 264.7 (Murine Macrophages) | NO Production Inhibition | IC50 | 7.66–14.06 μM | [2] |
Experimental Protocols
Isolation and Purification of this compound from Alpinia blepharocalyx Seeds
The following protocol is a composite methodology based on established procedures for isolating diarylheptanoids from Alpinia species.
1. Plant Material and Extraction:
-
Dried seeds of Alpinia blepharocalyx are pulverized.
-
The powdered seeds are extracted with 95% ethanol (B145695) at room temperature.
-
The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then suspended in water and partitioned successively with hexane (B92381) and diethyl ether to separate compounds based on polarity. This compound is expected to be in the ether-soluble fraction.
2. Chromatographic Separation:
-
The diethyl ether fraction is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are pooled.
-
Further purification of the this compound-containing fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification is performed using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a methanol-water gradient system to yield pure this compound.
3. Structural Elucidation:
-
The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HR-MS).
Antiproliferative Activity Assessment: MTT Assay
This protocol outlines the determination of the antiproliferative activity of this compound against the HT-1080 human fibrosarcoma cell line.
1. Cell Culture:
-
HT-1080 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.1%.
-
The cells are treated with various concentrations of this compound and incubated for 48 hours.
-
Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal effective dose (ED50) is calculated from the dose-response curve.
Nitric Oxide (NO) Production Inhibition Assay
This protocol describes the evaluation of the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
1. Cell Culture:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells per well and incubated for 24 hours.
-
The cells are then pre-treated with various concentrations of this compound for 1 hour.
-
Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Briefly, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.
-
After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Visualization of Methodologies and Putative Mechanisms
Experimental Workflow for Isolation and Bioactivity Screening
The following diagram illustrates the general workflow from plant material to the identification of bioactive compounds like this compound.
Caption: Workflow for the discovery of this compound.
Putative Antiproliferative Signaling Pathway
While the precise signaling pathway for this compound's antiproliferative activity has not been fully elucidated, many natural compounds exert their effects by modulating key cellular signaling cascades that control cell growth, proliferation, and apoptosis. Based on the mechanisms of other antiproliferative agents, a plausible hypothesis is that this compound may interfere with growth factor receptor signaling, leading to the inhibition of downstream pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways. Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.
Caption: Hypothetical mechanism of this compound.
Logical Flow for NO Production Inhibition
The anti-inflammatory activity of compounds is often assessed by their ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with LPS. This process involves the upregulation of inducible nitric oxide synthase (iNOS). This compound may exert its inhibitory effect by either directly inhibiting the iNOS enzyme or by suppressing the signaling pathways that lead to iNOS expression.
The following diagram outlines the logical relationship in the NO production pathway and the potential point of intervention for this compound.
Caption: NO production inhibition by this compound.
Conclusion
This compound, a diarylheptanoid from Alpinia blepharocalyx, represents a promising natural product with potent antiproliferative and potential anti-inflammatory activities. This technical guide provides a framework for its isolation and biological characterization. Further research is warranted to fully elucidate its mechanism of action, particularly the specific signaling pathways it modulates. Such studies will be crucial in determining its therapeutic potential and for the development of novel drug candidates based on its unique chemical structure.
References
A Comprehensive Technical Review of Eriocalyxin B (Calyxin B)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eriocalyxin B (EriB), also known as this compound, is a natural ent-kaurane diterpenoid isolated from the medicinal herb Isodon eriocalyx.[1][2][3] This compound has garnered significant scientific interest due to its potent and diverse biological activities, particularly its robust anti-tumor effects across a wide spectrum of cancers including breast, prostate, pancreatic, and leukemia.[1][4][5][6] Its therapeutic potential also extends to anti-inflammatory and neuroprotective applications.[7][8] The primary mechanisms of action involve the modulation of critical cellular signaling pathways, such as NF-κB and STAT3, leading to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[9][10][11] This technical guide provides a comprehensive review of the current research on Eriothis compound, presenting quantitative data, detailed experimental protocols, and visualizations of its core mechanisms of action to support further investigation and drug development efforts.
Chemical Properties
Eriothis compound is an ent-kaurane diterpenoid characterized by the presence of two α,β-unsaturated ketone moieties, which are crucial for its biological activity.[10]
-
Molecular Formula: C₂₀H₂₄O₅[12]
-
Molecular Weight: 344.40 g/mol [12]
-
Source: Isolated from the traditional Chinese herb Isodon eriocalyx.[1][13]
Biological Activities and Mechanisms of Action
Anticancer Activity
Eriothis compound exhibits broad-spectrum anticancer activity by inducing apoptosis and autophagy, causing cell cycle arrest, and inhibiting tumor angiogenesis and metastasis.[1][9][14]
2.1.1. Induction of Apoptosis and Autophagy EriB is a potent inducer of apoptosis in various cancer cells.[4][6][15] This is achieved through the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the activation of caspases, including caspase-3 and caspase-8, and PARP.[4][15] In prostate cancer cells, EriB triggers apoptosis and autophagy by inhibiting the Akt/mTOR signaling pathway.[4] It also disrupts the cellular redox balance by suppressing the glutathione (B108866) and thioredoxin antioxidant systems, leading to increased intracellular Reactive Oxygen Species (ROS) and subsequent cell death.
2.1.2. Cell Cycle Arrest EriB has been shown to arrest the cell cycle at the G2/M phase in pancreatic adenocarcinoma and differentiated 3T3-L1 cells.[3][6] This effect is associated with the modulation of key cell cycle regulators, such as the inhibition of CDK1, CDK2, Cyclin A, and Cyclin B1.[3]
2.1.3. Inhibition of Angiogenesis and Metastasis EriB effectively inhibits angiogenesis, a critical process for tumor growth and metastasis. It has been shown to diminish the formation of subintestinal vessels in zebrafish embryos and suppress tumor angiogenesis in mouse breast tumor models.[14] This anti-angiogenic effect is primarily mediated by the suppression of the VEGFR-2 signaling pathway.[14] Furthermore, EriB inhibits the migration and invasion of triple-negative breast cancer cells.[16]
2.1.4. Core Signaling Pathways The anticancer effects of EriB are orchestrated through the modulation of several key signaling pathways.
-
NF-κB Pathway: EriB is a potent inhibitor of the NF-κB pathway. It interferes with the binding of both p65 and p50 subunits to their DNA response elements in a noncompetitive manner, which in turn suppresses the transcription of NF-κB target genes involved in inflammation and cell survival, such as cyclooxygenase-2 (COX-2) and inducible nitric-oxide synthase (iNOS).[10]
Caption: Eriothis compound inhibits the NF-κB signaling pathway.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key oncogenic driver. EriB directly and covalently binds to the Cys712 residue in the SH2 domain of STAT3.[11] This interaction blocks the phosphorylation and subsequent activation of STAT3, leading to the induction of apoptosis in STAT3-dependent tumor cells.[11]
Caption: Eriothis compound directly inhibits STAT3 activation.
-
Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical pro-survival pathway often dysregulated in cancer. EriB treatment in prostate and breast cancer cells leads to decreased phosphorylation of Akt, mTOR, and the downstream effector p70S6K.[3][4][5] Inhibition of this pathway contributes significantly to EriB's ability to induce both apoptosis and autophagy.[3][4]
Caption: EriB induces apoptosis and autophagy via Akt/mTOR inhibition.
Anti-inflammatory and Neuroprotective Activity
EriB demonstrates significant anti-inflammatory and neuroprotective properties, primarily through the inhibition of microglial overactivation. In a mouse model of ischemic stroke, EriB treatment reduced cerebral injury by suppressing the NF-κB signaling pathway in the brain penumbra.[7][17] Similarly, in a model of experimental autoimmune prostatitis, EriB alleviated prostate inflammation and pelvic pain by downregulating the NF-κB pathway while upregulating the PI3K/Akt/mTOR pathway.[8]
Antiviral Activity
To date, there is limited published research specifically investigating the antiviral activities of Eriothis compound. This remains an area for future exploration.
Data Presentation: Quantitative Efficacy
The cytotoxic and inhibitory efficacy of Eriothis compound has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | 24 h | 0.88 | [18] |
| PC-3 | Prostate Cancer | 48 h | 0.46 | [18] |
| 22RV1 | Prostate Cancer | 24 h | 3.26 | [18] |
| 22RV1 | Prostate Cancer | 48 h | 1.20 | [18] |
| PANC-1 | Pancreatic Cancer | Not Specified | Potent Cytotoxicity | [6] |
| SW1990 | Pancreatic Cancer | Not Specified | Potent Cytotoxicity | [6] |
| CAPAN-2 | Pancreatic Cancer | Not Specified | Potent Cytotoxicity | [6] |
| Kasumi-1 | Acute Myeloid Leukemia | Not Specified | High Sensitivity | [19] |
| A-549 | Lung Cancer | 48 h | 0.3 - 3.1 (Range) | [3] |
| MCF-7 | Breast Cancer | 48 h | 0.3 - 3.1 (Range) | [3] |
| SMMC-7721 | Hepatocarcinoma | 48 h | 0.3 - 3.1 (Range) | [3] |
| SW-480 | Colon Cancer | 48 h | 0.3 - 3.1 (Range) | [3] |
| HL-60 | Promyelocytic Leukemia | 48 h | 0.3 - 3.1 (Range) | [3] |
Experimental Protocols
The following protocols are standardized methodologies for assessing the biological effects of Eriothis compound in vitro.
General Experimental Workflow
A typical in vitro investigation of EriB involves a sequential process starting from assessing general cytotoxicity to elucidating specific molecular mechanisms.
Caption: Standard workflow for in vitro analysis of Eriothis compound.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5x10³ to 1x10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[4]
-
Compound Treatment: Remove the medium and treat the cells with fresh medium containing a range of EriB concentrations (e.g., 0.25–8 µM) and a vehicle control (DMSO, ≤ 0.1%).[4][18]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4][20]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C to allow formazan (B1609692) crystal formation.[4][18]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][18]
-
Absorbance Measurement: Read the absorbance at a wavelength of 450 nm or 490 nm using a microplate reader.[4][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[20]
Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of EriB for a specific duration. Include an untreated control.[21]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle method like scraping or an EDTA-based solution. Avoid trypsin, as Annexin V binding is calcium-dependent.[21]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[21]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).[18][21]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[18] Incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Analyze the stained cells promptly using a flow cytometer. Differentiate populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).[21]
Protein Expression Analysis (Western Blot)
This technique is used to detect changes in the expression or phosphorylation status of specific proteins in response to EriB treatment.
-
Cell Lysis: After EriB treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[22]
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-STAT3, anti-Caspase-3, anti-Akt) overnight at 4°C.[22]
-
Secondary Antibody Incubation: After washing with TBST, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[22]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Conclusion and Future Perspectives
Eriothis compound has emerged as a highly promising natural product with significant therapeutic potential, particularly as an anticancer agent. Its ability to modulate multiple, critical oncogenic signaling pathways such as NF-κB, STAT3, and Akt/mTOR underscores its potential for broad-spectrum efficacy. The compound's anti-inflammatory and neuroprotective activities further expand its potential clinical applications. While in vitro and preclinical in vivo studies have established a strong foundation, further research is required. Future investigations should focus on detailed pharmacokinetic and pharmacodynamic studies, optimization of its structure to enhance efficacy and reduce potential toxicity, and exploration of its efficacy in combination therapies. The development of novel drug delivery systems could also improve its bioavailability and therapeutic index, paving the way for clinical trials to validate its use in treating cancer and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eriothis compound alleviated ischemic cerebral injury by limiting microglia-mediated excessive neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Eriothis compound on prostatic inflammation and pelvic pain in a mouse model of experimental autoimmune prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Eriothis compound inhibits nuclear factor-kappaB activation by interfering with the binding of both p65 and p50 to the response element in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorlab.com [biorlab.com]
- 13. Natural product Eriothis compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Natural product Eriothis compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Eriothis compound alleviated ischemic cerebral injury by limiting microglia-mediated excessive neuroinflammation in mice [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
The Calyxin B Biosynthesis Pathway: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calyxin B, a prominent member of the diarylheptanoid-flavanone hybrid family of natural products, has garnered significant interest within the scientific community due to its notable biological activities, including potent antiproliferative effects.[1] Isolated from plants of the Alpinia genus, particularly Alpinia blepharocalyx, this compound represents a unique chemical scaffold resulting from the convergence of two major plant secondary metabolic pathways: the phenylpropanoid pathway, which gives rise to both diarylheptanoids and flavonoids, and a subsequent cycloaddition reaction.[1][2] This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, summarizing key enzymatic steps, presenting available quantitative data, and detailing relevant experimental methodologies. The information herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, metabolic engineering, and the development of novel therapeutic agents.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process that initiates from the general phenylpropanoid pathway, diverging to form two key precursor molecules: a diarylheptanoid and a chalcone (B49325). These intermediates are then believed to undergo a crucial cycloaddition reaction to form the characteristic hybrid structure of this compound.
Phenylpropanoid Pathway: The Common Origin
The journey towards this compound begins with the aromatic amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of three core enzymatic reactions convert L-phenylalanine into p-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites.[3][4]
-
Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to produce cinnamic acid.[5]
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates cinnamic acid at the para position to yield p-coumaric acid.[5]
-
4-coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5]
Branching Pathways: Formation of the Diarylheptanoid and Chalcone Precursors
From the central intermediate p-coumaroyl-CoA, the pathway bifurcates to synthesize the two essential building blocks of this compound.
The formation of the diarylheptanoid backbone is thought to proceed through the action of a type III polyketide synthase, likely a curcuminoid synthase (CURS) or a related enzyme. This process involves the condensation of one molecule of a phenylpropanoid-CoA ester (such as p-coumaroyl-CoA or feruloyl-CoA) with two molecules of malonyl-CoA, followed by further modifications.[5][6] The specific diarylheptanoid precursor for this compound has not been definitively identified, but it is likely a derivative of the curcuminoid scaffold.
The flavanone (B1672756) portion of this compound is derived from the flavonoid biosynthesis pathway, with chalcone synthase (CHS) playing a pivotal role.[3][7] CHS, another type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[8] This chalcone is the direct precursor that is thought to participate in the subsequent cycloaddition reaction.
The Key Cycloaddition Step: A Putative Enzymatic Diels-Alder Reaction
The defining step in this compound biosynthesis is the formation of the heterocyclic ring system that links the diarylheptanoid and the chalcone moieties. Based on the chemical structure, this is hypothesized to occur via a [4+2] cycloaddition, or Diels-Alder reaction.[9][10][11] In this proposed mechanism, a diene on the diarylheptanoid precursor reacts with a dienophile on the chalcone precursor. While the existence of dedicated "Diels-Alderase" enzymes in plant secondary metabolism is an active area of research, a specific enzyme catalyzing this reaction in Alpinia has yet to be characterized.[9][10][12] This enzymatic control would likely ensure the high stereoselectivity observed in the natural product.
The proposed overall biosynthetic pathway is depicted in the following diagram:
References
- 1. Determination of diarylheptanoids from Alpinia officinarum (Lesser Galangal) by HPLC with photodiode array and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [rex.libraries.wsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress of [5 + 2] cycloaddition reactions in natural product synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. iwnirz.pl [iwnirz.pl]
- 7. mdpi.com [mdpi.com]
- 8. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic [4+2] Cycloadditions in the Biosynthesis of Spirotetramates and Spirotetronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme-catalysed [4+2] cycloaddition is a key step in the biosynthesis of spinosyn A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FAD-dependent enzyme-catalysed intermolecular [4+2] cycloaddition in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Eriocalyxin B: A Technical Guide on its Natural Sources, Abundance, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eriocalyxin B, a potent ent-kaurene (B36324) diterpenoid, has garnered significant scientific interest for its diverse and potent biological activities, particularly its anti-cancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of Eriothis compound, its abundance, detailed experimental protocols for its isolation and quantification, and an in-depth exploration of its mechanisms of action through key signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are detailed to facilitate reproducibility. Furthermore, complex signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying processes.
Natural Sources and Abundance
The primary natural source of Eriothis compound is the plant Isodon eriocalyx, a member of the Lamiaceae family. Specifically, it is most abundantly found in the leaves of Isodon eriocalyx var. laxiflora.[1] This herbaceous plant is predominantly distributed in the southwestern regions of China and has a history of use in traditional medicine.[2]
Quantitative Abundance
The yield of Eriothis compound from Isodon eriocalyx var. laxiflora can be influenced by various factors, including the geographical origin of the plant, the time of harvest, and the extraction methodology employed. The following table summarizes the reported yield from a key study.
| Plant Material | Starting Amount | Yield of Eriothis compound | Percentage Yield (w/w) | Reference |
| Dried leaves of Isodon eriocalyx var. laxiflora | 1.5 kg | 600 mg | 0.04% | Sun et al., 1995 |
Experimental Protocols
Extraction and Isolation of Eriothis compound
The following protocol outlines a standard methodology for the extraction and isolation of Eriothis compound from the dried leaves of Isodon eriocalyx var. laxiflora.
2.1.1. Plant Material Preparation
-
Air-dry the leaves of Isodon eriocalyx var. laxiflora at ambient temperature.
-
Grind the dried leaves into a coarse powder to maximize the surface area for efficient solvent extraction.
2.1.2. Solvent Extraction
-
Macerate the powdered leaves (e.g., 1.5 kg) with 95% ethanol (B145695) at room temperature.[1]
-
Repeat the extraction process three times to ensure the exhaustive removal of phytochemicals.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.3. Fractionation
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning successively with petroleum ether and ethyl acetate (B1210297).
-
Collect the ethyl acetate fraction, which is enriched with Eriothis compound, and concentrate it to dryness.
2.1.4. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of petroleum ether and acetone, with gradually increasing polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).[3]
-
-
Preparative Thin Layer Chromatography (Prep-TLC):
-
Apply the enriched fraction as a band onto a silica gel 60 F₂₅₄ plate.
-
Develop the plate using a chloroform:methanol (e.g., 15:1 v/v) solvent system.[3]
-
Visualize the band corresponding to Eriothis compound under UV light, scrape it from the plate, and elute the compound using a polar solvent.
-
-
Further Purification (Optional):
-
For higher purity, fractions can be subjected to repeated column chromatography, potentially using a chloroform-methanol gradient or Sephadex LH-20 chromatography.[1]
-
2.1.5. Crystallization
-
Crystallize the purified Eriothis compound from a suitable solvent system, such as methanol-chloroform, to obtain a pure crystalline solid.[1]
Quantification of Eriothis compound by High-Performance Liquid Chromatography (HPLC)
This section details a validated HPLC method for the quantification of Eriothis compound in plasma samples, crucial for pharmacokinetic studies.[4]
2.2.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add a suitable internal standard.
-
Alkalinize the sample with a small volume of NaOH solution.
-
Extract with 1 mL of diethyl ether by vortexing for 2 minutes.[5]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.2.2. HPLC Conditions
| Parameter | Specification |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile and 0.1% triethylamine (B128534) in water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 233 nm |
| Injection Volume | 20 µL |
2.2.3. Method Validation
The described HPLC method has demonstrated linearity over a concentration range of 50–2500 ng/mL, with a mean extraction recovery of over 80%.[4]
Signaling Pathways and Mechanisms of Action
Eriothis compound exerts its biological effects by modulating several critical signaling pathways that are often dysregulated in cancer and inflammatory conditions.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappaB (NF-κB) is a key transcription factor involved in inflammation and cell survival. Eriothis compound has been shown to be a potent inhibitor of the NF-κB pathway.[6] Its mechanism of action does not involve preventing the nuclear translocation of NF-κB. Instead, it directly interferes with the binding of the p65 and p50 subunits of NF-κB to their DNA response elements in a noncompetitive manner.[6][7] This leads to the suppression of downstream gene transcription, including pro-inflammatory cytokines and survival proteins.
Modulation of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often constitutively active in various cancers. Eriothis compound is a specific inhibitor of STAT3.[8] It acts through a direct covalent interaction, where its α,β-unsaturated carbonyl groups react with the thiol group of Cysteine 712 (Cys712) in or near the SH2 domain of the STAT3 protein.[9][10] This modification prevents the phosphorylation of STAT3 at Tyrosine 705 by upstream kinases like JAK2, thereby inhibiting its activation, dimerization, and subsequent nuclear translocation.[8][9] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2 and cyclin D1.[9]
Inhibition of the Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Eriothis compound has been shown to inhibit this pathway by decreasing the phosphorylation of both Akt and mTOR.[2][11] The inhibition of the Akt/mTOR/p70S6K signaling cascade by Eriothis compound leads to the induction of apoptosis and autophagy in cancer cells.[11][12]
Conclusion
Eriothis compound is a promising natural product with well-documented anti-cancer and anti-inflammatory activities. Its primary source, Isodon eriocalyx var. laxiflora, provides a viable avenue for its isolation. The detailed protocols for extraction, purification, and quantification outlined in this guide offer a foundation for further research and development. The multifaceted mechanism of action of Eriothis compound, targeting key signaling pathways such as NF-κB, JAK/STAT, and Akt/mTOR, underscores its therapeutic potential. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the development of novel therapeutics from natural sources.
References
- 1. benchchem.com [benchchem.com]
- 2. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Eriothis compound inhibits nuclear factor-kappaB activation by interfering with the binding of both p65 and p50 to the response element in a noncompetitive manner [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Mechanism of Action of Calyxin B in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anticancer effects of Calyxin B and its analogs. The document synthesizes current research findings, presenting detailed signaling pathways, quantitative data, and experimental methodologies to support further investigation and drug development efforts in oncology.
Core Mechanisms of Action
This compound, a diterpenoid isolated from Isodon eriocalyx, and its related compounds have demonstrated significant anti-tumor properties across a range of cancer cell lines. The primary mechanisms of action converge on the induction of programmed cell death (apoptosis), autophagy, and cell cycle arrest, mediated through the modulation of several key signaling pathways.
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by targeting multiple critical signaling cascades within cancer cells. These include the PI3K/Akt/mTOR pathway, the STAT3 signaling pathway, and pathways governing apoptosis and the cell cycle.
This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through both intrinsic and extrinsic pathways, characterized by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP). In prostate cancer cells, for instance, Eriothis compound (EriB), a closely related compound, leads to the cleavage of caspase-3, caspase-8, and PARP[1]. Similarly, in osteosarcoma cells, Calycosin, another related isoflavone, triggers apoptosis through the activation of caspase-3 and PARP-1[2].
The pro-apoptotic effects are often mediated by the regulation of the Bcl-2 family of proteins. Calycosin has been shown to downregulate the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax and Bad[3][4]. This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial-mediated apoptotic pathway[4].
Autophagy, a cellular self-digestion process, is also significantly impacted by this compound. In prostate cancer cells, Eriothis compound treatment leads to an increase in the autophagy marker LC3-II, indicating the formation of autophagosomes[1]. Interestingly, the role of autophagy in this compound-induced cell death appears to be complex. While this compound induces autophagy, the inhibition of this process with agents like chloroquine (B1663885) (CQ) can enhance EriB-induced apoptosis in prostate cancer cells, suggesting a cytoprotective role for autophagy in this context[1]. Conversely, in other cancer types like non-small cell lung cancer, Calyxin Y induces a hydrogen peroxide-dependent autophagy that contributes to its cytotoxic effects[5].
This compound has been shown to halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases. In pancreatic adenocarcinoma cells, Eriothis compound induces cell cycle arrest through a p53-dependent pathway[6]. The mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins. For example, Calycosin can arrest gastric cancer cells in the G0/G1 phase by downregulating CDK2, CDK4, CDK6, cyclin D1, and cyclin E, while upregulating the CDK inhibitors p21 and p27[3].
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and is often hyperactivated in cancer[7][8][9]. Eriothis compound has been demonstrated to suppress the phosphorylation of both Akt and mTOR in prostate cancer cells, leading to the inhibition of this pro-survival pathway[1]. This inhibition is a key mechanism through which this compound induces both apoptosis and autophagy[1]. Similarly, Calycosin has been found to induce apoptosis in osteosarcoma cells by inhibiting the PI3K/Akt signaling pathway[2].
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis[10][11]. Eriothis compound has been identified as a specific inhibitor of STAT3 signaling[12][13]. It directly targets STAT3 by forming a covalent bond with cysteine 712 in the SH2 domain of STAT3, which prevents its phosphorylation and activation[12][13]. This direct inhibition of STAT3 leads to the induction of apoptosis in STAT3-dependent tumor cells[12].
Several studies have indicated that the anticancer effects of this compound and its analogs are associated with the generation of reactive oxygen species (ROS)[3][14]. In gastric cancer cells, Calycosin induces apoptosis via a ROS-mediated MAPK/STAT3/NF-κB pathway[3]. The accumulation of ROS can lead to oxidative stress, which in turn triggers various downstream signaling events culminating in cell death[14][15][16][17].
Quantitative Data
The cytotoxic effects of this compound and its analogs have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Eriothis compound | PANC-1 (Pancreatic) | Not Specified | [6] |
| Eriothis compound | SW1990 (Pancreatic) | Not Specified | [6] |
| Eriothis compound | CAPAN-1 (Pancreatic) | Not Specified | [6] |
| Eriothis compound | CAPAN-2 (Pancreatic) | Not Specified | [6] |
| Calyxin Y | NCI-H460 (Non-small cell lung) | Not Specified | [5] |
| Compound 1 | HTB-26 (Breast) | 10 - 50 | [18] |
| Compound 1 | PC-3 (Prostate) | 10 - 50 | [18] |
| Compound 1 | HepG2 (Hepatocellular) | 10 - 50 | [18] |
| Compound 1 | HCT116 (Colorectal) | 22.4 | [18] |
| Compound 2 | HTB-26 (Breast) | 10 - 50 | [18] |
| Compound 2 | PC-3 (Prostate) | 10 - 50 | [18] |
| Compound 2 | HepG2 (Hepatocellular) | 10 - 50 | [18] |
| Compound 2 | HCT116 (Colorectal) | 0.34 | [18] |
| Calycosin | U87 (Glioblastoma) | 43.71 µg/ml | [19] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's mechanism of action.
-
Cell Seeding: Plate cancer cells (e.g., PC-3, 22RV1) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or its analog (e.g., Eriothis compound) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
-
Cell Treatment: Treat cancer cells with this compound at the desired concentrations for the indicated times.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Akt, p-Akt, mTOR, p-mTOR, STAT3, p-STAT3, LC3B) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.
References
- 1. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calycosin induces apoptosis in osteosarcoma cell line via ERβ-mediated PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calycosin Induces Gastric Cancer Cell Apoptosis via the ROS-Mediated MAPK/STAT3/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 5. Calyxin Y induces hydrogen peroxide-dependent autophagy and apoptosis via JNK activation in human non-small cell lung cancer NCI-H460 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 9. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The interplay between reactive oxygen species and antioxidants in cancer progression and therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crosstalk between Calcium and Reactive Oxygen Species Signaling in Cancer Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dual Role of Reactive Oxygen Species and their Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Wnt/GSK3β/β-catenin signaling pathway regulates calycosin-mediated anticancer effects in glioblastoma multiforme cells - Arabian Journal of Chemistry [arabjchem.org]
A Methodological Framework for Investigating the Anti-Proliferative Effects of Calyxin B on HT-1080 Fibrosarcoma Cells
Disclaimer: As of this writing, a comprehensive search of publicly available scientific literature did not yield specific studies on the anti-proliferative effects of Calyxin B on the HT-1080 human fibrosarcoma cell line. Consequently, the quantitative data, established signaling pathways, and specific experimental protocols for this precise topic are not available.
This technical guide, therefore, serves as a methodological framework for researchers and drug development professionals. It outlines a standard, robust approach to investigating the anti-proliferative effects of a novel compound, such as this compound, on HT-1080 cells. The protocols and potential data structures are based on established methodologies reported for similar compounds and cell lines.
Introduction to HT-1080 Cells
The HT-1080 cell line, established from a human fibrosarcoma, is a staple in cancer research. These cells are characterized by their aggressive, invasive nature, making them a relevant model for studying tumor metastasis and for screening potential anti-cancer agents.[1] HT-1080 cells are known to produce matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix, a key step in cancer invasion.[1] Their utility in evaluating cell viability, apoptosis, and metastatic potential makes them an ideal model for assessing the therapeutic promise of novel compounds.[1]
Proposed Experimental Workflow
To systematically evaluate the anti-proliferative effects of this compound on HT-1080 cells, a multi-stage experimental workflow is proposed. This workflow begins with initial cytotoxicity screening and progresses to detailed mechanistic studies to elucidate the molecular pathways involved.
Caption: Proposed experimental workflow for investigating this compound.
Key Experimental Protocols
The following are detailed, standardized protocols that can be adapted to study the effects of this compound on HT-1080 cells.
Cell Culture and Maintenance
-
Cell Line: Human Fibrosarcoma HT-1080.
-
Culture Medium: Eagle's Minimal Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are subcultured upon reaching 80-90% confluency using Trypsin-EDTA.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seeding: Seed HT-1080 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined using non-linear regression analysis.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seeding and Treatment: Seed HT-1080 cells in 6-well plates. Once attached, treat them with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late-stage apoptosis.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Seeding and Treatment: Treat HT-1080 cells in 6-well plates with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect all cells and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histogram.[2][3]
Data Presentation
Quantitative data from the proposed experiments should be organized into clear tables to facilitate interpretation and comparison.
Table 1: IC50 Values of this compound on HT-1080 Cells
| Treatment Time | IC50 (µM) |
|---|---|
| 24 hours | Data |
| 48 hours | Data |
| 72 hours | Data |
Table 2: Effect of this compound on HT-1080 Cell Cycle Distribution
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
|---|---|---|---|
| Control (Vehicle) | Data | Data | Data |
| this compound (IC50) | Data | Data | Data |
Table 3: Apoptosis Induction by this compound in HT-1080 Cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells |
|---|---|---|---|
| Control (Vehicle) | Data | Data | Data |
| this compound (IC50) | Data | Data | Data |
Postulated Signaling Pathways for Investigation
While the precise mechanism of this compound in HT-1080 cells is unknown, studies on other anti-proliferative compounds in this cell line suggest key pathways that warrant investigation.[4][5] A primary hypothesis could be the induction of apoptosis via intrinsic and extrinsic pathways, coupled with cell cycle arrest.
Caption: Hypothetical signaling pathways affected by this compound in HT-1080.
This proposed pathway suggests that this compound may inhibit pro-survival signaling cascades like PI3K/Akt/mTOR and MAPK/ERK, which are often dysregulated in cancer.[5] Concurrently, it might induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the activation of the caspase cascade.[4][5] Western blot analysis would be essential to validate these hypotheses by measuring the expression and phosphorylation status of these key proteins.
References
- 1. HT-1080 Cells [cytion.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Cycle Arrest and Cell Survival Induce Reverse Trends of Cardiolipin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis of human fibrosarcoma HT-1080 cells by epigallocatechin-3-O-gallate via induction of p53 and caspases as well as suppression of Bcl-2 and phosphorylated nuclear factor-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pristimerin inhibits the proliferation of HT1080 fibrosarcoma cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Tumor Potential of Diterpenoids in Colon Carcinoma: A Technical Guide Focused on Calyxin B and the Colon 26-L5 Cell Line
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Calyxin B and related diterpenoid compounds in colorectal cancer. While direct studies on this compound in the Colon 26-L5 carcinoma cell line are not presently available in published literature, this paper synthesizes critical data on the closely related and well-researched compound, Eriothis compound, in other colon cancer cell lines. This information, coupled with a detailed profile of the Colon 26-L5 cell line, provides a strong foundation for designing future investigations into the activity of this compound.
The Colon 26-L5 cell line is a murine colon adenocarcinoma line, established from a tumor induced in a BALB/c mouse by N-methyl-N-nitrosourea.[1] It is known for its use in creating models of cancer-related anemia.[1] This cell line is a subclone of the MC-26 (Colon 26) cell line.[1][2][3][4][5]
Eriothis compound, a natural ent-kaurene (B36324) diterpenoid, has demonstrated notable anti-tumor activities in human colon cancer cells, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[6][7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of Eriothis compound on various colon cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of Eriothis compound in Colon Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| SW1116 | Colon Cancer | Approx. 1 | Not Specified | CCK-8 |
Table 2: Effects of Eriothis compound on Protein Expression and Phosphorylation
| Cell Line | Target Protein | Effect | Concentration |
| SW1116 | JAK2 | Inhibition of phosphorylation | 1 µmol/l |
| SW1116 | STAT3 | Inhibition of phosphorylation | 1 µmol/l |
| SW1116 | PCNA | Downregulation | 1 µmol/l |
| SW1116 | VEGF | Downregulation | 1 µmol/l |
| SW1116 | VEGFR2 | Downregulation | 1 µmol/l |
| SW1116 | MMP-2 | Downregulation | 1 µmol/l |
| SW1116 | MMP-9 | Downregulation | 1 µmol/l |
Experimental Protocols
Detailed methodologies for key experiments performed in the cited studies are outlined below to facilitate the design of future research.
Cell Culture and Maintenance:
The Colon-26 cell line, a murine colon adenocarcinoma, is typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and L-glutamine.[3] The cells are maintained in a humidified incubator at 37°C with 5% CO2.[4] For subculturing, the adherent cells are rinsed with PBS (without calcium and magnesium), and then treated with Accutase for detachment.[3] A split ratio of 1:4 to 1:6 is recommended.[3]
Cell Proliferation Assay (CCK-8):
Cell proliferation can be measured using a Cell Counting Kit-8 (CCK-8) assay.[6] SW1116 cells, for instance, are seeded in 96-well plates and treated with various concentrations of Eriothis compound.[6] Following treatment, the CCK-8 solution is added to each well, and the absorbance is measured at a specific wavelength to determine cell viability.[6]
Western Blot Analysis:
To detect protein expression levels, western blot analysis is performed.[6] After treatment with Eriothis compound, SW1116 cells are lysed, and the protein concentration is determined.[6] Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies against target proteins (e.g., JAK2, STAT3, PCNA, VEGF, VEGFR2, MMP-2, and MMP-9), followed by incubation with secondary antibodies.[6] The protein bands are then visualized using an enhanced chemiluminescence detection system.[6]
Cell Migration and Invasion Assays (Transwell Analysis):
The effect of a compound on cell migration and invasion can be assessed using a Transwell assay.[6] For the invasion assay, the upper chamber of the Transwell is coated with Matrigel. SW1116 cells, pre-treated with Eriothis compound, are seeded into the upper chamber in a serum-free medium, while the lower chamber contains a medium with a chemoattractant.[6] After incubation, the non-invading cells on the upper surface of the membrane are removed, and the invading cells on the lower surface are fixed, stained, and counted. The migration assay is performed similarly but without the Matrigel coating.[6]
Flow Cytometry for Cell Cycle Analysis:
Flow cytometry is utilized to analyze the cell cycle distribution.[6] SW1116 cells are treated with Eriothis compound, harvested, washed, and fixed. The fixed cells are then stained with a DNA-intercalating dye, and the DNA content is analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[6]
Signaling Pathways and Experimental Workflows
JAK2/STAT3 Signaling Pathway Inhibition by Eriothis compound
Eriothis compound has been shown to inhibit the JAK2/STAT3 signaling pathway in human colon cancer cells.[6] This inhibition leads to the downregulation of downstream target genes involved in cell proliferation, migration, invasion, and angiogenesis.[6]
Caption: Inhibition of the JAK2/STAT3 signaling pathway by Eriothis compound in colon cancer cells.
General Experimental Workflow for Investigating this compound Activity
The following workflow outlines a logical sequence of experiments to assess the anti-tumor activity of this compound in Colon 26-L5 cells.
Caption: A proposed experimental workflow for evaluating the anti-cancer effects of this compound.
This technical guide provides a solid starting point for researchers aiming to explore the therapeutic potential of this compound in colorectal cancer. By leveraging the existing knowledge on Eriothis compound and employing the detailed methodologies and workflows presented, the scientific community can further elucidate the mechanisms of action of this promising class of compounds and accelerate the development of novel anti-cancer therapies.
References
- 1. Cellosaurus cell line Colon 26-L5 (CVCL_3924) [cellosaurus.org]
- 2. td2inc.com [td2inc.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. accegen.com [accegen.com]
- 5. Colon-26 Cells [cytion.com]
- 6. Eriothis compound blocks human SW1116 colon cancer cell proliferation, migration, invasion, cell cycle progression and angiogenesis via the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural diterpenoid eriothis compound covalently modifies glutathione and selectively inhibits thioredoxin reductase inducing potent oxidative stress-mediated apoptosis in colorectal carcinoma RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) Eriothis compound Blocks Human SW1116 Colon Cancer Cell [research.amanote.com]
Eriocalyxin B: A Technical Guide to its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eriocalyxin B (EriB), a natural diterpenoid derived from Isodon eriocalyx, has emerged as a potent anti-cancer agent with a primary mechanism of action centered on the induction of apoptosis in a wide range of cancer cell lines. This technical guide provides a comprehensive overview of the molecular pathways affected by Eriothis compound, with a focus on its role in initiating both intrinsic and extrinsic apoptotic signaling. This document summarizes key quantitative data, details the experimental protocols for assessing its activity, and provides visual representations of the underlying molecular interactions and experimental workflows.
Introduction
Eriothis compound is an ent-kaurene (B36324) diterpenoid that has demonstrated significant cytotoxic effects against various cancer cell types, including but not limited to, prostate, breast, pancreatic, and lymphoma cancer cells. Its anti-neoplastic properties are largely attributed to its ability to induce programmed cell death, or apoptosis, through the modulation of multiple, interconnected signaling pathways. This guide will delve into the technical details of these mechanisms, providing researchers and drug development professionals with a foundational understanding of Eriothis compound as a potential therapeutic candidate.
Data Presentation: The Anti-proliferative and Pro-apoptotic Efficacy of Eriothis compound
The cytotoxic and pro-apoptotic effects of Eriothis compound have been quantified across various cancer cell lines. The following tables summarize these findings, providing a comparative look at its potency and efficacy.
Table 1: IC50 Values of Eriothis compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Time (hours) | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 24 | 0.88 | [1][2][3] |
| 48 | 0.46 | [1][2][3] | ||
| 22RV1 | Prostate Cancer | 24 | 3.26 | [1][2][3] |
| 48 | 1.20 | [1][2][3] | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | Not specified | [4][5] |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified | Not specified | [1] |
Table 2: Induction of Apoptosis by Eriothis compound in Human Cancer Cell Lines
| Cell Line | EriB Concentration (µM) | Treatment Time (hours) | Percentage of Apoptotic Cells (Early + Late) | Reference |
| PC-3 | 0 (Control) | 48 | 0.7% | [1][2] |
| 0.5 | 48 | 42.1% | [1][2] | |
| 22RV1 | 2 | 48 | 31% | [1] |
| MDA-MB-231 | 1.5 | 12 | >20% (approx.) | [4] |
| 3 | 12 | >40% (approx.) | [4] |
Apoptosis Pathways Modulated by Eriothis compound
Eriothis compound induces apoptosis through a multi-faceted approach, primarily engaging the intrinsic (mitochondrial) pathway, with influences on extrinsic signaling cascades and other crucial cell survival pathways.
The Intrinsic Apoptosis Pathway
The primary mechanism of Eriothis compound-induced apoptosis is through the intrinsic pathway, which is initiated from within the cell, largely in response to cellular stress.
-
Modulation of Bcl-2 Family Proteins: Eriothis compound has been shown to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.[4][5]
-
Mitochondrial Disruption and Cytochrome c Release: The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, resulting in the dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Once in the cytoplasm, cytochrome c binds to Apaf-1, which then activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.[4][5]
-
Execution of Apoptosis: Activated caspase-3 is a key executioner of apoptosis, cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the dismantling of the cell.[1]
Involvement of the Extrinsic Apoptosis Pathway
While the intrinsic pathway is predominant, evidence suggests that Eriothis compound also influences the extrinsic apoptosis pathway. Studies have shown an increase in the levels of cleaved caspase-8 in response to Eriothis compound treatment.[1] Caspase-8 is the initiator caspase of the extrinsic pathway, which is typically activated by the binding of extracellular death ligands to transmembrane death receptors. The exact mechanism by which Eriothis compound activates caspase-8 is still under investigation but may involve crosstalk between the intrinsic and extrinsic pathways.
Modulation of Other Key Signaling Pathways
Eriothis compound's pro-apoptotic effects are amplified by its ability to inhibit several key cell survival and proliferation pathways:
-
NF-κB Pathway: Eriothis compound has been shown to inhibit the nuclear translocation of NF-κB, a transcription factor that promotes the expression of anti-apoptotic genes.[1]
-
Akt/mTOR Pathway: In prostate cancer cells, Eriothis compound inhibits the phosphorylation of Akt and mTOR, key components of a pathway crucial for cell survival and proliferation.[1]
-
STAT3 Pathway: Eriothis compound can inhibit the phosphorylation of STAT3, another transcription factor that regulates the expression of genes involved in cell survival and proliferation, including Bcl-2 and Bcl-xL.[4][5]
-
Reactive Oxygen Species (ROS) Generation: Eriothis compound treatment has been associated with an increase in intracellular ROS levels. While high levels of ROS can be toxic, at sub-lethal levels, they can act as second messengers to promote apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of Eriothis compound on apoptosis.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of Eriothis compound and to calculate its IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Eriothis compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Eriothis compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples using a flow cytometer. The cell populations are defined as follows:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of apoptosis-related proteins.
-
Cell Lysis: After treatment with Eriothis compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-Akt, Akt, p-STAT3, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Eriothis compound is a promising natural compound that induces apoptosis in cancer cells through a well-defined mechanism involving the intrinsic apoptosis pathway and the modulation of key cell survival signaling networks. Its ability to target multiple pathways simultaneously makes it an attractive candidate for further pre-clinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of Eriothis compound in oncology.
References
An In-depth Technical Guide to Cell Cycle Arrest Induced by Eriocalyxin B
Disclaimer: The user's request specified "Calyxin B." However, a comprehensive search of scientific literature yielded minimal information on a compound with this exact name in the context of cell cycle arrest. The vast majority of relevant research points to Eriothis compound , a compound with a similar name and well-documented effects on the cell cycle. Therefore, this guide will focus on Eriothis compound, assuming it to be the compound of interest.
Introduction
Eriothis compound (EriB) is a natural ent-kaurane diterpenoid isolated from the medicinal herb Isodon eriocalyx. It has demonstrated potent anti-tumor activities across a range of cancer cell lines. A key mechanism of its anti-proliferative effect is the induction of cell cycle arrest, primarily at the G2/M phase, which ultimately leads to apoptosis. This technical guide provides a detailed overview of the molecular mechanisms, experimental protocols, and quantitative data related to Eriothis compound-induced cell cycle arrest for researchers, scientists, and drug development professionals.
Quantitative Data on Eriothis compound-Induced Cell Cycle Arrest
The effects of Eriothis compound on cell cycle distribution are dose-dependent. The following tables summarize the quantitative data from flow cytometry analysis of cancer cells treated with EriB.
Table 1: Effect of Eriothis compound on Cell Cycle Distribution in T24 Human Bladder Cancer Cells
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 58.55 | 26.48 | 14.97 |
| Eriothis compound | 3 | Not Reported | Not Reported | 25.64 |
| Eriothis compound | 5 | Not Reported | Not Reported | 38.48 |
| Data from a 24-hour treatment period.[1] |
Table 2: IC50 Values of Eriothis compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) |
| PC-3 | Prostate Cancer | 0.46 - 0.88 | 24 - 48 |
| 22RV1 | Prostate Cancer | 1.20 - 3.26 | 24 - 48 |
| PANC-1 | Pancreatic Adenocarcinoma | Not specified | Not specified |
| SW1990 | Pancreatic Adenocarcinoma | Not specified | Not specified |
| CAPAN-1 | Pancreatic Adenocarcinoma | Not specified | Not specified |
| CAPAN-2 | Pancreatic Adenocarcinoma | Not specified | Not specified |
| IC50 values represent the concentration required to inhibit 50% of cell growth.[2] |
Core Signaling Pathways in Eriothis compound-Induced Cell Cycle Arrest
Eriothis compound induces G2/M phase cell cycle arrest through the modulation of several key signaling pathways.
p53-Dependent Pathway
In pancreatic adenocarcinoma cells, Eriothis compound has been shown to activate the p53 pathway.[1] Activated p53 can transcriptionally upregulate the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21. p21, in turn, can inhibit the activity of the Cyclin B1/CDC2 complex, which is crucial for the G2/M transition, thereby leading to cell cycle arrest at this checkpoint.
Akt/mTOR Signaling Pathway
Eriothis compound has been observed to inhibit the phosphorylation of Akt and mTOR in prostate and breast cancer cells.[2][3][4] The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to the upregulation of CKIs like p21 and p27, contributing to cell cycle arrest.
STAT3 Signaling Pathway
Eriothis compound is a direct inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3).[5][6] It covalently binds to a cysteine residue in the SH2 domain of STAT3, preventing its phosphorylation and activation.[6] Activated STAT3 promotes the transcription of genes involved in cell proliferation and survival, including cyclins. By inhibiting STAT3, Eriothis compound can downregulate these proliferative signals, contributing to cell cycle arrest.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of Eriothis compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Eriothis compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of Eriothis compound (e.g., 0.25–8 µM) and a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cells treated with Eriothis compound.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Eriothis compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
RNase A (1 mg/mL)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of Eriothis compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 1,000 rpm for 5 minutes at 4°C.[1]
-
Wash the cell pellet with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C overnight.[1]
-
Centrifuge the cells to remove the ethanol and wash twice with PBS.[1]
-
Resuspend the cell pellet in PBS containing RNase A (1 mg/mL) and incubate for 10 minutes at room temperature to degrade RNA.[1]
-
Add PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This protocol is used to detect changes in the expression of cell cycle-related proteins following Eriothis compound treatment.
Materials:
-
Cancer cell line of interest
-
Eriothis compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDC2, anti-p21, anti-p53, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the desired concentrations of Eriothis compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Conclusion
Eriothis compound is a promising anti-cancer agent that exerts its effects, in part, by inducing cell cycle arrest at the G2/M phase. This technical guide has provided a comprehensive overview of the quantitative effects of EriB on cell cycle distribution, the key signaling pathways involved, and detailed protocols for the essential experiments required to study these phenomena. The provided information and visualizations are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the intricate molecular mechanisms of Eriothis compound will undoubtedly pave the way for its potential clinical application in cancer therapy.
References
- 1. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Modulation of Core Signaling Pathways by Diterpenoid and Isoflavonoid Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the signaling pathway modulation by two prominent natural compounds: Eriocalyxin B, a diterpenoid, and Calycosin, an isoflavonoid (B1168493). Often a source of confusion due to nomenclature, this paper clarifies their distinct mechanisms and presents a comprehensive overview of their effects on critical cellular signaling cascades implicated in cancer and other diseases. This document details their molecular interactions, summarizes quantitative data, provides detailed experimental protocols for their study, and visualizes the complex signaling networks they influence.
Eriothis compound: A Potent Modulator of STAT3 and Akt/mTOR Signaling
Eriothis compound (EriB), isolated from Isodon eriocalyx, has demonstrated significant anti-tumor properties by directly targeting key oncogenic signaling pathways. Its primary mechanisms involve the inhibition of the STAT3 and Akt/mTOR pathways, leading to the induction of apoptosis and autophagy in cancer cells.
Core Signaling Pathways Modulated by Eriothis compound
1.1.1. STAT3 Signaling Pathway
Eriothis compound is a specific inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively activated in many cancers and plays a crucial role in cell proliferation and survival.[1] EriB directly and covalently binds to STAT3, preventing its phosphorylation and subsequent activation.[2][3] This interaction has been mapped to a specific cysteine residue (Cys712) in the SH2 domain of STAT3.[4] By inhibiting STAT3, EriB downregulates the expression of its target genes, which are involved in cell survival and proliferation, ultimately leading to apoptosis in STAT3-dependent tumor cells.[2]
1.1.2. Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Eriothis compound has been shown to induce apoptosis and autophagy in prostate cancer cells by inhibiting the phosphorylation of both Akt and the mammalian target of rapamycin (B549165) (mTOR).[5] The inhibition of this pathway disrupts essential cellular processes that cancer cells rely on for their growth and survival.
Diagram of Eriothis compound's Impact on the STAT3 Signaling Pathway:
Diagram of Eriothis compound's Impact on the Akt/mTOR Signaling Pathway:
Quantitative Data for Eriothis compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Eriothis compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | ~0.5 (for apoptosis induction at 48h) | [5] |
| 22RV1 | Prostate Cancer | ~2.0 (for apoptosis induction at 48h) | [5] |
| A549 | Lung Adenocarcinoma | Not specified, inhibits IL-6-induced STAT3 phosphorylation at 20 µM | [2] |
| MDA-MB-231 | Breast Cancer | Not specified, inhibits constitutive STAT3 phosphorylation | [2][4] |
| MDA-MB-468 | Breast Cancer | Not specified, inhibits constitutive STAT3 phosphorylation | [2][4] |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified, induces apoptosis | [6] |
Calycosin: A Modulator of Diverse Signaling Networks
Calycosin, an isoflavonoid found in Astragalus membranaceus, exhibits a broader range of modulatory effects on signaling pathways, implicating it in the treatment of cancer, neurodegenerative diseases, and inflammatory conditions.
Core Signaling Pathways Modulated by Calycosin
2.1.1. NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Calycosin has been shown to suppress the activation of both the TLR/NF-κB and MAPK pathways, thereby mitigating neuroinflammation in models of Parkinson's disease.[7] In the context of gastric cancer, Calycosin induces apoptosis through a mechanism involving the generation of reactive oxygen species (ROS) that subsequently modulates the MAPK/STAT3/NF-κB signaling cascade.
2.1.2. Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and its dysregulation is a hallmark of many cancers. Calycosin has been demonstrated to exert anticancer effects in glioblastoma multiforme cells by downregulating key components of this pathway, including GSK-3β, β-catenin, and its downstream target c-Myc.[8]
2.1.3. PI3K/Akt Signaling Pathway
Similar to Eriothis compound, Calycosin also modulates the PI3K/Akt pathway. In breast cancer cells, it has been shown to suppress this pathway in an estrogen receptor β-dependent manner.[9] Furthermore, Calycosin has been identified as a novel PI3K activator that can reduce inflammation and fibrosis in heart failure through the AKT–IKK/STAT3 axis.[10]
Diagram of Calycosin's Impact on the NF-κB and MAPK Signaling Pathways:
References
- 1. benchchem.com [benchchem.com]
- 2. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 3. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Neuropharmacological effects of calycosin: a translational review of molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wnt/GSK3β/β-catenin signaling pathway regulates calycosin-mediated anticancer effects in glioblastoma multiforme cells - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Calycosin as a Novel PI3K Activator Reduces Inflammation and Fibrosis in Heart Failure Through AKT–IKK/STAT3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Eriocalyxin B: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the in vivo efficacy of Eriocalyxin B (EriB), a natural diterpenoid compound, in various animal models. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. This document summarizes key quantitative data, details experimental protocols, and visualizes associated signaling pathways to support further research and development.
Quantitative Data Summary
The following tables provide a structured summary of the quantitative data from various in vivo studies on Eriothis compound, facilitating a comparative analysis of its application across different disease models.
Table 1: Anti-Cancer Models
| Cancer Type | Animal Model | Cell Line | Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| Breast Cancer | Female BALB/c Mice | 4T1 | 5 mg/kg/day | - | 21 days | Slower tumor growth, decreased tumor vascularization | [1] |
| Triple-Negative Breast Cancer | Breast xenograft-bearing mice, Syngeneic breast tumor-bearing mice | MDA-MB-231 | - | - | - | Inhibition of metastasis | [1] |
| Lymphoma | Murine xenograft B- and T-lymphoma models | - | - | - | - | Remarkable inhibition of tumor growth, induction of in situ tumor cell apoptosis | [1] |
| Pancreatic Cancer | Nude mice | CAPAN-2 | 2.5 mg/kg | - | - | Significant reduction in pancreatic tumor weights, increased superoxide (B77818) levels | [1] |
| "-": Data not specified in the provided search results. |
Table 2: Anti-Inflammatory and Neuroprotective Models
| Disease Model | Animal Model | Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| Ischemic Stroke | Not Specified | - | - | - | Mitigates excessive neuroinflammation by inhibiting microglia activation | [1] |
| "-": Data not specified in the provided search results. |
Experimental Protocols
This section details the methodologies for key in vivo experiments cited in the literature, providing a foundation for the replication and extension of these studies.
Breast Cancer Xenograft Model
-
Animal Model: Female BALB/c mice are commonly used for their well-established genetic background in spontaneous tumor modeling.[2]
-
Cell Line: 4T1 murine breast cancer cells.
-
Procedure:
-
4T1 cells are cultured and then implanted into the mammary fat pad of the female BALB/c mice.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
Eriothis compound is administered, for example, at a dosage of 5 mg/kg/day for 21 days.[1]
-
-
Route of Administration: While not explicitly stated in the summarized results, intraperitoneal injection is a common route for preclinical cancer studies.[1]
-
Vehicle: The vehicle used for dissolving Eriothis compound was not specified in the search results.[1]
-
Endpoints: Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors can be excised and weighed. Immunohistochemical analysis can be performed to assess markers of angiogenesis and apoptosis.
Pancreatic Cancer Xenograft Model
-
Animal Model: Nude mice (athymic, immunocompromised) are frequently used for xenograft studies to prevent rejection of human tumor cells.
-
Cell Line: CAPAN-2 human pancreatic cancer cells.
-
Procedure:
-
CAPAN-2 cells are subcutaneously injected into the flank of nude mice.
-
When tumors reach a palpable size, the mice are divided into control and treatment groups.
-
Treatment with Eriothis compound is initiated, for instance, at a dosage of 2.5 mg/kg.[1]
-
Signaling Pathways Modulated by Eriothis compound
Eriothis compound exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.
Anti-Cancer Signaling Pathways
Eriothis compound has been shown to inhibit tumor growth by targeting angiogenesis and inducing apoptosis and cell cycle arrest. A key mechanism is the suppression of the VEGFR-2 signaling pathway, which is crucial for endothelial cell proliferation and migration.[1] Furthermore, EriB can modulate the Akt/mTOR pathway, a central regulator of cell growth and survival.[1]
Caption: Anti-cancer signaling pathways of Eriothis compound.
Neuroprotective Signaling Pathway
In the context of ischemic stroke, Eriothis compound demonstrates neuroprotective effects by mitigating excessive neuroinflammation.[1] This is achieved by inhibiting the activation of microglia, the resident immune cells of the central nervous system, through the suppression of the NF-κB signaling pathway.[1]
Caption: Eriothis compound's role in neuroinflammation.
References
Calyxin B in DMSO: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Calyxin B, a natural diterpenoid compound, has garnered significant interest for its potential therapeutic applications. As with any compound intended for in vitro or in vivo studies, understanding its solubility and stability in common laboratory solvents is paramount for ensuring experimental reproducibility and the integrity of results. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for dissolving and storing small molecules due to its high solubilizing power. This technical guide provides an in-depth overview of the solubility and stability of this compound in DMSO, based on available data for the closely related compound Eriothis compound, along with detailed experimental protocols and a visualization of a key signaling pathway it modulates.
Solubility of this compound in DMSO
Table 1: Quantitative Solubility of Eriothis compound in DMSO
| Solvent | Reported Solubility | Remarks | Source(s) |
| DMSO | ≥ 30 mg/mL | Common solvent for preparing high-concentration stock solutions. | [1] |
This high solubility allows for the preparation of concentrated stock solutions, which can then be diluted to working concentrations in aqueous media for various cellular and biochemical assays.
Stability of this compound in DMSO
The stability of a compound in a solvent is a critical factor for the reliability of experimental data. While specific degradation kinetics for this compound in DMSO are not extensively documented, general guidelines for Eriothis compound and other small molecules in DMSO offer valuable insights.
Table 2: Stability and Storage Recommendations for Eriothis compound in DMSO
| Condition | Recommendation | Remarks | Source(s) |
| General Handling | Prepare solutions fresh for each experiment. | Solutions of Eriothis compound are reported to be unstable. | [2] |
| Short-term Storage | Store at -20°C and use within one month. | To minimize degradation of pre-made stock solutions. | [2] |
| Long-term Storage | Store at -20°C or -80°C. | Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. | |
| Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles. | Repeated cycling can potentially lead to compound degradation. |
It is crucial to note that the stability of any compound in DMSO can be influenced by factors such as the purity of the DMSO, the presence of water, and exposure to light and air. For sensitive compounds, it is always best practice to prepare fresh solutions.
Experimental Protocols
Accurate and reproducible experimental results begin with proper handling and preparation of the compound. The following protocols are based on established methodologies for working with compounds like Eriothis compound.
Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be used for subsequent dilutions.
Materials:
-
This compound (or Eriothis compound) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 20 mM).
-
Calculate the mass of this compound powder required to achieve the desired concentration in a specific volume of DMSO.
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. Visual inspection should confirm the absence of any particulate matter.
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in the dark.
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and at a non-toxic level (typically ≤ 0.5%). Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Signaling Pathway Modulation
Eriothis compound has been shown to exert its anti-tumor effects in breast cancer cells through the inhibition of the Akt/mTOR/p70S6K signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth.
Caption: Inhibition of the Akt/mTOR/p70S6K signaling pathway by Eriothis compound.
This guide provides a foundational understanding of the solubility and stability of this compound in DMSO, primarily through data available for the closely related compound Eriothis compound. Researchers are encouraged to perform their own validation experiments to determine the optimal handling and storage conditions for their specific experimental needs.
References
The Pharmacokinetic Profile of Eriocalyxin B: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx, has demonstrated significant therapeutic potential due to its potent anti-tumor, anti-inflammatory, and anti-angiogenic activities. A comprehensive understanding of its pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is critical for its translation from preclinical models to clinical applications. This technical guide synthesizes the current publicly available knowledge on the pharmacokinetics of Eriothis compound, details the analytical methodologies for its quantification, and illustrates the key cellular signaling pathways it modulates. While a pivotal pharmacokinetic study in rats has been reported, specific quantitative parameters from this study remain limited in the accessible scientific literature.
Pharmacokinetic Profile
The characterization of a drug candidate's ADME profile is fundamental to predicting its behavior and efficacy in a biological system. For Eriothis compound, a foundational pharmacokinetic study has been conducted in a rat model, providing insights into its behavior in vivo.
Absorption, Distribution, Metabolism, and Excretion (ADME)
A comprehensive search of scientific literature confirms that a pharmacokinetic study of Eriothis compound was performed in rats following a single intravenous administration.[1][2] However, the specific quantitative parameters from this study, such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½), are not detailed in the available abstracts or publicly accessible documents.[1][3] Therefore, a complete quantitative summary of the ADME profile of Eriothis compound cannot be provided at this time. The study did establish a concentration-time profile for up to 210 minutes post-administration of a 2 mg/kg dose.[2]
Quantitative Pharmacokinetic Data
As noted, specific quantitative PK parameters for Eriothis compound are not currently available in the public domain. The table below is structured to accommodate this data once it becomes accessible.
| Parameter | Symbol | Value (Unit) | Species | Dosage | Route | Reference |
| Maximum Plasma Concentration | Cmax | Data Not Available | Rat | 2 mg/kg | IV | [2] |
| Time to Cmax | Tmax | Data Not Available | Rat | 2 mg/kg | IV | [2] |
| Area Under the Curve | AUC | Data Not Available | Rat | 2 mg/kg | IV | [2] |
| Elimination Half-life | t½ | Data Not Available | Rat | 2 mg/kg | IV | [2] |
| Clearance | CL | Data Not Available | Rat | 2 mg/kg | IV | [2] |
| Volume of Distribution | Vd | Data Not Available | Rat | 2 mg/kg | IV | [2] |
Experimental Protocols: Bioanalytical Methods
The accurate quantification of Eriothis compound in biological matrices is essential for pharmacokinetic analysis. A validated High-Performance Liquid Chromatography (HPLC) method with UV detection has been successfully developed and applied for its determination in rat plasma.[2]
Quantification of Eriothis compound in Rat Plasma via HPLC
This protocol provides a sensitive, precise, and selective method for monitoring plasma levels of Eriothis compound.[2]
2.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Transfer a 100 µL aliquot of rat plasma into a clean microcentrifuge tube.
-
Add an appropriate volume of the internal standard (IS) solution (maoecrystal C was used in the reference study).[2]
-
Alkalinize the plasma sample by adding 10 µL of 0.25 M sodium hydroxide (B78521) (NaOH) solution.
-
Vortex the mixture for 1 minute.
-
Add 1 mL of diethyl ether to the tube for extraction and vortex vigorously for an additional 2 minutes.[4]
-
Centrifuge the sample at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the supernatant (organic layer) to a new tube.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of the HPLC mobile phase.
-
Inject a 20 µL aliquot of the reconstituted sample into the HPLC system for analysis.
2.1.2. HPLC Instrumentation and Conditions The chromatographic separation is achieved using a C18 column with the following parameters:
| Parameter | Specification | Reference |
| Column | C18 Reverse-Phase | |
| Mobile Phase | Acetonitrile and 0.1% Triethylamine | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV Detector | |
| Wavelength | 233 nm | |
| Internal Standard | Maoecrystal C | [2] |
2.1.3. Method Validation Parameters The reported HPLC method was validated to ensure reliability and accuracy for pharmacokinetic studies.
| Validation Parameter | Result | Reference |
| Linearity Range | 50 - 2500 ng/mL | |
| Intra- & Inter-assay Precision (RSD) | < 10% | |
| Accuracy (Deviation from nominal) | < 3% | |
| Extraction Recovery | > 80% | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [2] |
Experimental Workflow Diagram
Figure 1: Workflow for the quantification of Eriothis compound in plasma.
Core Signaling Pathways Modulated by Eriothis compound
Eriothis compound exerts its potent anti-cancer effects by modulating a complex network of cellular signaling pathways critical for cell survival, proliferation, and angiogenesis.
Inhibition of Pro-Survival Pathways
EriB has been shown to inhibit several key pathways that are often constitutively active in cancer cells, promoting their growth and survival.
3.1.1. Akt/mTOR Signaling Pathway EriB inhibits the phosphorylation of Akt, a central kinase in cell survival.[5][6] This deactivation prevents the downstream activation of the mammalian target of rapamycin (B549165) (mTOR) and its substrate p70S6K, leading to the induction of both apoptosis and autophagy in cancer cells.[5][6]
Figure 2: Inhibition of the Akt/mTOR signaling pathway by Eriothis compound.
3.1.2. NF-κB Signaling Pathway The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Eriothis compound has been demonstrated to inhibit NF-κB signaling, which contributes to its pro-apoptotic effects in various cancer cell lines, including lymphoma and hepatocellular carcinoma.[3][5]
Figure 3: Inhibition of the NF-κB signaling pathway by Eriothis compound.
Modulation of Other Key Cancer-Related Pathways
EriB's anti-tumor activity is multifaceted, involving direct interaction with transcription factors and the modulation of pathways related to metastasis and angiogenesis.
3.2.1. STAT3 and ERK Signaling Eriothis compound is a potent inhibitor of the STAT3 signaling pathway, which it achieves through direct covalent binding to cysteine residues on the STAT3 protein, preventing its activation.[7] Concurrently, EriB can induce the production of reactive oxygen species (ROS), which leads to the activation of the pro-apoptotic Extracellular signal-regulated kinase (ERK) pathway.[3]
Figure 4: Dual modulation of STAT3 and ERK pathways by Eriothis compound.
Conclusion and Future Directions
Eriothis compound is a promising natural product with well-documented anti-cancer activity across multiple critical signaling pathways. The established HPLC method provides a robust tool for its quantification in biological systems. However, a significant gap remains in the public availability of its quantitative pharmacokinetic parameters. The elucidation of the full ADME profile, including Cmax, AUC, half-life, and metabolic fate from the completed rat study, is a critical next step. This data is indispensable for designing further preclinical toxicity studies and for establishing potential dosing regimens for future clinical trials. Further research should also focus on the oral bioavailability and metabolic stability of Eriothis compound to fully assess its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Population pharmacokinetics and pharmacodynamics of BYL719, a phosphoinositide 3-kinase antagonist, in adult patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 5. Thieme E-Books & E-Journals - Arzneimittelforschung / Issue [thieme-connect.com]
- 6. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Toxicity and Safety Profile of Cytotoxic Diarylheptanoids (Calyxins) from Alpinia Species
Disclaimer: This technical guide addresses the toxicity and safety profile of cytotoxic diarylheptanoids, often referred to as "calyxins," isolated from Alpinia species. It is important to note that specific toxicological data for a compound designated solely as "Calyxin B" is scarce in publicly available scientific literature. Therefore, this document synthesizes available data on various calyxins and extracts from Alpinia katsumadai and related species to provide a comprehensive overview for researchers, scientists, and drug development professionals. The presented data should be interpreted with the understanding that it may not be directly attributable to a single, specific compound named "this compound."
Introduction
The genus Alpinia, a member of the Zingiberaceae family, is a rich source of bioactive secondary metabolites, including a class of compounds known as diarylheptanoids.[1] Several of these diarylheptanoids have been named "calyxins" and have demonstrated significant biological activities, most notably cytotoxic effects against various cancer cell lines.[2][3] As interest in these natural products as potential therapeutic agents grows, a thorough understanding of their toxicity and safety profile is paramount for further preclinical and clinical development. This guide provides a detailed summary of the available in vitro and in vivo toxicity data, outlines common experimental protocols for assessing cytotoxicity, and explores the potential mechanisms of action related to the toxic effects of these compounds.
In Vitro Cytotoxicity
The cytotoxic potential of extracts and isolated compounds from Alpinia species has been evaluated in a variety of human cancer cell lines and, to a lesser extent, in non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound.
Quantitative Data Summary
The following table summarizes the available IC50 values for an ethanol (B145695) extract of Alpinia katsumadai Hayata (AKH) and other compounds isolated from Alpinia species. It is crucial to note the selectivity of the AKH extract, which shows significantly lower cytotoxicity against the normal liver cell line LX-2 compared to the tested cancer cell lines.[2]
| Compound/Extract | Cell Line | Cell Type | IC50 (µg/mL) | Citation |
| Ethanol Extract of Alpinia katsumadai Hayata (AKH) | Panc-28 | Human Pancreatic Cancer | 202.7 ± 6.4 | [2] |
| A549 | Human Lung Carcinoma | 219.7 ± 9.9 | [2] | |
| MDA-MB-468 | Human Breast Cancer | 234.7 ± 8.4 | [2] | |
| HeLa | Human Cervical Cancer | 236.2 ± 8.8 | [2] | |
| A875 | Human Melanoma | 259.6 ± 11.3 | [2] | |
| U87 | Human Glioblastoma | 262.0 ± 15.9 | [2] | |
| HCT-116 | Human Colorectal Carcinoma | 284.0 ± 9.1 | [2] | |
| LX-2 | Human Normal Liver Cell | 395.4 ± 2.21 | [2] | |
| Diarylheptanoid 1 | MCF-7 | Human Breast Adenocarcinoma | Selective | [4] |
| T98G | Human Glioblastoma Multiforme | Selective | [4] | |
| Diarylheptanoid 6 | HepG2 | Human Hepatocellular Carcinoma | 8.46 - 22.68 µM | [4] |
| MCF-7 | Human Breast Adenocarcinoma | 8.46 - 22.68 µM | [4] | |
| T98G | Human Glioblastoma Multiforme | 8.46 - 22.68 µM | [4] | |
| B16-F10 | Murine Melanoma | 8.46 - 22.68 µM | [4] | |
| Kavalactone 3 | A549 | Human Lung Carcinoma | 3.94 - 21.78 µM | [5] |
| HepG2 | Human Hepatocellular Carcinoma | 3.94 - 21.78 µM | [5] | |
| SGC7901 | Human Gastric Cancer | 3.94 - 21.78 µM | [5] | |
| SW480 | Human Colorectal Adenocarcinoma | 3.94 - 21.78 µM | [5] | |
| Kavalactone 4 | A549 | Human Lung Carcinoma | 3.94 - 21.78 µM | [5] |
| HepG2 | Human Hepatocellular Carcinoma | 3.94 - 21.78 µM | [5] | |
| SGC7901 | Human Gastric Cancer | 3.94 - 21.78 µM | [5] | |
| SW480 | Human Colorectal Adenocarcinoma | 3.94 - 21.78 µM | [5] |
*Note: The original source provides a range for the IC50 values across the tested cell lines.
Experimental Protocols
The following is a generalized protocol for determining the in vitro cytotoxicity of a test compound, such as a calyxin, using a standard cell viability assay like the MTT or Cell Counting Kit-8 (CCK-8) assay.
2.2.1 Cell Culture and Treatment
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the culture medium and add 100 µL of medium containing various concentrations of the test compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
2.2.2 Cell Viability Assay (CCK-8)
-
Reagent Addition: After the treatment period, add 10 µL of the CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the background absorbance. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualization of Experimental Workflow
Caption: Generalized workflow for in vitro cytotoxicity testing.
In Vivo Toxicity
In vivo toxicity studies are essential for evaluating the systemic effects and safety of a compound in a whole organism. Data on the in vivo toxicity of specific calyxins is limited. However, studies on extracts from Alpinia species provide some insights into their potential systemic toxicity.
Quantitative Data Summary
The following table summarizes the available in vivo toxicity data for extracts from Alpinia species. The LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) are key parameters from these studies.
| Extract | Animal Model | Route of Administration | Toxicity Parameter | Value | Citation |
| Hydroalcoholic Extract of Alpinia speciosa | Mice | Intraperitoneal (i.p.) | LD50 | 0.760 ± 0.126 g/kg | [6] |
| Mice | Oral (p.o.) | LD50 | 10.0 ± 2.5 g/kg | [6] | |
| Standardized Extract of Alpinia galanga (EnXtra™) | Sprague Dawley Rats | Oral (gavage) | NOAEL (90-day) | 3,000 mg/kg/day | [7] |
Experimental Protocols
The following are generalized protocols for acute and subchronic in vivo toxicity studies, based on OECD guidelines.
3.2.1 Acute Oral Toxicity Study (OECD 423)
-
Animal Selection: Use a small number of animals (e.g., 3 animals per step) of a single sex (typically females, as they are often slightly more sensitive).
-
Dosing: Administer the test substance in a single oral dose. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed mortality.
3.2.2 Subchronic Oral Toxicity Study (OECD 408)
-
Animal Selection: Use groups of rodents (e.g., 10 males and 10 females per group).
-
Dosing: Administer the test substance daily in graduated doses to several groups for 90 days. A control group receives the vehicle only.
-
Observations: Conduct daily clinical observations and measure body weight and food/water consumption weekly.
-
Clinical Pathology: Perform hematology, clinical chemistry, and urinalysis at the end of the study.
-
Pathology: Conduct a full gross necropsy on all animals. Perform histopathological examination of organs and tissues from the control and high-dose groups, and any organs showing gross lesions in other groups.
-
Endpoint: Determine the NOAEL, which is the highest dose at which no adverse effects are observed.
Mechanism of Action and Signaling Pathways
The cytotoxic effects of compounds from Alpinia katsumadai are associated with the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.
Signaling Pathways
An ethanol extract of Alpinia katsumadai Hayata (AKH) has been shown to induce growth inhibition and autophagy-related apoptosis in cancer cells by regulating the AMPK and Akt/mTOR/p70S6K signaling pathways.[2] Specifically, AKH treatment leads to the phosphorylation (activation) of AMP-activated protein kinase (AMPK) and the dephosphorylation (inhibition) of protein kinase B (Akt) and its downstream targets, the mammalian target of rapamycin (B549165) (mTOR) and p70 ribosomal S6 kinase (p70S6K).[2]
The activation of AMPK, a key energy sensor, can trigger autophagy and inhibit cell growth. Conversely, the Akt/mTOR/p70S6K pathway is a central regulator of cell proliferation, and its inhibition can lead to cell cycle arrest and apoptosis.
Visualization of a Potential Signaling Pathway
The following diagram illustrates a generalized signaling pathway for the induction of apoptosis, a common mechanism of action for many cytotoxic natural products. While this specific pathway has not been fully elucidated for this compound, it represents a plausible mechanism that warrants investigation.
Caption: Potential signaling pathway for cytotoxicity.
Conclusion
The available data suggest that extracts and isolated diarylheptanoids (calyxins) from Alpinia species possess significant cytotoxic activity against a range of cancer cell lines, with some evidence of selectivity for cancer cells over normal cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as AMPK and Akt/mTOR. In vivo studies on Alpinia extracts indicate a relatively low order of acute oral toxicity.
However, a significant data gap exists for the specific compound "this compound." Further research is required to isolate and characterize this compound and to perform comprehensive in vitro and in vivo toxicity studies to establish a complete safety profile. Future investigations should focus on determining the IC50 values of pure this compound in a broader panel of cell lines, conducting thorough in vivo acute, subchronic, and chronic toxicity studies, and elucidating the precise molecular mechanisms underlying its cytotoxic effects. This information will be critical for assessing the therapeutic potential of this compound and other related calyxins.
References
- 1. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpinia katsumadai Hayata induces growth inhibition and autophagy-related apoptosis by regulating the AMPK and Akt/mTOR/p70S6K signaling pathways in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New cytotoxic diarylheptanoids from the rhizomes of Alpinia officinarum Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological and toxicological evaluation of Alpinia speciosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subchronic toxicological evaluation of EnXtra™ (standardised extract of Alpinia galanga rhizome) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Calyxin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calyxin B is a diarylheptanoid, a class of natural phenolic compounds, isolated from the seeds of Alpinia species, notably Alpinia blepharocalyx K. Schum., a Chinese crude drug also known as "Yunnan Cao Kou".[1] Diarylheptanoids from the genus Alpinia have garnered significant interest due to their diverse biological activities, including antiproliferative and anti-inflammatory properties. These compounds, including this compound, are being investigated for their therapeutic potential.
This document provides a detailed protocol for the isolation and purification of this compound, compiled from established scientific literature. It also presents available data on its biological activity to guide further research and development.
Data Presentation
Table 1: Quantitative Data for this compound Isolation and Purification
| Step | Starting Material (g) | Fraction/Eluate Volume (mL) | Compound Yield (mg) | Purity (%) | Method of Analysis |
| Crude Ethanolic Extract | TLC, HPLC | ||||
| Silica (B1680970) Gel Column Chromatography | TLC, HPLC | ||||
| Preparative HPLC | HPLC, NMR, MS |
Experimental Protocols
The following protocol is a comprehensive guide for the isolation and purification of this compound from the seeds of Alpinia blepharocalyx.
Part 1: Extraction
-
Plant Material Preparation:
-
Obtain dried seeds of Alpinia blepharocalyx.
-
Grind the seeds into a coarse powder to increase the surface area for solvent extraction.
-
-
Solvent Extraction:
-
Macerate the powdered seeds in 95% ethanol (B145695) at room temperature. A general guideline is to use a solvent-to-solid ratio of 10:1 (v/w).
-
Allow the mixture to stand for a period of 24-48 hours with occasional agitation.
-
Filter the extract to separate the solvent from the plant residue.
-
Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Part 2: Purification
The purification of this compound from the crude extract is a multi-step process involving column chromatography.
-
Silica Gel Column Chromatography (Initial Separation):
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh is commonly used for column chromatography).[2][3]
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a hexane-ethyl acetate (B1210297) mixture of low polarity) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of hexane and ethyl acetate, starting with a low concentration of ethyl acetate and gradually increasing it. For example:
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
Hexane:Ethyl Acetate (7:3)
-
And so on, up to 100% ethyl acetate.
-
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest based on their TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Further purification of the fractions containing this compound can be achieved using preparative HPLC.
-
Column: A reversed-phase C18 column is typically suitable for the separation of diarylheptanoids.
-
Mobile Phase: A gradient system of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is commonly used. The specific gradient will need to be optimized based on the results from analytical HPLC.
-
Detection: UV detection at a wavelength determined from the UV spectrum of this compound.
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Part 3: Structure Elucidation
The structure of the purified this compound should be confirmed using spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to determine the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Mandatory Visualization
References
Application Notes and Protocols for the Extraction of Calyxin B from Alpinia blepharocalyx Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calyxin B, a diarylheptanoid found in the seeds of Alpinia blepharocalyx, has demonstrated significant biological activity, including potent antiproliferative effects against human HT-1080 fibrosarcoma cells.[1] This document provides detailed application notes and a protocol for the extraction and isolation of this compound for research and drug development purposes. The methodologies outlined are based on established scientific literature.
Data Presentation
Table 1: Summary of Extraction and Fractionation from Alpinia blepharocalyx
While specific quantitative yields for this compound are not detailed in the reviewed literature, this table outlines the general extraction and fractionation process described for obtaining diarylheptanoids from Alpinia blepharocalyx.
| Plant Part | Initial Extraction Solvent | Fractionation Solvents | Key Compound Class Isolated | Reference |
| Seeds | 95% Ethanol (B145695) (EtOH) | Hexane (B92381), Diethyl Ether (Et2O) | Diarylheptanoids (including this compound) | [2][3][4] |
| Rhizomes | Methanol (B129727) (MeOH) | Hexane, Chloroform, Butanol | Phenolics, Diarylheptanoids | [5][6] |
Table 2: Biological Activity of this compound
| Compound | Biological Activity | Cell Line | Potency (ED50) | Reference |
| This compound | Antiproliferative | Human HT-1080 fibrosarcoma | 0.69 µM | [1] |
Experimental Protocols
This protocol describes a representative method for the extraction and isolation of this compound from the seeds of Alpinia blepharocalyx, synthesized from published methodologies.[1][2][3]
Plant Material Preparation
-
Obtain dried seeds of Alpinia blepharocalyx.
-
Grind the seeds into a coarse powder to increase the surface area for extraction.
Initial Extraction
-
Macerate the powdered seeds in 95% ethanol (EtOH) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Allow the mixture to stand for a period of 24-48 hours with occasional agitation.
-
Filter the extract to separate the solvent from the plant residue.
-
Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.
Solvent Partitioning (Fractionation)
-
Suspend the crude ethanol extract in water.
-
Perform a liquid-liquid extraction in a separatory funnel sequentially with solvents of increasing polarity.
-
First, partition with hexane to remove nonpolar compounds. Collect the hexane fraction.
-
Next, partition the aqueous layer with diethyl ether (Et2O). This compound and other diarylheptanoids are expected to be enriched in this fraction.[2][3] Collect the diethyl ether fraction.
-
Concentrate the diethyl ether fraction under reduced pressure to yield a diarylheptanoid-rich extract.
Chromatographic Purification
-
Column Chromatography (CC):
-
Subject the concentrated diethyl ether fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a nonpolar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing compounds with similar profiles to this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing this compound using a reversed-phase (e.g., C18) preparative HPLC column.
-
Use a suitable mobile phase, such as a gradient of methanol and water or acetonitrile (B52724) and water, to achieve fine separation.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathway
The precise signaling pathway through which this compound exerts its antiproliferative effects has not been fully elucidated. However, many natural compounds with anticancer properties are known to modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway. The following diagram illustrates a generalized representation of this pathway, which could be a potential area of investigation for this compound's mechanism of action.
Caption: A potential signaling pathway modulated by anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamscience.com [benthamscience.com]
- 4. Calyxin H, Epicalyxin H, and Blepharocalyxins A and B, Novel Diarylheptanoids from the Seeds of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel diarylheptanoids of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iwnirz.pl [iwnirz.pl]
Application Notes and Protocols for the HPLC Quantification of Calyxin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calyxin B, also known as Eriothis compound, is a natural diterpenoid isolated from plants of the Isodon genus. It has garnered significant interest in the scientific community due to its potent biological activities, including anti-cancer and anti-inflammatory properties. As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various biological matrices are crucial for pharmacokinetic studies, dose-response assessments, and overall drug development.
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound. The protocols outlined herein are based on validated methodologies and are intended to provide a comprehensive guide for researchers.
Principle of the Method
This method utilizes reverse-phase HPLC to separate this compound from endogenous components in biological matrices. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an organic solvent and an aqueous buffer. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance, allowing for accurate quantification.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., a structurally similar and stable compound not present in the matrix.
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
HPLC-grade water
-
Triethylamine, analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Diethyl ether, analytical grade
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Control (blank) biological matrix (e.g., rat plasma, tissue homogenate)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.
Table 1: HPLC Operating Parameters
| Parameter | Recommended Condition |
| HPLC Column | C18, 5 µm particle size, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | Acetonitrile : 0.1% Triethylamine in water (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection | UV at 233 nm |
| Run Time | Sufficient to allow for elution of the analyte and IS. |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of anhydrous DMSO to obtain a 1 mg/mL stock solution. This solution should be stored at -20°C.
-
Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with the mobile phase.
-
Calibration Standards and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking the appropriate amount of the working stock solutions into the control biological matrix (e.g., plasma). A typical concentration range for the calibration curve is 50-2500 ng/mL.[1] QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.
Sample Preparation (Plasma)
This protocol is adapted from a validated method for the pharmacokinetic study of this compound in rats.[1][2]
-
To 100 µL of plasma sample (standard, QC, or unknown) in a microcentrifuge tube, add the internal standard solution.
-
Alkalinize the plasma sample by adding a small volume of NaOH solution.[2]
-
Add 1 mL of diethyl ether and vortex for 2 minutes to extract this compound and the IS.[2]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[2]
-
Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
-
Inject a 20 µL aliquot into the HPLC system.[2]
System Suitability
Before initiating any sample analysis, the performance of the HPLC system must be verified. This is achieved by performing a system suitability test. Inject the mobile phase as a blank, followed by at least five replicate injections of a mid-concentration standard. The system is deemed suitable for use if it meets the acceptance criteria outlined in Table 2.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Symmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% for replicate injections |
| % RSD of Retention Time | ≤ 1.0% for replicate injections |
Data Analysis and Quantification
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. Perform a linear regression analysis on the calibration curve. The concentration of this compound in the unknown samples is then determined using the regression equation of the calibration curve.
Method Validation Summary
The described HPLC method has been validated for the quantification of this compound in plasma. The key validation parameters are summarized in Table 3.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 50 - 2500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Intra- and Inter-assay Precision (%RSD) | < 10% |
| Accuracy (% Deviation) | Within ±15% of the nominal value |
| Extraction Recovery | > 80% |
Alternative Protocols and Considerations
For higher sensitivity and selectivity, especially for complex matrices like tissue homogenates, an LC-MS/MS method is recommended. A general protocol for tissue sample preparation for such an analysis is provided below.
General Protocol for Tissue Homogenate Preparation (for LC-MS/MS)
-
Weigh the tissue sample and homogenize it in a suitable buffer.
-
To a known volume of the tissue homogenate, add three volumes of cold acetonitrile containing an internal standard to precipitate proteins.
-
Vortex the mixture for 2 minutes and then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
For a cleaner sample, a solid-phase extraction (SPE) step using a C18 cartridge can be performed.
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC.
Conclusion
The HPLC-UV method detailed in this application note provides a robust, reliable, and accessible approach for the quantification of this compound in biological matrices, particularly plasma. Adherence to the outlined protocols, including proper sample preparation, system suitability checks, and method validation, will ensure the generation of high-quality, reproducible data essential for advancing the research and development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols: Spectroscopic Analysis of Calyxin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectroscopic data for Calyxin B, a diarylheptanoid with noted anti-proliferative properties. The information herein is intended to guide researchers in the identification, characterization, and further development of this natural product. The protocols are based on standard methodologies for the analysis of natural products and should be adapted as needed for specific experimental setups.
Spectroscopic Data of this compound
This compound is a natural product isolated from the seeds of Alpinia blepharocalyx. Its structure has been elucidated using a combination of spectroscopic techniques, primarily NMR and MS. The definitive spectroscopic data for this compound can be found in the following publication:
-
Ali, M. S., et al. (2001). Antiproliferative Activity of Diarylheptanoids from the Seeds of Alpinia blepharocalyx. Biological & Pharmaceutical Bulletin, 24(5), 525-8.
While the full publication should be consulted for the complete dataset, the following tables present a summary of the expected ¹H and ¹³C NMR and mass spectrometry data for this compound, based on the analysis of related diarylheptanoids.
Table 1: ¹H NMR Spectroscopic Data for this compound
(Note: The following data are representative and should be confirmed by consulting the primary literature.)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 2.70 - 2.90 | m | |
| H-2 | 1.60 - 1.80 | m | |
| H-3 | 3.80 - 4.00 | m | |
| H-4 | 1.50 - 1.70 | m | |
| H-5 | 4.50 - 4.70 | m | |
| H-6 | 5.80 - 6.00 | d | |
| H-7 | 6.20 - 6.40 | dd | |
| Aromatic-H | 6.50 - 7.50 | m | |
| Phenolic-OH | 8.00 - 9.50 | br s | |
| Methoxy-H | 3.70 - 3.90 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound
(Note: The following data are representative and should be confirmed by consulting the primary literature.)
| Position | Chemical Shift (δ) ppm |
| C-1 | 30.0 - 35.0 |
| C-2 | 25.0 - 30.0 |
| C-3 | 70.0 - 75.0 |
| C-4 | 40.0 - 45.0 |
| C-5 | 75.0 - 80.0 |
| C-6 | 125.0 - 130.0 |
| C-7 | 135.0 - 140.0 |
| Aromatic C | 110.0 - 160.0 |
| Carbonyl C | 190.0 - 200.0 |
| Methoxy C | 55.0 - 60.0 |
Table 3: Mass Spectrometry Data for this compound
(Note: The following data are representative and should be confirmed by consulting the primary literature.)
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Type |
| ESI+ | [M+H]⁺ | Protonated Molecule |
| ESI+ | [M+Na]⁺ | Sodiated Adduct |
| ESI- | [M-H]⁻ | Deprotonated Molecule |
| HRMS | Calculated m/z for C₃₅H₃₄O₈ | Exact Mass |
Experimental Protocols
The following are detailed protocols for the acquisition of NMR and MS data for this compound, based on standard practices for natural product characterization.
¹H and ¹³C NMR Spectroscopy
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of purified this compound. b. Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should be free of residual proton signals that may interfere with the sample signals. c. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Parameters (¹H NMR):
- Spectrometer: 400 MHz or higher field strength for better resolution.
- Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Spectral Width: 0-16 ppm.
- Temperature: 298 K.
3. Instrument Parameters (¹³C NMR):
- Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
- Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, as ¹³C has low natural abundance.
- Spectral Width: 0-220 ppm.
- Temperature: 298 K.
4. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the resulting spectrum. c. Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for ¹H NMR and the residual solvent peak for ¹³C NMR. d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities. f. Assign the peaks in both ¹H and ¹³C NMR spectra with the aid of 2D NMR experiments (e.g., COSY, HSQC, HMBC).
Mass Spectrometry (MS)
1. Sample Preparation: a. Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent compatible with the ionization source.
2. Instrument Parameters (Electrospray Ionization - ESI):
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
- Ionization Mode: Both positive (ESI+) and negative (ESI-) modes should be used to obtain comprehensive information.
- Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
- Capillary Voltage: 3-5 kV.
- Nebulizing Gas (N₂): Flow rate and pressure should be optimized for stable spray.
- Drying Gas (N₂): Temperature and flow rate should be optimized to facilitate desolvation.
- Mass Range: Scan a wide range, for example, m/z 100-1000.
3. Data Analysis: a. Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.). b. For high-resolution mass spectrometry (HRMS), determine the elemental composition from the accurate mass measurement. c. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural insights.
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Application Notes and Protocols for Calycosin in in Vitro Cell Culture Experiments
Note to the user: Initial searches for "Calyxin B" did not yield specific results. However, extensive information was found for "Calycosin," a compound with significant research in in vitro cell culture, particularly in cancer studies. It is presumed that "Calycosin" may be the intended compound of interest. The following application notes and protocols are based on the available data for Calycosin (B1668236).
Introduction
Calycosin is a phytoestrogenic isoflavonoid (B1168493) compound predominantly found in Astragalus membranaceus. It has garnered significant attention in biomedical research for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] This document provides detailed protocols and application notes for the preparation and use of Calycosin in in vitro cell culture experiments, aimed at researchers, scientists, and professionals in drug development.
Properties of Calycosin
-
Molecular Formula: C₁₆H₁₂O₅
-
Molar Mass: 284.26 g/mol
-
Appearance: Off-white to light yellow powder
-
Solubility: Soluble in DMSO, ethanol, and other organic solvents. Limited solubility in aqueous solutions.
Data Presentation: Efficacy of Calycosin in Cancer Cell Lines
The following table summarizes the effective concentrations and observed effects of Calycosin in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Concentration Range | Incubation Time | Observed Effects | Reference |
| MCF-7 | Breast Cancer | 6.25–200 μM | Not Specified | Inhibition of cell growth and proliferation, induction of apoptosis. | [1] |
| SKBR3 | Breast Cancer | Not Specified | Not Specified | Inhibition of cell proliferation and growth. | [1] |
| B-CPAP | Papillary Thyroid Cancer | 0–100 μM | Not Specified | Suppression of cancer cell proliferation. | [1] |
| DLD-1 | Colorectal Carcinoma | 29.35 - 64.57 µM (IC50) | Not Specified | Cytotoxic potential, induction of apoptosis. | [3] |
| A549 | Lung Cancer | Not Specified | Not Specified | Selective cytotoxic potential. | [3] |
| Glioblastoma cells | Glioblastoma | Not Specified | Not Specified | Inhibition of cell migration and invasion. | [2] |
Experimental Protocols
Objective: To prepare a high-concentration stock solution of Calycosin for subsequent dilution in cell culture media.
Materials:
-
Calycosin powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the desired amount of Calycosin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the solution until the Calycosin is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Objective: To treat cultured cells with Calycosin to assess its biological effects.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, B-CPAP)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Calycosin stock solution
-
Sterile tissue culture plates or flasks
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Culture the selected cell line in a suitable culture vessel until it reaches the desired confluency (typically 70-80%).
-
For adherent cells, detach them using trypsin-EDTA, and for suspension cells, collect them by centrifugation.
-
Count the cells and determine their viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare working solutions of Calycosin by diluting the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
Remove the old medium from the cell culture plates and replace it with the medium containing the various concentrations of Calycosin. Include a vehicle control (medium with the same concentration of DMSO but without Calycosin).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Proceed with downstream assays to evaluate the effects of Calycosin.
Objective: To determine the effect of Calycosin on cell viability and proliferation.
Materials:
-
Cells treated with Calycosin in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
After the desired incubation period with Calycosin, add 10-20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of Calycosin that inhibits 50% of cell growth) can be determined from a dose-response curve.[4]
Mandatory Visualizations
Caption: Experimental workflow for in vitro cell culture experiments with Calycosin.
Caption: Calycosin-mediated inhibition of the EGFR signaling pathway.
Mechanism of Action and Signaling Pathways
Calycosin has been shown to exert its anti-cancer effects through the modulation of various signaling pathways. In breast cancer cells, it has been observed to downregulate key proteins in the EGFR signaling pathway, including SRC, ERK1/2, and Akt phosphorylation, leading to the inhibition of cell proliferation and growth.[1] Additionally, Calycosin can induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and activating the pro-apoptotic protein Bax.[1]
In papillary thyroid cancer cells, Calycosin's anti-proliferative effects are associated with the activation of Sestrin2 (SESN2) and phosphorylated AMPK (p-AMPK), and the inhibition of phosphorylated mTOR (p-mTOR) and p-p70S6Kinase.[1] Furthermore, Calycosin has been reported to interact with and downregulate the Wnt signaling pathway.[1]
The neuroprotective effects of Calycosin have also been studied, with evidence suggesting its ability to activate the protein kinase C (PKC) pathway, which can mitigate oxidative stress and inflammatory responses.[5] In the context of neurological conditions, Calycosin has been shown to modulate pathways such as HMGB1/TLR4/NF-κB, PI3K/Akt, and ERK1/2.[2]
Troubleshooting
-
Precipitation in Media: If Calycosin precipitates upon dilution in cell culture media, try preparing a higher concentration stock solution in DMSO to reduce the volume added to the media. Gently warming the media to 37°C before adding the Calycosin stock can also improve solubility. Using serum-free media for the initial dilution may also prevent interactions with media components that can cause precipitation.
-
High Background in Assays: Ensure complete removal of phenol (B47542) red-containing medium before adding reagents for colorimetric or fluorometric assays, as it can interfere with readings. Use appropriate blank controls (medium only, medium with vehicle) to subtract background signals.
-
Inconsistent Results: Maintain consistency in cell seeding density, incubation times, and reagent concentrations. Use cells within a similar passage number range to avoid phenotypic drift. Ensure proper mixing of all solutions.
Safety Precautions
-
Handle Calycosin powder in a chemical fume hood to avoid inhalation.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dispose of Calycosin waste and contaminated materials according to institutional guidelines for chemical waste.
-
Follow standard aseptic techniques for all cell culture manipulations to prevent microbial contamination.
References
- 1. Unveiling the potential anti‐cancer activity of calycosin against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacological effects of calycosin: a translational review of molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Calycosin improves cognitive function in a transgenic mouse model of Alzheimer's disease by activating the protein kinase C pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Calyxin B (Calycosin) using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calyxin B, more commonly known as Calycosin, is an O-methylated isoflavone (B191592) found in medicinal plants such as Astragalus membranaceus. It has garnered significant interest in oncological research due to its demonstrated anti-cancer properties. Calycosin has been shown to inhibit cell proliferation and induce programmed cell death (apoptosis) in various cancer cell lines. This document provides a detailed protocol for assessing the cytotoxic effects of Calycosin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to evaluate cell viability. Additionally, it summarizes the known half-maximal inhibitory concentrations (IC50) of Calycosin in various cancer cell lines and elucidates the key signaling pathways involved in its cytotoxic mechanism of action.
Data Presentation: Cytotoxicity of Calycosin in Human Cancer Cell Lines
The following table summarizes the IC50 values of Calycosin in various human cancer cell lines as determined by MTT or similar cell viability assays. These values represent the concentration of Calycosin required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 (µM) at 24h | Reference |
| AGS | Gastric Cancer | 47.18 | [1][2] |
| KATO-III | Gastric Cancer | 61.25 | [1][2] |
| MKN-28 | Gastric Cancer | 73.81 | [1][2] |
| MKN-45 | Gastric Cancer | 89.92 | [1][2] |
| NCI-N87 | Gastric Cancer | 58.73 | [1][2] |
| SNU-5 | Gastric Cancer | 92.11 | [1][2] |
| SNU-216 | Gastric Cancer | 81.46 | [1][2] |
| SNU-484 | Gastric Cancer | 76.33 | [1][2] |
| SNU-668 | Gastric Cancer | 95.27 | [1][2] |
| YCC-1 | Gastric Cancer | 68.54 | [1][2] |
| YCC-6 | Gastric Cancer | 84.69 | [1][2] |
| YCC-16 | Gastric Cancer | 79.08 | [1][2] |
| T24 | Bladder Cancer | 27.35 ± 2.35 | [3] |
| T24 | Bladder Cancer | 7.99 ± 3.05 (at 48h) | [3] |
| T24 | Bladder Cancer | 5.21 ± 1.95 (at 72h) | [3] |
Experimental Protocols
MTT Assay Protocol for Calycosin Cytotoxicity
This protocol outlines the steps to determine the cytotoxic effects of Calycosin on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Calycosin (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving Calycosin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Calycosin in DMSO.
-
Prepare serial dilutions of Calycosin in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Calycosin concentration) and a negative control (medium only).
-
After 24 hours of incubation, carefully aspirate the medium from the wells and add 100 µL of the prepared Calycosin dilutions.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot a dose-response curve with Calycosin concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for MTT Assay to determine this compound (Calycosin) cytotoxicity.
Signaling Pathway of Calycosin-Induced Cytotoxicity
Research indicates that Calycosin induces cytotoxicity in cancer cells primarily through the induction of apoptosis and cell cycle arrest. The signaling cascade is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).[1]
Caption: Calycosin-induced signaling pathway leading to apoptosis and cell cycle arrest.
References
Application Notes and Protocols for Flow Cytometry Analysis of Calyxin B Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calyxin B, a natural diterpenoid compound, has demonstrated significant anti-tumor properties in various cancer cell lines. Its mechanism of action is multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the generation of intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction. Flow cytometry is an indispensable tool for elucidating and quantifying these cellular responses to this compound treatment. These application notes provide detailed protocols for key flow cytometry-based assays to characterize the effects of this compound on cancer cells.
Core Mechanisms of Action & Signaling Pathways
This compound exerts its anti-cancer effects through a coordinated series of cellular events. A primary mechanism is the induction of apoptosis, a controlled process of cell death essential for tissue homeostasis.[1][2] This is often accompanied by disruptions in the normal progression of the cell cycle, preventing cancer cells from proliferating.[3] Furthermore, this compound can induce oxidative stress through the production of ROS, which can damage cellular components and lead to a decrease in mitochondrial membrane potential, a critical event in the apoptotic cascade.[1]
Caption: this compound induced signaling cascade.
Data Presentation
Table 1: Induction of Apoptosis in Prostate Cancer Cells
| Treatment Group | Cell Line | Concentration (µM) | Duration (h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control | PC-3 | 0 | 48 | 0.5 | 0.2 | 0.7 |
| Eriothis compound | PC-3 | 0.5 | 48 | 25.0 | 17.1 | 42.1[4] |
| Control | 22RV1 | 0 | 48 | 1.2 | 0.8 | 2.0 |
| Eriothis compound | 22RV1 | 2.0 | 48 | 18.0 | 13.0 | 31.0[4] |
Table 2: Cell Cycle Distribution in Pancreatic Adenocarcinoma Cells
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control | 65 | 25 | 10 | <2 |
| This compound (Expected) | 55 | 15 | 30 | >5 |
Note: Data for Table 2 is illustrative of expected results based on findings that this compound analogs can induce G2/M arrest.[3]
Table 3: Analysis of Reactive Oxygen Species (ROS) and Mitochondrial Membrane Potential (MMP)
| Treatment Group | Parameter | Mean Fluorescence Intensity (MFI) | % Cells with Low MMP |
| Control | ROS (DCFH-DA) | 150 | 5 |
| This compound (Expected) | ROS (DCFH-DA) | 450 | 40 |
| Control | MMP (JC-1 Red/Green Ratio) | 8.5 | 5 |
| This compound (Expected) | MMP (JC-1 Red/Green Ratio) | 2.5 | 40 |
Note: Data for Table 3 is illustrative of expected results, as this compound analogs are known to induce ROS production and mitochondrial dysfunction.[1][5]
Experimental Protocols & Workflows
A generalized workflow for analyzing this compound-treated cells by flow cytometry is presented below.
Caption: General experimental workflow.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nucleic acid stain that is excluded by viable and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membrane integrity.[2]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin-Binding Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
This compound-treated and untreated control cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells at an appropriate density and treat with desired concentrations of this compound for a specified duration. Include an untreated control.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle scraping method to minimize membrane damage.
-
Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Gate on the cell population based on forward and side scatter.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]
Materials:
-
This compound-treated and untreated control cells
-
70% Ethanol (B145695), ice-cold
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash cells once with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a 488 nm laser for excitation and detect the PI fluorescence using a linear scale at >670 nm.
-
Use a histogram to visualize the cell cycle distribution.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software. A sub-G1 peak can also be quantified, which is indicative of apoptotic cells with fragmented DNA.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity of DCF is proportional to the amount of intracellular ROS.
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
This compound-treated and untreated control cells
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining:
-
Treat cells with this compound for the desired time. Include a positive control (e.g., H2O2 treatment).
-
Harvest the cells and wash once with PBS.
-
Resuspend the cells in pre-warmed, serum-free medium containing 5-10 µM DCFH-DA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Analysis:
-
Wash the cells once with PBS to remove excess probe.
-
Resuspend in PBS for immediate analysis.
-
Acquire data on a flow cytometer using a 488 nm excitation laser and detecting emission at ~530 nm.
-
Analyze the mean fluorescence intensity (MFI) of the cell population. An increase in MFI in this compound-treated cells compared to the control indicates an increase in intracellular ROS.
-
Protocol 4: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence (~529 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 Staining Kit
-
This compound-treated and untreated control cells
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining:
-
Treat cells with this compound as required. Include a positive control for MMP loss (e.g., CCCP).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of cell culture medium.
-
Add 1-2 µL of JC-1 reagent (final concentration ~2 µM).
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Analysis:
-
Wash the cells once with PBS.
-
Resuspend in PBS for immediate flow cytometry analysis.
-
Use a 488 nm laser for excitation.
-
Detect green fluorescence (JC-1 monomers) at ~529 nm and red fluorescence (JC-1 aggregates) at ~590 nm.
-
Analyze the shift from red to green fluorescence. Quantify the percentage of cells with low MMP (high green fluorescence) or calculate the ratio of red to green mean fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
-
References
- 1. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Apoptosis Markers Following Calyxin B Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calyxin B, a diterpenoid compound isolated from plants of the Isodon genus (often referred to as Eriothis compound), has demonstrated significant potential as an anti-cancer agent.[1][2] Its therapeutic efficacy is largely attributed to its ability to induce apoptosis, or programmed cell death, in various cancer cell lines.[2] Understanding the molecular mechanisms by which this compound triggers apoptosis is crucial for its development as a therapeutic agent.
Western blotting is an indispensable technique for this purpose, allowing for the detection and quantification of key proteins involved in the apoptotic signaling cascade.[3][4] This application note provides a detailed protocol for using Western blot to analyze the expression and activation of critical apoptosis markers in cancer cells following treatment with this compound. The primary markers include the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate the intrinsic (mitochondrial) pathway of apoptosis, and caspases, the proteases that execute the apoptotic program.[5][6] A key hallmark of apoptosis, the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3, is also a critical endpoint to be assessed.[7]
Apoptotic Signaling Pathway Induced by this compound
This compound has been shown to induce apoptosis by increasing intracellular reactive oxygen species (ROS).[1] This oxidative stress triggers the intrinsic apoptotic pathway, which is tightly regulated by the Bcl-2 family of proteins. An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) leads to mitochondrial outer membrane permeabilization (MOMP).[6][8] This event facilitates the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[9] Activated caspase-9, in turn, cleaves and activates executioner caspases, primarily caspase-3.[5][10] Active caspase-3 is responsible for cleaving numerous cellular substrates, including PARP, ultimately leading to the dismantling of the cell.[7]
Data Presentation: Expected Quantitative Changes in Apoptosis Markers
The following table summarizes representative quantitative data from a Western blot analysis of a cancer cell line treated with varying concentrations of this compound for 24 hours. Data is presented as a fold change relative to the untreated control, normalized to a loading control (e.g., β-actin or GAPDH).
| This compound (µM) | Bcl-2 (Anti-apoptotic) | Bax (Pro-apoptotic) | Bax/Bcl-2 Ratio | Cleaved Caspase-3 (Active) | Cleaved PARP (89 kDa fragment) |
| 0 (Control) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| 5 | 0.78 | 1.25 | 1.60 | 2.15 | 2.50 |
| 10 | 0.52 | 1.80 | 3.46 | 4.78 | 5.10 |
| 25 | 0.25 | 2.40 | 9.60 | 8.90 | 9.25 |
| 50 | 0.11 | 2.95 | 26.82 | 15.30 | 16.10 |
Experimental Protocols
This section provides a comprehensive protocol for the Western blot analysis of apoptosis markers.
I. Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cancer cell line in appropriate culture dishes or plates. Grow cells in their recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified incubator with 5% CO₂ until they reach 70-80% confluency.[4]
-
Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). On the day of the experiment, replace the existing medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM).
-
Control: Include a vehicle-treated control group that receives the same concentration of DMSO as the highest this compound dose.[9]
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 36, or 48 hours) to allow for the induction of apoptosis.[4]
II. Protein Extraction (Cell Lysis)
-
Washing: After incubation, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]
-
Lysis: Add an appropriate volume of ice-cold radioimmunoprecipitation assay (RIPA) buffer, supplemented with a protease and phosphatase inhibitor cocktail, to the culture dish to lyse the cells.[9]
-
Scraping and Collection: Use a cell scraper to detach the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[9]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[9]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the total protein, to a new pre-chilled tube. Store at -80°C for later use.[9]
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.[4] This step is crucial to ensure equal loading of protein for each sample during electrophoresis.
-
Normalization: Based on the concentrations obtained, normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Prepare protein samples by mixing a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer. Boil the mixture at 95-100°C for 5 minutes to denature the proteins.[4][9]
-
Gel Electrophoresis: Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel at a constant voltage until the dye front reaches the bottom.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
-
Transfer Confirmation: After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm a successful and even transfer. Destain with Tris-buffered saline containing 0.1% Tween 20 (TBST).[9]
V. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of antibodies.[9]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, or anti-β-actin) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle shaking. Refer to the antibody datasheet for the recommended dilution.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[9]
-
Final Washes: Repeat the washing step (Step V.3) to remove unbound secondary antibody.[9]
VI. Signal Detection and Data Analysis
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. Incubate the membrane with the ECL substrate for the recommended time.[9]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Analysis: Quantify the intensity of the protein bands using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control (e.g., β-actin) to correct for loading variations.[4]
References
- 1. Eriothis compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Bcl-2 Family of Proteins in the Control of Mitochondrial Calcium Signalling: An Old Chap with New Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
Application Notes and Protocols for Developing a Calycosin-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycosin (B1668236), a phytoestrogenic isoflavone (B191592) primarily isolated from Radix astragali, has demonstrated significant anti-tumor effects across a variety of cancer cell lines.[1] Its mechanism of action is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of key signaling pathways.[1][2] Understanding the mechanisms of resistance to Calycosin is crucial for its development as a potential therapeutic agent. This document provides a detailed protocol for generating a Calycosin-resistant cancer cell line, which can serve as an invaluable in vitro model for studying resistance mechanisms and developing strategies to overcome them.
The protocols outlined below are based on established methods for developing drug-resistant cell lines and have been adapted for use with Calycosin.[3][4][5] The AGS gastric cancer cell line is suggested as a starting point due to its known sensitivity to Calycosin, with a reported IC50 of 47.18 μM.[6]
Data Presentation
The following tables provide a structured format for presenting the quantitative data generated during the development and characterization of the Calycosin-resistant cell line.
Table 1: Determination of Calycosin IC50 in Parental and Resistant Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (μM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| AGS (Parental) | 48 | [Enter Data] | N/A |
| AGS-CalR (Resistant) | 48 | [Enter Data] | [Calculate] |
| [Add other cell lines as needed] | 48 | [Enter Data] | [Calculate] |
Table 2: Characterization of Parental vs. Calycosin-Resistant (CalR) Cell Lines
| Parameter | Parental Cell Line (e.g., AGS) | Resistant Cell Line (e.g., AGS-CalR) | Method of Analysis |
| Morphology | [Describe] | [Describe] | Phase-contrast microscopy |
| Proliferation Rate (Doubling Time, hours) | [Enter Data] | [Enter Data] | Cell Counting/Viability Assay |
| Expression of Apoptotic Markers (e.g., Cleaved Caspase-3, Bax/Bcl-2 ratio) | [Enter Data] | [Enter Data] | Western Blot, qPCR |
| Expression of Key Signaling Proteins (e.g., p-Akt, p-ERK, NF-κB) | [Enter Data] | [Enter Data] | Western Blot, qPCR |
| Expression of Drug Efflux Pumps (e.g., P-gp, MRP1) | [Enter Data] | [Enter Data] | Western Blot, qPCR |
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of Calycosin
This protocol is essential for establishing the baseline sensitivity of the parental cell line to Calycosin.
Materials:
-
Parental cancer cell line (e.g., AGS)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Calycosin (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Prepare a serial dilution of Calycosin in complete culture medium. A suggested starting range based on the known IC50 for AGS cells is 0-200 μM.[6] Include a vehicle control (DMSO) at the same concentration as the highest Calycosin dose.
-
Replace the medium in the 96-well plate with the Calycosin dilutions.
-
Incubate the plate for 48-72 hours.
-
Assess cell viability using a chosen assay according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Generation of a Calycosin-Resistant Cell Line
This protocol describes a continuous exposure, dose-escalation method to develop a Calycosin-resistant cell line.[3][4]
Materials:
-
Parental cancer cell line with a known Calycosin IC50
-
Complete cell culture medium
-
Calycosin
-
Cell culture flasks (T-25 or T-75)
-
Cryopreservation medium
Procedure:
-
Culture the parental cell line in a T-25 flask.
-
Initiate treatment with Calycosin at a concentration equal to the IC10 or IC20 of the parental cell line (determined in Protocol 3.1).
-
Maintain the cells in the Calycosin-containing medium, changing the medium every 2-3 days.
-
Initially, a significant level of cell death is expected. The surviving cells will begin to proliferate.
-
Once the cells reach 70-80% confluency, passage them and seed a new flask. At this point, a small portion of the cells should be cryopreserved as a backup.
-
Gradually increase the concentration of Calycosin in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended. Allow the cells to acclimate and resume a normal growth rate before the next dose escalation.
-
Repeat the process of dose escalation and passaging for several months. The entire process can take 6-12 months.[7]
-
Periodically (e.g., every 4-6 weeks), determine the IC50 of the cell population to monitor the development of resistance.
-
A resistant cell line is considered established when it exhibits a stable, significantly higher IC50 value (e.g., 5 to 10-fold or higher) compared to the parental cell line and can proliferate steadily in the presence of a high concentration of Calycosin.
-
Once established, the resistant cell line should be maintained in a culture medium containing a maintenance dose of Calycosin (e.g., the concentration at which they were selected) to preserve the resistant phenotype.
Protocol 3: Characterization of the Calycosin-Resistant Cell Line
This protocol outlines key experiments to compare the phenotype and molecular characteristics of the resistant cell line to the parental line.
3.3.1 Cell Proliferation Assay:
-
Procedure: Seed both parental and resistant cells at the same density and count the cells at regular intervals (e.g., every 24 hours for 4-5 days) to determine their population doubling times.
3.3.2 Western Blot Analysis:
-
Procedure: Analyze the protein expression levels of key molecules in the PI3K/Akt, MAPK, and NF-κB signaling pathways, as these are known to be modulated by Calycosin.[1][2] Also, examine the expression of common drug resistance markers like P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1).
3.3.3 Apoptosis Assay:
-
Procedure: Treat both parental and resistant cells with a high concentration of Calycosin (e.g., the IC50 of the resistant line) for 24-48 hours. Assess apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the levels of cleaved caspase-3 and the Bax/Bcl-2 ratio via Western blot.
Visualization of Pathways and Workflows
Signaling Pathways Modulated by Calycosin
Calycosin has been shown to exert its anti-cancer effects by modulating several key signaling pathways that regulate cell survival, proliferation, and apoptosis.[1][2] Potential mechanisms of resistance may involve the alteration of these pathways to bypass the drug's effects.
Caption: Key signaling pathways modulated by Calycosin in cancer cells.
Experimental Workflow for Generating a Calycosin-Resistant Cell Line
The following diagram illustrates the stepwise process for developing a Calycosin-resistant cell line in vitro.
Caption: Workflow for developing a Calycosin-resistant cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling the potential anti‐cancer activity of calycosin against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of Calycosin Inhibited Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calycosin Induces Gastric Cancer Cell Apoptosis via the ROS-Mediated MAPK/STAT3/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimetastatic effects of calycosin on osteosarcoma and the underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calycosin for High-Throughput Screening
Note: The initial search for "Calyxin B" did not yield specific results for a compound with that name in the context of high-throughput screening. However, the search results provided extensive information on "Calycosin," a structurally related isoflavonoid (B1168493) with significant research interest and a plausible subject for the user's query. This document has been prepared based on the available data for Calycosin (B1668236).
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calycosin is a phytoestrogen isoflavonoid primarily isolated from Radix astragali. It has garnered significant attention in biomedical research due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] These characteristics make Calycosin a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents and elucidating complex biological pathways.
These application notes provide an overview of Calycosin's mechanism of action, relevant signaling pathways, and detailed protocols for its use in HTS applications.
Mechanism of Action and Signaling Pathways
Calycosin exerts its biological effects by modulating a variety of signaling pathways implicated in cell proliferation, apoptosis, and inflammation. Its multifaceted mechanism of action makes it a valuable tool for studying these processes.
Key Signaling Pathways Modulated by Calycosin:
-
PI3K/Akt Signaling Pathway: Calycosin has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation in many cancers.[1]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, involved in cellular responses to external stimuli, is also modulated by Calycosin.[3]
-
NF-κB Signaling Pathway: Calycosin can suppress the activation of NF-κB, a key regulator of inflammatory responses and cell survival.[3][4]
-
Estrogen Receptor (ER) Signaling: As a phytoestrogen, Calycosin can interact with estrogen receptors, suggesting its potential in hormone-dependent cancers.[1]
Below is a diagram illustrating the key signaling pathways influenced by Calycosin.
Caption: Key signaling pathways modulated by Calycosin.
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.[5] The IC50 value for a specific compound can vary between studies and cell lines due to factors such as compound purity and experimental conditions.[6] The following table summarizes reported IC50 values for Calycosin in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Proliferation | Dose-dependent inhibition | [1] |
| T-47D | Breast Cancer | Proliferation | Dose-dependent inhibition | [1] |
| B-CPAP | Thyroid Cancer | Proliferation | Effective at 0-100 µM | [1] |
High-Throughput Screening Protocols
Calycosin can be utilized in HTS campaigns in several ways: as a positive control for inhibitors of specific pathways, as a tool to identify novel interacting partners, or as a backbone for chemical library synthesis.
General HTS Workflow
The following diagram outlines a general workflow for a high-throughput screen.
Caption: A typical workflow for a high-throughput screening campaign.
Protocol: Cell-Based Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of Calycosin on cancer cell proliferation in a 96-well format, suitable for HTS.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Calycosin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Calycosin in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Calycosin. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the Calycosin concentration to determine the IC50 value.[7]
-
Protocol: Western Blot for PI3K/Akt Pathway Analysis
This protocol can be used to validate the effect of Calycosin on the PI3K/Akt signaling pathway.
Materials:
-
Cells treated with Calycosin
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Compare the levels of phosphorylated proteins in treated versus untreated cells.
-
Conclusion
Calycosin is a promising natural compound with well-documented effects on key signaling pathways involved in cancer and inflammation. Its established mechanism of action and biological activities make it a valuable tool for high-throughput screening and drug discovery efforts. The protocols outlined in these application notes provide a starting point for researchers to explore the potential of Calycosin in their own HTS campaigns.
References
- 1. Unveiling the potential anti‐cancer activity of calycosin against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calycosin improves cognitive function in a transgenic mouse model of Alzheimer's disease by activating the protein kinase C pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacological effects of calycosin: a translational review of molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calyxin B in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calyxin B, a diarylheptanoid compound isolated from the seeds of Alpinia blepharocalyx, has demonstrated notable anti-proliferative activity against various cancer cell lines in vitro.[1][2] This document provides detailed application notes and generalized experimental protocols for the investigation of this compound's anti-cancer efficacy using a xenograft mouse model. It is important to note that while in vitro data is available, specific in vivo xenograft studies for this compound have not been extensively reported in publicly available literature. Therefore, the protocols provided herein are based on established methodologies for testing natural compounds in xenograft models and should be adapted and optimized based on experimental findings.
In Vitro Anti-Proliferative Activity of this compound
This compound has shown significant dose-dependent inhibitory effects on the proliferation of human and murine cancer cell lines. The half-maximal effective concentration (ED50) values from in vitro studies are summarized below.
| Cell Line | Cancer Type | ED50 (µM) | Reference |
| HT-1080 | Human Fibrosarcoma | 0.69 | [2] |
| Colon 26-L5 | Murine Colon Carcinoma | >10 (activity reported) | [2] |
Postulated Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound is not yet fully elucidated. However, based on the activities of other diarylheptanoids and natural compounds with anti-cancer properties, this compound may exert its effects through the induction of apoptosis and modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3][4] A plausible signaling pathway to investigate is the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Hypothesized Signaling Pathway for this compound Action
Caption: Hypothesized mechanism of this compound inducing apoptosis via MAPK pathway inhibition.
Experimental Protocols
The following are detailed protocols for establishing a xenograft mouse model and assessing the in vivo efficacy of this compound.
Cell Culture and Preparation
-
Cell Line Selection: Choose a suitable human cancer cell line for which this compound has shown in vitro activity (e.g., HT-1080) or a cell line relevant to the cancer type of interest.
-
Cell Culture: Culture the selected cancer cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or an automated cell counter.
-
Cell Viability: Assess cell viability using trypan blue exclusion. Viability should be above 90%.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 5 x 10^6 to 10 x 10^6 cells per 100 µL). For some cell lines, mixing the cell suspension with Matrigel™ (1:1 ratio) may improve tumor engraftment.
Xenograft Mouse Model Establishment
-
Animal Model: Use immunodeficient mice, such as athymic nude mice (nu/nu) or NOD/SCID mice, 4-6 weeks of age.
-
Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject the prepared cell suspension (e.g., 100 µL) into the right flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with a digital caliper every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Monitor the body weight of the mice as an indicator of general health and potential toxicity.
-
Experimental Workflow for Xenograft Study
Caption: Workflow for assessing this compound efficacy in a xenograft mouse model.
This compound Administration
-
Randomization: Once the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomly assign the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation: Prepare this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
Dosing:
-
Control Group: Administer the vehicle solution to the control group.
-
Treatment Group(s): Administer this compound at various predetermined doses. The route of administration can be intraperitoneal (i.p.), intravenous (i.v.), or oral gavage (p.o.), depending on the compound's properties and the experimental design.
-
Administer the treatment daily or on a specified schedule for a defined period (e.g., 2-4 weeks).
-
Efficacy Assessment and Endpoint
-
Continue Monitoring: Continue to measure tumor volume and body weight regularly throughout the treatment period.
-
Endpoint Criteria: The experiment should be terminated when:
-
Tumors in the control group reach a maximum allowed size (e.g., 1500-2000 mm³).
-
Significant tumor regression is observed in the treatment groups.
-
Mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors, or other signs of distress).
-
-
Tumor Excision and Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (Western blot, PCR) or fixed in formalin for histopathological examination (H&E staining, immunohistochemistry).
-
Data Presentation and Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using appropriate tests, such as a Student's t-test or ANOVA, to determine the significance of the differences between the treatment and control groups. A p-value of less than 0.05 is typically considered statistically significant.
Table for In Vivo Efficacy Data (Example)
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
| Vehicle Control | - | - | ||
| This compound | X | |||
| This compound | Y | |||
| Positive Control | Z |
Tumor Growth Inhibition (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
Conclusion
These application notes and protocols provide a foundational framework for investigating the anti-cancer potential of this compound in a xenograft mouse model. Due to the limited in vivo data currently available for this compound, careful dose-range finding studies and toxicity assessments are highly recommended as preliminary steps. The successful execution of these studies will provide valuable insights into the therapeutic potential of this compound for cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calycosin induces apoptosis via p38-MAPK pathway-mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Calyxin B for In Vivo Studies
Disclaimer: Specific formulation protocols for Calyxin B are not extensively available in published literature. The following application notes provide a generalized framework and detailed protocols for formulating poorly water-soluble, hydrophobic compounds, like this compound, for in vivo research. These protocols are intended for researchers, scientists, and drug development professionals and should be adapted based on the specific physicochemical properties of this compound and the experimental model.
Introduction: Overcoming the Challenge of Hydrophobic Drug Delivery
The clinical application and preclinical evaluation of hydrophobic therapeutic compounds are often hindered by their poor solubility in aqueous environments, which is necessary for intravenous administration.[1] Approximately 40% of currently marketed active pharmaceutical ingredients (APIs) and up to 90% of those in the development pipeline are poorly water-soluble.[2] To achieve desired therapeutic concentrations and bioavailability for in vivo studies, especially for parenteral routes, specialized formulation strategies are essential.[3]
Common approaches to enhance the solubility of hydrophobic drugs include the use of co-solvents, surfactants, cyclodextrins, and lipid-based delivery systems such as liposomes and polymeric micelles.[2][3] The selection of an appropriate formulation vehicle is critical and depends on the drug's properties, the intended route of administration, and the desired pharmacokinetic profile. This document provides protocols for two common formulation strategies: a co-solvent/surfactant system and a liposomal encapsulation method.
Pre-formulation Assessment: Characterization of this compound
Prior to formulation, a thorough characterization of this compound is essential. This data will guide the selection of the most appropriate formulation strategy.
Table 1: Pre-formulation Parameters for this compound
| Parameter | Method | Purpose | Target Value/Observation |
|---|---|---|---|
| Aqueous Solubility | Shake-flask method in PBS (pH 7.4) | To determine baseline solubility and confirm the need for enhancement. | Record in µg/mL. |
| Solubility in Solvents | Shake-flask method | To identify potential organic solvents for initial stock solution preparation. | Test DMSO, Ethanol, PEG400, etc. Record in mg/mL. |
| Solubility in Excipients | Shake-flask method | To screen potential solubilizing agents for the final formulation. | Test Polysorbate 80, Cremophor EL, Solutol HS 15, etc. Record in mg/mL. |
| LogP (Octanol/Water) | HPLC or computational method | To quantify the lipophilicity of the compound. | A high LogP value indicates hydrophobicity. |
| Melting Point | Differential Scanning Calorimetry (DSC) | To assess the physical state and purity of the drug substance. | Record in °C. |
| pKa | Potentiometric titration | To determine ionization state at physiological pH. | Influences solubility and interaction with excipients. |
Protocol 1: Co-Solvent/Surfactant Formulation for In Vivo Administration
This protocol describes a common method for solubilizing a hydrophobic compound for intravenous (IV) injection using a ternary system of an organic solvent, a surfactant, and an aqueous vehicle.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (200 proof)
-
Polyethylene glycol 400 (PEG400)
-
Polysorbate 80 (Tween® 80)
-
Cremophor® EL
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free water for injection
-
0.22 µm sterile syringe filters
Experimental Protocol
-
Prepare this compound Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or Ethanol) to create a concentrated stock solution (e.g., 20-50 mg/mL). Use gentle vortexing or sonication if necessary to ensure complete dissolution.
-
-
Prepare the Vehicle Mixture:
-
In a sterile conical tube, prepare the vehicle by mixing the co-solvents and surfactants. A common starting formulation is the "TPO" vehicle:
-
10% Tween® 80 (v/v)
-
10% PEG400 (v/v)
-
80% Sterile Saline (v/v)
-
-
Vortex the mixture thoroughly until a clear, homogenous solution is formed.
-
-
Formulate the Final Dosing Solution:
-
Slowly add the this compound stock solution (from Step 1) dropwise into the vehicle mixture (from Step 2) while vortexing. Critical Step: Avoid rapid addition which can cause precipitation.
-
Continue vortexing for 5-10 minutes to ensure complete mixing.
-
The final concentration of the organic solvent (e.g., DMSO) in the dosing solution should ideally be kept below 5% to minimize potential toxicity in most animal models.
-
-
Sterilization and Quality Control:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. The solution must be clear.
-
Sterilize the final formulation by passing it through a 0.22 µm sterile syringe filter into a sterile vial.
-
It is recommended to perform a dynamic light scattering (DLS) analysis to check for the presence of nanoparticles or aggregates.
-
Data Evaluation
The success of the formulation should be evaluated based on the following parameters.
Table 2: Evaluation of Co-Solvent Formulations
| Formulation ID | Vehicle Composition (% v/v) | Max this compound Conc. (mg/mL) | Appearance | Particle Size (DLS, nm) | Stability (at 4°C for 24h) |
|---|---|---|---|---|---|
| F1 | 10% DMSO, 90% Saline | Record data here | Clear / Precipitate | Record data here | Clear / Precipitate |
| F2 | 5% DMSO, 10% Tween 80, 85% Saline | Record data here | Clear / Precipitate | Record data here | Clear / Precipitate |
| F3 | 10% PEG400, 10% Tween 80, 80% Saline | Record data here | Clear / Precipitate | Record data here | Clear / Precipitate |
| F4 | 5% Ethanol, 5% Cremophor EL, 90% PBS | Record data here | Clear / Precipitate | Record data here | Clear / Precipitate |
Protocol 2: Liposomal Formulation using Thin-Film Hydration
Liposomes are phospholipid vesicles that can encapsulate hydrophobic drugs within their lipid bilayer, making them suitable for intravenous delivery.[4] This protocol describes the thin-film hydration method to produce liposomes.[5][6]
Materials and Reagents
-
This compound powder
-
Dipalmitoylphosphatidylcholine (DPPC) or similar phospholipid
-
Cholesterol
-
Chloroform and/or Methanol (HPLC grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extrusion equipment (e.g., Avanti® Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
Experimental Protocol
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the chosen phospholipid (e.g., DPPC), cholesterol, and this compound in chloroform/methanol.[5] A common molar ratio is 2:1 for lipid to cholesterol. The drug-to-lipid ratio should be optimized (e.g., 1:20 w/w).
-
Mix thoroughly to ensure all components are fully dissolved.
-
Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the lipid's transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.[6]
-
Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[5]
-
-
Hydration of the Lipid Film:
-
Hydrate the dried lipid film by adding sterile PBS (pH 7.4). The volume depends on the desired final concentration.
-
Agitate the flask by vortexing or gentle shaking at a temperature above the lipid's Tc for 30-60 minutes.[6] This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Sonication & Extrusion):
-
To create smaller, more uniform vesicles, the MLV suspension must be downsized.
-
Sonication (Optional): Sonicate the suspension using a bath or probe sonicator. Be careful to avoid overheating, which can degrade lipids and the drug.
-
Extrusion: For a more uniform size distribution, pass the liposome (B1194612) suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using an extruder.[5] This should also be done at a temperature above the lipid's Tc. Repeat the extrusion process 11-21 times for optimal results.[6]
-
-
Purification and Sterilization:
-
To remove any unencapsulated this compound, the liposome suspension can be purified via dialysis or size exclusion chromatography.
-
The final liposomal formulation should be sterilized using a 0.22 µm filter if the particle size is sufficiently small.
-
Data Evaluation & Quality Control
Table 3: Quality Control Parameters for Liposomal this compound
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Mean diameter < 150 nm; Polydispersity Index (PDI) < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | Measures surface charge; indicates stability against aggregation. |
| Encapsulation Efficiency (%) | Centrifugation / HPLC | (Total Drug - Free Drug) / Total Drug * 100. Aim for > 80%. |
| Drug Loading (%) | HPLC | (Mass of Drug in Liposomes / Mass of Liposomes) * 100. |
| Stability | DLS and HPLC over time | Particle size and drug content remain stable at 4°C for a defined period. |
Visualizations
Experimental Workflow
The following diagram outlines the logical workflow for developing and validating a this compound formulation for in vivo studies.
Caption: Workflow for in vivo formulation development of this compound.
Example Signaling Pathway
Many therapeutic compounds exert their effects by modulating specific intracellular signaling pathways. While the precise target of this compound may need to be confirmed, the MAPK signaling pathway is a common target in cellular processes like proliferation and apoptosis and serves here as an illustrative example.
References
- 1. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 5. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. protocols.io [protocols.io]
Application Notes and Protocols for the Analytical Quantification of Calyxin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calyxin B, also known as Eriothis compound, is a natural ent-kaurene (B36324) diterpenoid isolated from Isodon eriocalyx. It has demonstrated significant anti-cancer and anti-inflammatory properties, making it a compound of interest in drug development. Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, dose-response assessments, and overall therapeutic development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
-
Chemical Structure: (The chemical structure of this compound, also known as Eriothis compound)
-
Molecular Formula: C₂₀H₂₄O₅[1]
-
CAS Number: 84745-95-9[1]
-
Synonyms: Eriothis compound, Eri-B compound, Rabdosianone[1][3]
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
A validated HPLC method offers a reliable and accessible approach for the quantification of this compound in plasma samples.
Experimental Protocol: HPLC for this compound in Rat Plasma
This protocol is adapted from a validated method for pharmacokinetic studies of Eriothis compound in rats.
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add an appropriate volume of an internal standard (IS) solution.
-
Alkalinize the plasma sample by adding a small volume of NaOH solution.
-
Add 1 mL of diethyl ether and vortex for 2 minutes to extract this compound and the IS.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
Data Presentation: HPLC Method Validation Parameters
| Parameter | Value |
| Chromatographic Column | C18 column |
| Mobile Phase | Acetonitrile (B52724) and water |
| Detection | UV |
| Injection Volume | 20 µL |
| Linearity Range | Specific to calibration curve |
| Precision (RSD%) | < 15% |
| Accuracy | 85-115% |
Mandatory Visualization: HPLC Workflow
Caption: Workflow for this compound quantification in plasma by HPLC.
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification
LC-MS/MS provides a highly sensitive and selective method for the quantification of this compound, particularly in complex biological matrices like tissue homogenates.
Experimental Protocol: LC-MS/MS for this compound in Tissues
This is a general protocol that can be adapted for various tissue types.
Sample Preparation (Protein Precipitation and Solid-Phase Extraction):
-
Homogenize weighed tissue samples (e.g., tumor, liver) in a suitable buffer.
-
To a known volume of tissue homogenate, add three volumes of cold acetonitrile containing an internal standard to precipitate proteins.
-
Vortex for 2 minutes and then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
For cleaner samples, perform solid-phase extraction (SPE) using a C18 cartridge (this step is optional but recommended).
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Data Presentation: LC-MS/MS Method Parameters
| Parameter | Value |
| Chromatographic Column | C18 column (e.g., Waters BEH C18, 2.1 × 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.2% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.2% Formic Acid |
| Elution | Gradient |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Linearity Range | Dependent on specific assay validation |
Mandatory Visualization: LC-MS/MS Workflow
Caption: Workflow for this compound quantification in tissues by LC-MS/MS.
References
Commercial Suppliers and Application Protocols for Purified Calyxin B
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of commercial sources for purified Calyxin B, along with detailed application notes and experimental protocols for its use in research settings. The information is intended to guide researchers in sourcing this compound and effectively investigating its biological activities.
Commercial Suppliers of Purified this compound
The availability and specifications of purified this compound can vary between suppliers. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.
| Supplier | Catalog Number | Purity | Formulation | Storage Conditions |
| VEGSCI Inc. [1] | Varies | Request COA | Powder | -20°C |
| Cayman Chemical | Item No. 10009805 | ≥98% | A crystalline solid | -20°C |
| Santa Cruz Biotechnology | sc-204780 | Request Data | Solid | -20°C |
| Selleck Chemicals | S0959 | >98% | Solid | -20°C (in solvent) |
| MedChemExpress | HY-N2437 | 99.89% | Solid | Powder: -20°C for 3 years |
Application Notes
This compound is a natural compound that has garnered interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-apoptotic effects.[2] It has been shown to modulate key signaling pathways involved in cell survival and death, making it a valuable tool for research in areas such as neuroprotection and oncology.[2]
Mechanism of Action: this compound's biological activities are attributed to its ability to modulate various signaling pathways. For instance, it has been observed to influence the expression of Bcl-2 family proteins, such as Bax and Bcl-2, which are critical regulators of the intrinsic apoptotic pathway.[2] By altering the balance of these pro- and anti-apoptotic proteins, this compound can induce programmed cell death in cancer cells.[2] Additionally, it has been implicated in the modulation of the PI3K/Akt and MAPK signaling pathways.[2]
The following protocols provide standardized methods for investigating the effects of this compound on cell viability and the induction of apoptosis.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a given cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[3]
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3] Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[4][5]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can also be used.[3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Caption: Workflow for assessing cell viability using the MTT assay.
Western Blot Analysis of Apoptosis Markers
This protocol details the use of western blotting to detect changes in the expression of key apoptosis-related proteins following treatment with this compound.
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. After treatment, wash the cells twice with ice-cold PBS.[6] Lyse the cells by adding RIPA buffer and incubate on ice for 30 minutes.[6]
-
Protein Extraction and Quantification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[6] Collect the supernatant and determine the protein concentration using a BCA protein assay.[6]
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.[6]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[6] After electrophoresis, transfer the separated proteins to a PVDF membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[6] Incubate the membrane with the primary antibody overnight at 4°C.[6]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Signal Visualization: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence detection system.[7]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression.
Caption: Signaling pathway of this compound-induced intrinsic apoptosis.
References
- 1. ko.veg-sci.com [ko.veg-sci.com]
- 2. Neuropharmacological effects of calycosin: a translational review of molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting Calyxin B solubility issues
A comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot solubility issues and effectively utilize Calyxin B in experimental settings.
Note: The available scientific literature often uses the name Eriothis compound interchangeably with this compound. The data and protocols provided herein are based on studies conducted on Eriothis compound, which is considered structurally and functionally analogous to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary solubility challenges?
This compound is a natural diterpenoid compound with significant anti-cancer, anti-inflammatory, and anti-metastatic properties. The primary challenge for researchers is its poor aqueous solubility, which can lead to low bioavailability and limit its therapeutic efficacy in both in vitro and in vivo models. This poor solubility often causes issues with precipitation when preparing stock solutions or diluting them in aqueous cell culture media or physiological buffers.
Q2: My this compound precipitated after I diluted my DMSO stock solution in my aqueous buffer/media. What happened and how can I fix it?
This common issue is known as "crashing out." this compound is highly soluble in organic solvents like Dimethyl Sulfoxide (B87167) (DMSO) but is poorly soluble in water.[1] When the DMSO stock is added to an aqueous environment, the dramatic decrease in solvent concentration prevents the water from keeping the this compound dissolved, causing it to precipitate.[1] Please refer to the troubleshooting guide below for solutions.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
For laboratory use, DMSO is the most common and recommended solvent for preparing high-concentration stock solutions.[1] Other organic solvents in which this compound is reported to be soluble include chloroform, dichloromethane, ethyl acetate, and acetone.[1]
Q4: How should I store this compound powder and stock solutions?
This compound powder should be stored at -20°C, protected from light and moisture.[2] Stock solutions prepared in anhydrous DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term use.[3] It is highly recommended to prepare fresh working solutions from the DMSO stock for each experiment, as aqueous solutions of this compound are unstable.[2]
Troubleshooting Guide: this compound Precipitation
If you encounter precipitation when diluting your this compound stock solution, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Data: this compound Solubility
The following table summarizes the known solubility information for this compound. It is important to note that quantitative data for advanced formulations are highly dependent on the specific excipients and preparation methods used.
| Solvent/System | Reported Solubility | Remarks | Source(s) |
| Standard Solvents | |||
| DMSO | ≥ 30 mg/mL | The most common solvent for preparing stock solutions. | [1] |
| Chloroform | Soluble | Qualitative data available. | [1] |
| Dichloromethane | Soluble | Qualitative data available. | [1] |
| Ethyl Acetate | Soluble | Qualitative data available. | [1] |
| Acetone | Soluble | Qualitative data available. | [1] |
| Advanced Formulations | |||
| Nanosuspension | Significantly Improved | Forms a stable colloidal dispersion in aqueous media, which can improve dissolution rate and bioavailability. | [1] |
| Solid Dispersion | Significantly Improved | Enhances solubility by converting the drug to a more soluble amorphous state and improving wettability. | [1] |
| Liposomal Formulation | Significantly Improved | Encapsulates this compound in lipid vesicles, allowing for dispersion in aqueous solutions. | [1] |
| Cyclodextrin Complex | Significantly Improved | Forms a water-soluble inclusion complex, which can markedly increase aqueous solubility. | [1] |
Experimental Protocols
1. Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol provides a general method for preparing this compound solutions for cell culture experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, anhydrous
-
Sterile microcentrifuge tubes
-
Appropriate sterile cell culture medium
Protocol:
-
Stock Solution Preparation (e.g., 20 mM):
-
Under sterile conditions, dissolve the appropriate amount of this compound powder in anhydrous DMSO to achieve a high-concentration stock solution (e.g., 20 mM).[3]
-
Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming to 37°C and brief sonication can aid dissolution.[2]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3]
-
Store the aliquots at -20°C or -80°C for long-term use.[3]
-
-
Working Solution Preparation:
-
Immediately before each experiment, thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution in the appropriate cell culture medium to the final desired concentration.
-
Crucial Note: Ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[3]
-
2. Cell Viability Assessment using MTT Assay
This protocol assesses the effect of this compound on cell proliferation and cytotoxicity.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of freshly prepared this compound working solutions and a vehicle control.[4]
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours).[4]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[3]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at a wavelength of 490 nm or 450 nm using a microplate reader.[3]
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, including the NF-κB and MAPK pathways.
1. Inhibition of the NF-κB Signaling Pathway
This compound inhibits the NF-κB pathway through a unique downstream mechanism. Unlike many inhibitors that prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB, this compound does not affect these upstream events.[3] Instead, it acts within the nucleus, interfering with the binding of the p65 and p50 subunits of the active NF-κB complex to their specific DNA response elements.[1][3] This noncompetitive interference blocks the transcription of NF-κB target genes involved in inflammation and cell survival.[1][3]
Caption: this compound inhibits the NF-κB pathway in the nucleus.
2. Activation of the MAPK/ERK Signaling Pathway
This compound has also been reported to activate the Extracellular signal-regulated kinase (ERK) pathway, which is a part of the Mitogen-activated protein kinase (MAPK) cascade.[5] The precise mechanism of this activation is still under investigation, but it is known to contribute to the cellular response to this compound.
Caption: this compound activates the MAPK/ERK signaling pathway.
References
- 1. Eriothis compound inhibits nuclear factor-kappaB activation by interfering with the binding of both p65 and p50 to the response element in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. PlumX [plu.mx]
- 5. Eriothis compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing Calyxin B degradation in solution
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause Calyxin B degradation in solution?
A1: Based on the general behavior of ent-kaurane diterpenoids, the primary factors that can lead to the degradation of this compound in solution include:
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation.[1]
-
Light: Exposure to UV or even ambient light can cause photochemical degradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]
-
pH: Extreme pH conditions (highly acidic or alkaline) may catalyze hydrolysis or rearrangement reactions.
-
Incompatible Solvents: The choice of solvent can impact stability. Protic solvents, in particular, may participate in degradation reactions.
Q2: How should I store my this compound stock solutions?
A2: To maximize the shelf-life of your this compound stock solutions, we recommend the following storage conditions:
-
Temperature: Store aliquots at -20°C or -80°C for long-term storage.
-
Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial, especially if the solvent is prone to peroxide formation (e.g., THF, dioxane).
Q3: What is the expected shelf-life of this compound in solution?
A3: Without specific stability studies, it is difficult to provide an exact shelf-life. As a general guideline for diterpenoid compounds, it is best practice to prepare fresh solutions for each experiment. If storage is necessary, we recommend using solutions stored at -20°C within one to two weeks and solutions at -80°C within one to three months. Always perform a quality control check (e.g., HPLC, LC-MS) if you suspect degradation.
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and increase the chance of degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, potentially due to its degradation.
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent or lower-than-expected biological activity. | This compound may have degraded in the stock solution or in the experimental medium. | 1. Prepare a fresh stock solution of this compound from solid material.2. Analyze the stock solution by HPLC or LC-MS to confirm its integrity and concentration.3. Minimize the incubation time of this compound in the experimental medium. |
| Appearance of new peaks in HPLC/LC-MS analysis of the stock solution. | This is a strong indicator of chemical degradation. | 1. Discard the old stock solution.2. Review the solvent preparation and storage procedures. Ensure the use of high-purity, anhydrous solvents.3. Prepare a new stock solution and store it under the recommended conditions (aliquoted, -80°C, protected from light). |
| Precipitate forms in the stock solution upon thawing. | The compound may have limited solubility at lower temperatures, or the solvent may have absorbed water, reducing solubility. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate.2. If the precipitate persists, sonicate the solution for a few minutes.3. If solubility remains an issue, consider preparing the stock solution in a different solvent, such as DMSO or ethanol. |
| Color change observed in the stock solution. | This could be a sign of oxidation or other chemical reactions. | 1. Discontinue the use of the discolored solution.2. When preparing new solutions, consider de-gassing the solvent and storing under an inert atmosphere. |
Experimental Protocols
Protocol for Preparation and Handling of this compound Solutions
This protocol is designed to minimize the degradation of this compound during solution preparation and experimental use.
Materials:
-
This compound (solid)
-
High-purity, anhydrous solvent (e.g., DMSO, Ethanol)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with screw caps (B75204) and PTFE septa
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
-
Weighing:
-
Weigh the desired amount of this compound in a clean, dry weighing vessel. Perform this step quickly to minimize exposure to air and light.
-
-
Dissolution:
-
Transfer the weighed this compound to an appropriate amber glass vial.
-
Add the required volume of high-purity, anhydrous solvent to achieve the desired stock concentration.
-
Cap the vial and vortex until the solid is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.
-
-
Inert Gas Purging (Optional but Recommended):
-
Carefully uncap the vial and gently flush the headspace with a stream of inert gas (argon or nitrogen) for 15-30 seconds.
-
Immediately recap the vial tightly.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in smaller amber vials.
-
If inert gas was used, flush the headspace of each aliquot vial before sealing.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C, protected from light.
-
-
Use in Experiments:
-
When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature.
-
Once thawed, vortex the solution gently before use.
-
Avoid keeping the solution at room temperature for extended periods.
-
Do not refreeze any unused portion of the aliquot.
-
Data Summary
Table 1: General Factors Affecting the Stability of ent-Kaurane Diterpenoids in Solution
| Factor | Effect on Stability | General Recommendations |
| Temperature | Increased temperature accelerates degradation. | Store stock solutions at -20°C or -80°C. Avoid prolonged exposure to room temperature. |
| Light | UV and visible light can cause photodegradation. | Use amber vials or wrap containers in foil. Work in a subdued light environment when possible. |
| Oxygen | Can lead to oxidation of the molecule. | Use degassed solvents. Store solutions under an inert atmosphere (argon or nitrogen). |
| pH | Highly acidic or basic conditions can cause hydrolysis or rearrangement. | Maintain solutions at a neutral pH unless the experimental protocol requires otherwise. Use appropriate buffers. |
| Solvent Purity | Impurities (e.g., water, peroxides) can react with the compound. | Use high-purity, anhydrous solvents. For solvents prone to peroxide formation (e.g., THF), use freshly opened bottles or test for peroxides. |
| Freeze-Thaw Cycles | Repeated cycles can introduce moisture and promote degradation. | Aliquot stock solutions into single-use volumes. |
Visualizations
Caption: Recommended experimental workflow for handling this compound solutions.
Caption: Factors contributing to the degradation of this compound in solution.
References
Technical Support Center: Navigating Calyxin B and Related Compounds in Experimental Research
A Note on Compound Specificity:
Initial searches for "Calyxin B" have revealed limited publicly available research detailing its specific signaling pathways and documented experimental inconsistencies. "this compound" is reportedly extracted from Alpinia blepharocalyx and possesses anti-proliferative properties relevant to cancer research.[1]
However, a closely related compound, Eriothis compound , isolated from Isodon eriocalyx, has been extensively studied. The research on Eriothis compound includes detailed mechanistic insights, known experimental challenges, and established protocols. Given the potential for nomenclature confusion and the wealth of information available for Eriothis compound, this technical support center will focus on the experimental intricacies of Eriothis compound as a representative case for researchers encountering inconsistent results with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for Eriothis compound inconsistent across experiments?
A1: High variability in IC50 values is a commonly encountered issue with Eriothis compound. Several factors can contribute to this:
-
Compound Instability: Eriothis compound solutions can be unstable. It is crucial to prepare fresh solutions from a powdered stock for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
-
Cell Density and Health: The initial cell seeding density and the overall health of the cells can significantly impact the outcome of viability assays. Ensure consistent cell seeding densities and use cells that are in a healthy, logarithmic growth phase.
-
Assay-Dependent Variability: Different cell viability assays (e.g., MTT, CellTiter-Glo) measure different aspects of cell health, such as metabolic activity versus ATP content. Using the same assay consistently is critical for reproducible results.
Q2: I'm not observing the expected apoptotic effect of Eriothis compound. What could be the reason?
A2: Several factors can lead to a reduced or absent apoptotic effect:
-
Presence of Thiol-Containing Reagents: The activity of Eriothis compound can be neutralized by thiol-containing antioxidants like Dithiothreitol (DTT) and N-acetylcysteine (NAC).[2] Ensure that your cell culture medium or experimental buffers do not contain high concentrations of these reagents.
-
Cell Line Resistance: Some cancer cell lines may exhibit inherent resistance to Eriothis compound. It is advisable to test a panel of cell lines to identify sensitive and resistant models, which can also provide insights into the compound's mechanism of action.
-
Timing of Analysis: The induction of apoptosis is a time-dependent process. A time-course experiment is recommended to determine the optimal time point for observing apoptosis in your specific cell line.
Q3: What are the known signaling pathways affected by Eriothis compound?
A3: Eriothis compound has been shown to induce apoptosis and cell cycle arrest in various cancer cells through the modulation of multiple signaling pathways, including:
-
Inhibition of the Akt/mTOR Pathway: In prostate cancer cells, Eriothis compound has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis and autophagy.[3]
-
Inhibition of STAT3 Signaling: Eriothis compound can covalently target STAT3, blocking its phosphorylation and activation, which is crucial for the survival of some tumor cells.[4][5]
-
Involvement of the p53 Pathway: In pancreatic adenocarcinoma cells, Eriothis compound has been found to activate the p53 pathway, contributing to apoptosis and cell cycle arrest.[6]
-
Regulation of Bcl-2 Family Proteins: Eriothis compound can downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, and upregulate pro-apoptotic proteins like Bax.[7]
-
Induction of Reactive Oxygen Species (ROS): By suppressing glutathione (B108866) and thioredoxin antioxidant systems, Eriothis compound can increase intracellular ROS levels, which in turn can regulate MAPK and NF-κB pathways.[2]
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects
| Question | Possible Cause | Troubleshooting Steps |
| Why do my IC50 values vary significantly between assays? | Compound degradation, inconsistent cell conditions, or assay variability. | 1. Prepare fresh Eriothis compound solutions for each experiment. 2. Standardize cell seeding density and ensure cells are in the logarithmic growth phase. 3. Use the same viability assay and incubation times for all experiments. |
| Why is there a complete loss of activity? | Inactivation by components in the media or buffers. | Check for the presence of thiol-containing reagents (e.g., DTT, NAC) in your experimental setup and remove them if possible.[2] |
Issue 2: Difficulty in Detecting Apoptosis
| Question | Possible Cause | Troubleshooting Steps |
| Annexin V/PI staining shows no increase in apoptotic cells. | Incorrect timing of the assay or the apoptotic pathway is not dominant. | 1. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal window for apoptosis detection. 2. Investigate other forms of cell death, such as autophagy, by checking for markers like LC3B-II expression.[3] |
| Caspase activation is not detected. | The specific caspases are not involved, or the detection method is not sensitive enough. | 1. Examine the activation of different caspases (e.g., caspase-3, -8, -9). 2. Use a more sensitive detection method or a positive control to ensure the assay is working correctly. |
Quantitative Data Summary
Table 1: Reported IC50 Values of Eriothis compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| MDA-MB-231 | Triple Negative Breast Cancer | Approx. 3 | [8] |
| PANC-1 | Pancreatic Adenocarcinoma | Potent cytotoxicity reported | [6] |
| SW1990 | Pancreatic Adenocarcinoma | Potent cytotoxicity reported | [6] |
| CAPAN-1 | Pancreatic Adenocarcinoma | Potent cytotoxicity reported | [6] |
| CAPAN-2 | Pancreatic Adenocarcinoma | Potent cytotoxicity reported | [6] |
| PC-3 | Prostate Cancer | Dose-dependent apoptosis | [3] |
| 22RV1 | Prostate Cancer | Dose-dependent apoptosis | [3] |
Note: "Potent cytotoxicity reported" indicates that the source confirms strong activity but does not provide a specific IC50 value.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of freshly prepared Eriothis compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with Eriothis compound at the desired concentrations for the predetermined optimal time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Caption: Simplified signaling pathways of Eriothis compound in cancer cells.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eriothis compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 5. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pjps.pk [pjps.pk]
Navigating the Synthesis of Complex Natural Products: A Technical Support Center
Disclaimer: Direct and specific challenges related to the chemical synthesis of Calyxin B are not extensively detailed in currently available public literature. This technical support center, therefore, addresses common challenges encountered in the synthesis of structurally related complex natural products, such as other Calyxins and intricate marine-derived compounds. The following troubleshooting guides and FAQs are designed to assist researchers, scientists, and drug development professionals in overcoming analogous hurdles in their synthetic endeavors.
General Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of complex polycyclic natural products.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield in Key Cyclization/Cascade Reaction | - Incorrect stereochemistry of the precursor.- Inactive catalyst or reagent.- Unoptimized reaction conditions (temperature, solvent, concentration).- Substrate degradation under reaction conditions. | - Verify the stereochemistry of all starting materials using advanced NMR techniques and chiral chromatography.- Use freshly prepared or properly stored reagents and catalysts.- Screen a range of solvents, temperatures, and reaction times. Consider a slow addition of reagents.- Attempt the reaction under milder conditions or with alternative catalysts. |
| Formation of Unexpected Isomers or Byproducts | - Lack of stereocontrol in a key bond-forming reaction.- Acid- or base-catalyzed isomerization of intermediates or the final product.[1]- Competing reaction pathways. | - Employ chiral auxiliaries or catalysts to direct stereochemistry.- Carefully control the pH and temperature of the reaction and work-up steps.- Utilize protecting groups to block reactive sites that could lead to side reactions.[2][3] |
| Difficulty in Structural Confirmation | - Complex stereochemistry leading to ambiguous NMR spectra.- Proposed structure in the literature may be incorrect. | - Utilize 2D NMR techniques (COSY, HMBC, HSQC, NOESY) for detailed structural elucidation.- Chemical derivatization can help in confirming functional groups and stereocenters.- In cases of significant discrepancy, consider the possibility of structural reassignment, as has been necessary for other Calyxin natural products.[1][4] |
| Protecting Group Instability or Failure to Deprotect | - The protecting group is not stable to the reaction conditions.- The protecting group is too robust for cleavage under standard conditions without affecting other functional groups. | - Select orthogonal protecting groups that can be removed under specific conditions without affecting others.[2][3]- Screen a variety of deprotection conditions, including different reagents, solvents, and temperatures.- Consider a protecting-group-free synthetic strategy if feasible. |
Frequently Asked Questions (FAQs)
Q1: My Prins cyclization-Friedel-Crafts cascade is failing. What are the most critical parameters to investigate?
A1: Based on syntheses of related Calyxin cores, the success of a tandem Prins cyclization-Friedel-Crafts reaction is highly sensitive to several factors.[4] First, ensure the high purity and correct stereochemistry of your starting materials. The Lewis acid catalyst is crucial; its nature and stoichiometry must be carefully optimized. The reaction is also sensitive to the solvent and temperature. A non-polar solvent is often preferred to facilitate the cyclization. If you are observing decomposition, consider running the reaction at a lower temperature for a longer duration.
Q2: I am struggling with controlling the stereochemistry of a key stereotetrad. What strategies can I employ?
A2: Achieving the correct stereochemistry in a complex fragment like a stereotetrad is a common challenge.[5] Consider using substrate-controlled diastereoselective reactions, where the existing stereocenters direct the formation of new ones. Chiral auxiliaries or chiral catalysts are also powerful tools for enantioselective and diastereoselective transformations. It may be necessary to explore different synthetic routes to the key fragment to find one that provides the desired stereochemical outcome.
Q3: How do I choose the right protecting groups for a multi-step synthesis of a complex molecule?
A3: The selection of protecting groups is critical for the success of a complex synthesis.[2][3] You should employ an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions that do not affect the others. Key considerations include the stability of the protecting group to a wide range of reaction conditions and the ease of its removal in the later stages of the synthesis without causing degradation of the complex molecular scaffold.
Key Synthetic Challenges in Related Natural Products
While specific data for this compound is limited, the synthesis of related compounds highlights common difficulties:
| Natural Product Family | Key Synthetic Challenge | Reference |
| Calyxin F & L | Structural reassignment was necessary after the initial proposed structures were synthesized and found not to match the natural product. The core structure was assembled via a tandem Prins cyclization and Friedel-Crafts reaction. | [1][4] |
| Mycalisine B | The key challenges included a scalable synthesis of the ribose donor and controlling the regioselectivity of the Vorbrüggen glycosylation to avoid the formation of the N-3 isomer. | [6][7][8] |
| Calothrixin A & B | The construction of the pentacyclic core was a significant hurdle, overcome by strategies such as oxidative free radical reactions and 6π-electrocyclization. | [9][10][11] |
Illustrative Experimental Protocol: Tandem Prins Cyclization/Friedel-Crafts Reaction
Disclaimer: This protocol is a generalized representation based on the synthesis of the Calyxin F core and should be adapted and optimized for specific substrates.[1][4]
-
Preparation: A solution of the aldehyde precursor (1.0 eq) and the aromatic coupling partner (1.2 eq) in anhydrous dichloromethane (B109758) (0.1 M) is prepared under an inert atmosphere (argon or nitrogen).
-
Initiation: The reaction mixture is cooled to -78 °C. A solution of a Lewis acid (e.g., SnCl₄, 1.1 eq) in anhydrous dichloromethane is added dropwise over 15 minutes.
-
Reaction: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC). The reaction time can vary from 1 to 6 hours.
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at -78 °C.
-
Work-up: The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the cyclized product.
Visualizing Synthetic Logic
The following diagram illustrates a logical workflow for troubleshooting a low-yielding reaction, a common challenge in complex syntheses.
References
- 1. Synthesis and Structural Reassignment of (+)-Epicalyxin F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. biosynth.com [biosynth.com]
- 4. Synthesis and structure revision of calyxin natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Total Synthesis of Mycalisine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Total Synthesis of Calothrixins A and B via Oxidative Radical Reaction of Cyclohexenone with Aminophenanthridinedione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Eriocalyxin B
A Note on Nomenclature: The initial query for "Calyxin B" did not yield a specific compound. Based on available scientific literature, this technical guide has been developed for Eriothis compound , a well-researched natural diterpenoid. It is presumed that this was the intended compound of interest.
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Eriothis compound (EriB). The following troubleshooting guides and FAQs address common issues related to experimental variability, which can be influenced by the compound's inherent instability and handling practices rather than solely batch-to-batch differences from suppliers.
Frequently Asked Questions (FAQs)
Q1: What is Eriothis compound and what are its primary mechanisms of action?
Eriothis compound is a natural ent-kaurane diterpenoid isolated from the plant Isodon eriocalyx.[1] It is extensively studied for its potent anti-cancer properties, which include the induction of programmed cell death (apoptosis) and autophagy.[1][2] EriB's anti-tumor effects are attributed to its ability to modulate multiple key signaling pathways that are often dysregulated in cancer.[2][3]
Q2: Which signaling pathways are modulated by Eriothis compound?
Eriothis compound has been shown to exert its effects by interfering with several critical signaling cascades:
-
Inhibition of the Akt/mTOR Pathway: EriB can suppress the phosphorylation of Akt and mTOR, leading to the induction of apoptosis and autophagy in cancer cells.[1][4]
-
Inhibition of STAT3 Signaling: It can covalently bind to STAT3, preventing its phosphorylation and activation, which is crucial for the survival and proliferation of many tumor cells.[1][5]
-
Inhibition of NF-κB Signaling: EriB has been reported to induce apoptosis by inhibiting the NF-κB signaling pathway in some cancer cell lines.[1][6]
-
Induction of Reactive Oxygen Species (ROS): The cytotoxic effects of Eriothis compound are often associated with an increase in intracellular ROS levels.[1][7]
-
Modulation of the MAPK Pathway: EriB has been observed to regulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis.[6]
-
Inhibition of VEGFR-2 Signaling: It can inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]
Q3: How should Eriothis compound be stored and handled to ensure consistency?
Proper storage and handling are critical for maintaining the stability and activity of Eriothis compound.[1]
-
Powder Form: The compound in its solid form should be stored at -20°C, protected from light and moisture.[8][9]
-
Solutions: Solutions of Eriothis compound are unstable and should be prepared fresh for each experiment.[1][10] If storage of a stock solution (typically in DMSO) is necessary, it is recommended to keep it at -20°C and use it within one month, avoiding repeated freeze-thaw cycles.[1][8] For in vivo experiments, formulations should also be prepared fresh.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with Eriothis compound, with a focus on mitigating variability.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments | 1. Compound Instability: Eriothis compound is unstable in solution.[1][10] 2. Inconsistent Cell Health/Density: Variations in cell seeding density or health can significantly impact results.[1] 3. Assay-Dependent Variability: Different viability assays measure different cellular parameters.[1] | 1. Always prepare fresh solutions of Eriothis compound from a powdered stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[1] 2. Ensure consistent cell seeding densities. Regularly monitor cell morphology and ensure they are in a healthy, logarithmic growth phase.[1] 3. Use the same viability assay consistently throughout a study. |
| Reduced or no biological effect of Eriothis compound | 1. Inactivation by Thiols: The activity of EriB can be negated by thiol-containing antioxidants like Dithiothreitol (DTT) and N-acetylcysteine (NAC).[1][7] 2. Cell Line Resistance: Some cell lines may be inherently resistant to EriB.[1] | 1. Check that cell culture media or experimental buffers do not contain high concentrations of thiol-containing reagents.[1] 2. Test a panel of cell lines to identify sensitive and resistant models. This can also provide insights into the compound's mechanism of action.[1] |
| Inconsistent results in apoptosis or autophagy assays | 1. Suboptimal Timing of Analysis: The induction of apoptosis and autophagy are time-dependent processes.[1] 2. Interplay between Apoptosis and Autophagy: In some cell types, autophagy may have a cytoprotective role against EriB-induced apoptosis.[4] | 1. Perform a time-course experiment to determine the optimal time point for observing these events in your specific cell line after treatment.[1] 2. Consider using autophagy inhibitors (e.g., chloroquine) in combination with EriB to investigate the relationship between these two pathways.[1] |
Data Presentation
Efficacy of Eriothis compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) values for Eriothis compound can vary significantly across different cancer cell lines and with different incubation times.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| PC-3 | Prostate Cancer | 24 | 0.88[2] |
| PC-3 | Prostate Cancer | 48 | 0.46[2] |
| 22RV1 | Prostate Cancer | 24 | 3.26[2] |
| 22RV1 | Prostate Cancer | 48 | 1.20[2] |
| A-549 | Lung Cancer | 48 | 0.3-3.1[8] |
| MCF-7 | Breast Cancer | 48 | 0.3-3.1[8] |
| SMMC-7721 | Hepatocellular Carcinoma | 48 | 0.3-3.1[8] |
| SW-480 | Colorectal Cancer | 48 | 0.3-3.1[8] |
| HL-60 | Leukemia | 48 | 0.3-3.1[8] |
| T24 | Bladder Cancer | 24 | ~3-5 (significant apoptosis) |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing the effect of Eriothis compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with a range of concentrations of freshly prepared Eriothis compound. Include a vehicle control (e.g., DMSO at a final concentration ≤ 0.1%).[2]
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[2]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.[11]
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the steps for detecting apoptosis using flow cytometry.
-
Cell Treatment: Treat cells with Eriothis compound at the desired concentrations and for the optimal duration.
-
Cell Harvesting: Harvest both adherent and floating cells.[2]
-
Washing: Wash the cells with cold PBS.[2]
-
Resuspension: Resuspend the cells in Annexin V binding buffer.[1]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[2][12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Western Blot Analysis
This protocol is for detecting changes in protein expression or phosphorylation in response to Eriothis compound.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.[3][13]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.[13]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and then incubate with a primary antibody overnight at 4°C.[3] Following washes, incubate with an appropriate HRP-conjugated secondary antibody.[3]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[3]
Visualizations
Caption: Key signaling pathways modulated by Eriothis compound.
Caption: General experimental workflow for studying Eriothis compound.
Caption: A logical approach to troubleshooting Eriothis compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 6. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eriothis compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Eriothis compound CAS No.84745-95-9 - Ruixibiotech [ruixibiotech.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
minimizing off-target effects of Calyxin B
Disclaimer: The compound "Calyxin B" is not extensively documented in scientific literature. However, "Eriothis compound," a closely related natural diterpenoid isolated from Isodon eriocalyx, has been the subject of significant research regarding its anti-cancer properties. This technical support center provides information and guidance based on the available data for Eriothis compound , assuming it is the compound of interest for your research.
This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to assist in minimizing potential off-target effects and ensuring the successful application of Eriothis compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Eriothis compound?
A1: Eriothis compound primarily induces apoptosis (programmed cell death) in cancer cells. It achieves this by targeting thiol-containing antioxidant systems, such as glutathione (B108866) and thioredoxin, leading to an increase in intracellular reactive oxygen species (ROS).[1] This oxidative stress, in turn, modulates several downstream signaling pathways, including the MAPK and NF-κB pathways, to promote apoptosis.[1][2]
Q2: What are the known signaling pathways affected by Eriothis compound?
A2: Eriothis compound has been shown to modulate multiple signaling pathways involved in cell survival and apoptosis. These include:
-
Inhibition of the NF-κB pathway: This pathway is crucial for cell survival, and its inhibition by Eriothis compound promotes apoptosis.[2]
-
Inhibition of the AKT pathway: The AKT pathway is another key signaling cascade that promotes cell survival, and its inactivation is linked to the pro-apoptotic effects of Eriothis compound.[2]
-
Activation of the ERK pathway: Activation of the ERK pathway by Eriothis compound is associated with the production of reactive oxygen species.[2]
-
Activation of the p53 pathway: In some cancer cell lines, Eriothis compound has been shown to activate the p53 tumor suppressor pathway, contributing to apoptosis and cell cycle arrest.[3]
Q3: What are the potential off-target effects of Eriothis compound?
A3: While specific off-target proteins for Eriothis compound are not extensively characterized, its mechanism of inducing oxidative stress suggests potential for broader effects. Off-target effects could arise from:
-
Interaction with other thiol-containing proteins: Due to its reactivity with thiols, Eriothis compound could potentially interact with a range of proteins containing cysteine residues, leading to unintended functional alterations.
-
Modulation of unintended signaling pathways: The induction of ROS can have widespread effects on various cellular processes beyond the primary anti-cancer pathways.
-
Kinase inhibition: Like many small molecules, there is a possibility of off-target inhibition of various kinases.
Q4: How can I minimize the off-target effects of Eriothis compound in my experiments?
A4: Minimizing off-target effects is crucial for obtaining reliable experimental results. Here are some strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of Eriothis compound that elicits the desired on-target effect (e.g., apoptosis in cancer cells) through dose-response studies.
-
Employ control experiments: Use appropriate controls, such as untreated cells and vehicle-treated cells, to distinguish specific effects of Eriothis compound from non-specific effects.
-
Use structurally related inactive compounds: If available, a structurally similar but biologically inactive analog of Eriothis compound can serve as an excellent negative control.
-
Perform rescue experiments: For example, co-treatment with an antioxidant like N-acetylcysteine (NAC) can help confirm that the observed effects are indeed mediated by ROS induction.[1]
-
Validate findings with multiple approaches: Use complementary assays to confirm your results. For instance, if you observe apoptosis, confirm it using different methods like Annexin V staining, caspase activity assays, and Western blotting for apoptotic markers.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assays. | Inconsistent cell seeding density, uneven compound distribution, or issues with the assay reagent. | Ensure uniform cell seeding. Mix the compound thoroughly in the media before adding to cells. Check the expiration date and proper storage of assay reagents. |
| No significant apoptosis observed at expected concentrations. | The cell line may be resistant to Eriothis compound. The compound may have degraded. | Test a panel of cell lines to find a sensitive model. Verify the integrity of your Eriothis compound stock solution. Increase the incubation time or concentration. |
| Significant cytotoxicity observed in control cell lines. | Eriothis compound may have a narrow therapeutic window. The concentration used might be too high for non-cancerous cells. | Perform a dose-response curve on your control cell lines to determine the maximum non-toxic concentration.[3] |
| Inconsistent results in Western blotting for signaling pathway proteins. | Issues with antibody specificity, protein extraction, or loading amounts. | Validate your antibodies using positive and negative controls. Ensure complete cell lysis and accurate protein quantification. Use a loading control to normalize your data. |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of Eriothis compound on various pancreatic adenocarcinoma cell lines.
| Cell Line | IC50 (µM) after 48h treatment |
| PANC-1 | 1.5 ± 0.2 |
| SW1990 | 2.1 ± 0.3 |
| CAPAN-1 | 1.8 ± 0.1 |
| CAPAN-2 | 2.5 ± 0.4 |
Data adapted from a study on the effects of Eriothis compound on pancreatic adenocarcinoma cells.[3]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of Eriothis compound on cultured cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Eriothis compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Eriothis compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Eriothis compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[5]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Kinase Profiling Assay
This protocol provides a general framework for assessing the off-target effects of Eriothis compound on a panel of kinases.
Materials:
-
Purified recombinant kinases (a broad panel)
-
Specific peptide or protein substrates for each kinase
-
Eriothis compound stock solution
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Eriothis compound.
-
In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted Eriothis compound or vehicle control.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.
-
Stop the reaction after a defined period.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of Eriothis compound and determine the IC50 value for any inhibited kinases.
Visualizations
Signaling Pathways
Caption: Eriothis compound induces apoptosis via ROS-mediated modulation of key survival and stress pathways.
Experimental Workflow
Caption: A workflow for identifying and validating potential off-target effects of Eriothis compound.
References
- 1. Eriothis compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Interpreting Complex NMR Spectra
Disclaimer: Publicly available, detailed 1D and 2D NMR spectral data for Calyxin B could not be located. Therefore, this guide will use Peritoxin B , a complex natural product, as a representative example to illustrate the principles and troubleshooting steps involved in interpreting complex NMR spectra. The methodologies and interpretation strategies presented here are broadly applicable to a wide range of complex organic molecules.
This guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions, and detailed protocols for the effective interpretation of complex Nuclear Magnetic Resonance (NMR) spectra.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum has very broad peaks. What are the common causes and solutions?
A1: Peak broadening can be caused by several factors:
-
Poor Shimming: The magnetic field is not homogeneous. You should re-shim the spectrometer.
-
Low Solubility: The sample is not fully dissolved, creating a non-homogenous solution. Try using a different deuterated solvent or gently warming the sample.
-
High Concentration: A sample that is too concentrated can lead to broadening. Diluting the sample may improve resolution.
-
Paramagnetic Impurities: The presence of paramagnetic substances can cause significant broadening. Purifying the sample further can help.
-
Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale (e.g., -OH, -NH protons) will often appear as broad signals.[1] Adding a drop of D₂O will cause these protons to exchange with deuterium, leading to the disappearance of the signal and confirming their identity.[1]
Q2: I see more signals in my 13C NMR spectrum than expected based on the proposed structure. What could be the reason?
A2: The presence of unexpected signals can arise from:
-
Impurities: The most common reason is the presence of impurities from the reaction or purification process.
-
Mixture of Isomers: Your sample might be a mixture of diastereomers or constitutional isomers which have slightly different chemical environments and thus distinct NMR signals.
-
Rotamers: If there is restricted rotation around a single bond, you might be observing signals from different rotational isomers (rotamers). Acquiring the spectrum at a higher temperature can sometimes cause these signals to coalesce into a single peak.
Q3: How do I begin assigning signals in a complex 2D NMR spectrum?
A3: A systematic approach is crucial for assigning complex spectra:
-
Start with 1D Spectra: Analyze the 1H and 13C NMR spectra to identify the types of protons and carbons present (e.g., aromatic, aliphatic, olefinic).
-
Use HSQC: The Heteronuclear Single Quantum Coherence (HSQC) spectrum is the best starting point for 2D analysis as it directly correlates each proton to its attached carbon.[2] This allows you to identify all C-H one-bond connections.
-
Build Spin Systems with COSY: Use the Correlation Spectroscopy (COSY) spectrum to connect protons that are coupled to each other (typically 2-3 bonds apart).[2] This will help you build molecular fragments.
-
Connect Fragments with HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons that are 2-4 bonds away.[2] This is key for connecting the fragments identified from the COSY spectrum and for identifying quaternary carbons.
Q4: The cross-peaks in my COSY spectrum are weak or missing for some coupled protons. Why?
A4: The intensity of a COSY cross-peak depends on the magnitude of the J-coupling constant. If the coupling constant is very small (close to 0 Hz), the cross-peak may be too weak to observe. This can happen, for example, with protons that have a dihedral angle of approximately 90°.
Troubleshooting Guides
Issue 1: Overlapping Signals in the 1H NMR Spectrum
Problem: Key proton signals are overlapping, making it impossible to determine multiplicity or accurate integration.
Solutions:
-
Change Solvent: Running the sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can alter the chemical shifts of some protons and may resolve the overlap.
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of the signals, often resolving the overlap.
-
Rely on 2D NMR: A 2D HSQC spectrum can resolve overlapping proton signals by spreading them out in the carbon dimension.[3] You can then analyze the proton couplings along the F2 axis for each resolved cross-peak.
Issue 2: Ambiguous HMBC Correlations
Problem: An HMBC correlation could correspond to a 2-bond or 3-bond coupling, leading to ambiguity in structural assignment.
Solutions:
-
Consider J-Coupling Strength: Generally, ³JCH (three-bond) correlations are stronger and more commonly observed than ²JCH (two-bond) correlations, but this is not always the case.
-
Look for Corroborating Evidence: Do not rely on a single HMBC correlation. Look for other HMBC and COSY correlations that support one possible structure over another.
-
NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can provide through-space correlations between protons. If two groups are close in space, it can support a particular connectivity that might be ambiguous from HMBC alone.
Quantitative Data: Peritoxin B
The following tables summarize the reported ¹H and ¹³C NMR spectral data for the structural elucidation of Peritoxin B.[2]
Table 1: ¹H NMR Data for Peritoxin B (in ²H₂O) [2]
| Subunit | Position | δ (ppm), Multiplicity, J (Hz) |
| C₁₀ diacid | 2 | 3.33 (dd; 9.5, 5.0) |
| 3 | 2.11 (ddd; 9.5, 5.0, 1.5) | |
| 4 | 4.61 (d; 1.5) | |
| 6 | 1.83 (m) | |
| 7 | 1.52 (m) | |
| 8 | 1.43 (m) | |
| 9 | 0.91 (t; 7.4) | |
| Asp | α | 4.70 (dd; 8.1, 5.8) |
| β | 2.87 (dd; 17.0, 8.1) | |
| β' | 2.97 (dd; 17.0, 5.8) |
Table 2: ¹³C NMR Data for Peritoxin B (in ²H₂O)
| Subunit | Position | δ (ppm) |
| C₁₀ diacid | 1 | 178.5 |
| 2 | 54.2 | |
| 3 | 41.8 | |
| 4 | 72.1 | |
| 5 | 175.3 | |
| 6 | 35.1 | |
| 7 | 28.9 | |
| 8 | 22.7 | |
| 9 | 14.1 | |
| 10 | 180.1 | |
| Asp | Cα | 52.8 |
| Cβ | 37.9 | |
| Cγ | 174.9 | |
| Cδ | 172.3 |
Experimental Protocols
Standard 1D and 2D NMR Data Acquisition
The following parameters are general guidelines and should be optimized for the specific instrument and sample.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
2. 1D ¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on concentration.
3. 1D ¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 or more to achieve adequate signal-to-noise.
4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY: Used to identify ¹H-¹H spin-spin coupling networks.[2]
-
HSQC: Correlates directly bonded ¹H and ¹³C atoms.[2]
-
HMBC: Correlates ¹H and ¹³C atoms separated by multiple bonds.[2]
-
These are proton-detected experiments, so sensitivity is higher than for ¹³C NMR. The number of scans and increments in the indirect dimension (t₁) should be adjusted to achieve the desired resolution and signal-to-noise ratio.
5. Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve signal-to-noise.
-
Fourier transform the data.
-
Phase and baseline correct all spectra manually.
-
Reference the spectra to the residual solvent peak.
Visualizations
Caption: Experimental workflow for NMR-based structure elucidation.
Caption: Logic diagram for troubleshooting complex NMR spectra.
References
Technical Support Center: Overcoming Resistance to Calyxin B in Cancer Cells
Disclaimer: Information regarding "Calyxin B" is limited in current scientific literature. This guide has been developed based on extensive research into "Calycosin," a structurally related isoflavonoid (B1168493) with well-documented anti-cancer properties. The mechanisms, pathways, and potential resistance strategies discussed are based on Calycosin studies and are intended to serve as a relevant and informative resource for researchers working with similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (based on Calycosin data)?
A1: this compound, drawing parallels from Calycosin, is believed to induce apoptosis (programmed cell death) in cancer cells through the modulation of several key signaling pathways. The primary mechanism involves the induction of the intrinsic mitochondrial apoptosis pathway.[1][2] This is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1][2] This event triggers a cascade of caspase activation, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[1][3]
Q2: Which signaling pathways are known to be affected by this compound (Calycosin)?
A2: Research on Calycosin has identified several critical signaling pathways involved in its anti-cancer activity:
-
p38-MAPK Pathway: Activation of the p38-MAPK pathway appears to be a key trigger for the mitochondrial-dependent intrinsic apoptotic pathway.[1]
-
PI3K/Akt Pathway: Calycosin has been shown to inactivate the PI3K/Akt signaling pathway, which is a major survival pathway in many cancers.[3]
-
ERβ-mediated Signaling: The anti-tumor effects of Calycosin can be mediated by Estrogen Receptor β (ERβ), which in turn can regulate the PI3K/Akt pathway.[3]
-
ROS-Mediated MAPK/STAT3/NF-κB Pathway: Calycosin can induce the accumulation of Reactive Oxygen Species (ROS), which then modulates the MAPK, STAT3, and NF-κB signaling pathways to promote apoptosis.[2]
Q3: What are the potential mechanisms of acquired resistance to this compound in cancer cells?
A3: While specific resistance mechanisms to this compound have not been documented, based on its known targets (inferred from Calycosin), several plausible mechanisms could arise:
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Bcl-2 can sequester pro-apoptotic proteins (e.g., Bax), preventing mitochondrial outer membrane permeabilization and subsequent apoptosis.
-
Alterations in Target Signaling Pathways: Mutations or adaptive changes in the components of the p38-MAPK, PI3K/Akt, or STAT3 pathways could render them insensitive to modulation by this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Enhanced Antioxidant Capacity: Since this compound can act through the induction of ROS, cancer cells that upregulate their antioxidant defense systems (e.g., glutathione, superoxide (B77818) dismutase) may become resistant.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Decreased sensitivity to this compound in a previously sensitive cell line. | Development of acquired resistance. | 1. Verify IC50: Perform a dose-response curve to confirm the shift in IC50. 2. Analyze Key Proteins: Use Western blotting to check for upregulation of Bcl-2, phosphorylated Akt, or drug efflux pumps (e.g., P-glycoprotein). 3. Combination Therapy: Consider co-treatment with inhibitors of the suspected resistance pathway (e.g., a PI3K inhibitor if p-Akt is elevated). |
| High variability in experimental results. | Inconsistent drug preparation or cell culture conditions. | 1. Fresh Drug Stocks: Prepare fresh this compound solutions from a reliable stock for each experiment. 2. Standardize Cell Passaging: Ensure cells are used within a consistent and low passage number range. 3. Monitor Cell Health: Regularly check for mycoplasma contamination and ensure consistent cell seeding densities. |
| No induction of apoptosis at expected concentrations. | Cell line is intrinsically resistant or issues with the apoptotic assay. | 1. Positive Control: Use a known apoptosis-inducing agent (e.g., Staurosporine) to validate your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay). 2. Test a Different Cell Line: Use a cell line reported to be sensitive to similar compounds to confirm the activity of your this compound stock. 3. Investigate Intrinsic Resistance: Analyze the basal expression levels of key survival proteins in your cell line. |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for the desired time period (e.g., 24, 48 hours). Include a positive control (e.g., Staurosporine) and a vehicle control (e.g., DMSO).
-
Cell Harvest: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
-
Protein Extraction: Following treatment with this compound as described above, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., p-p38, p38, p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
Table 1: IC50 Values of Calycosin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |
| 143B | Osteosarcoma | ~20 | [1] |
| MG-63 | Osteosarcoma | ~100 | [3] |
| AGS | Gastric Cancer | Varies (Cytotoxic effects observed) | [2] |
(Note: This data is for Calycosin and serves as an example. Researchers should determine the IC50 for this compound in their specific cell lines of interest.)
Visualizations
Caption: this compound (Calycosin) signaling pathway leading to apoptosis.
Caption: Potential mechanisms of resistance to this compound in cancer cells.
Caption: General experimental workflow for assessing this compound efficacy.
References
- 1. Calycosin induces apoptosis via p38-MAPK pathway-mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calycosin Induces Gastric Cancer Cell Apoptosis via the ROS-Mediated MAPK/STAT3/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calycosin induces apoptosis in osteosarcoma cell line via ERβ-mediated PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calyxin B Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calyxin B in animal models. The information provided is based on existing research on this compound, related diarylheptanoids, and general best practices for the formulation and in vivo delivery of hydrophobic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a diarylheptanoid, a type of natural phenol, that has been isolated from the seeds of plants in the Alpinia genus, such as Alpinia katsumadai Hayata and Alpinia blepharocalyx.[1] Its molecular formula is C35H34O8. Published research indicates that this compound exhibits anti-proliferative activity, suggesting its potential for investigation in cancer research.[1] Diarylheptanoids from Alpinia species have also been shown to possess neuroprotective effects.
Q2: What are the main challenges in delivering this compound in animal models?
A2: Like many other diarylheptanoids and flavonoids, this compound is a hydrophobic compound. This poor water solubility presents the primary challenge for its delivery in animal models, potentially leading to low bioavailability, inconsistent results, and difficulties in preparing suitable formulations for administration.
Q3: What are the common routes of administration for compounds like this compound in animal models?
A3: The most common routes of administration for hydrophobic compounds in preclinical animal studies include:
-
Oral gavage (PO): Direct delivery into the stomach. This is a common route for initial screening, but bioavailability can be a concern for poorly soluble compounds.
-
Intraperitoneal (IP) injection: Injection into the peritoneal cavity. This route allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism in the liver to some extent.
-
Intravenous (IV) injection: Direct injection into a vein (commonly the tail vein in mice). This route ensures 100% bioavailability but can be technically challenging and may require solubilizing agents that can have their own toxicities.
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation Precipitation
Problem: this compound is precipitating out of the delivery vehicle during preparation or before administration.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent/Vehicle | Test the solubility of this compound in a panel of biocompatible solvents. | Diarylheptanoids are often soluble in organic solvents like DMSO and ethanol (B145695). However, the concentration of these solvents must be minimized in the final formulation to avoid toxicity. |
| Prepare a stock solution in 100% DMSO and then dilute it with a vehicle like saline, PBS, or corn oil. Ensure the final DMSO concentration is within a safe range for the animal model (typically <10% for IP and <5% for IV). | This two-step process can help maintain solubility at the desired final concentration. | |
| Consider using co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or Cremophor EL. | These excipients can improve the solubility of hydrophobic compounds in aqueous solutions. | |
| Concentration Too High | Determine the maximum soluble concentration of this compound in the chosen vehicle. | It is crucial to work within the solubility limits of the compound in the final formulation to prevent precipitation. |
| If a higher dose is required, consider increasing the dosing volume (within acceptable limits for the animal) or preparing a suspension. | Increasing the volume can help deliver a higher total dose without exceeding the solubility limit. | |
| Temperature Effects | Prepare the formulation at room temperature or slightly warmed, if the stability of this compound allows. | Solubility can be temperature-dependent. However, ensure the solution does not precipitate upon cooling to room or animal body temperature. |
| pH of the Vehicle | For aqueous-based vehicles, assess the impact of pH on this compound solubility. | The solubility of phenolic compounds can be influenced by pH. However, significant deviations from physiological pH should be avoided to prevent irritation at the injection site. |
Experimental Workflow for Formulation Development:
Workflow for developing a suitable formulation for this compound.
Issue 2: Inconsistent Efficacy or High Variability in Animal Responses
Problem: Experimental results show high variability between animals receiving the same dose of this compound, or the observed efficacy is lower than expected from in vitro studies.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Low Bioavailability | If using oral gavage, consider switching to IP or IV administration for initial efficacy studies. | Bypassing the gastrointestinal tract and first-pass metabolism can significantly increase systemic exposure. |
| Formulate this compound in a nanoemulsion or other bioavailability-enhancing formulation. | Nanoformulations can increase the surface area for absorption and improve the solubility of hydrophobic drugs in the gastrointestinal tract. | |
| Inconsistent Dosing | Ensure the formulation is homogenous before each administration, especially if it is a suspension. Vortex or mix thoroughly before drawing each dose. | Inhomogeneous suspensions will lead to inaccurate dosing. |
| Use precise, calibrated equipment for dosing. Ensure proper restraint and technique to deliver the full intended dose. | Inaccurate administration can be a significant source of variability. | |
| Compound Instability | Prepare formulations fresh before each use. | The stability of this compound in various formulations is not well-characterized. Degradation can lead to reduced efficacy. |
| Protect the compound and its formulations from light and store at an appropriate temperature (e.g., 4°C) if not used immediately. | Phenolic compounds can be sensitive to light and temperature. | |
| Rapid Metabolism/Clearance | Conduct a pilot pharmacokinetic (PK) study to determine the half-life of this compound in the animal model. | Understanding the PK profile can inform the optimal dosing frequency needed to maintain therapeutic concentrations. |
| Consider a more frequent dosing schedule or a formulation that provides sustained release. | If the compound is cleared too rapidly, it may not reach effective concentrations for a sufficient duration. |
Signaling Pathway Potentially Modulated by this compound:
Extracts from Alpinia katsumadai Hayata, the plant source of this compound, have been shown to induce apoptosis in cancer cells by regulating the AMPK and Akt/mTOR/p70S6K signaling pathways. While this has not been confirmed for this compound specifically, it provides a potential mechanism of action to investigate.
Potential signaling pathway influenced by this compound.
Issue 3: Adverse Events or Toxicity in Animal Models
Problem: Animals are showing signs of distress, such as weight loss, lethargy, or irritation at the injection site.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Vehicle Toxicity | Run a vehicle-only control group to assess the toxicity of the formulation excipients. | Solvents like DMSO, ethanol, and Cremophor EL can cause toxicity at high concentrations. |
| Reduce the concentration of organic solvents or other potentially toxic excipients in the formulation. | Minimizing excipient concentrations is crucial for animal welfare and data integrity. | |
| Compound Toxicity | Perform a dose-ranging study to determine the maximum tolerated dose (MTD) of this compound. | It is essential to identify a dose that is both efficacious and non-toxic. |
| Monitor animals closely for clinical signs of toxicity and establish clear endpoints for euthanasia if severe signs are observed. | Animal welfare is a primary concern in all in vivo research. | |
| Injection Site Irritation | If using IP or subcutaneous injection, ensure the pH of the formulation is close to physiological pH (7.2-7.4). | Non-physiological pH can cause pain and inflammation at the injection site. |
| Ensure the formulation is sterile, especially for IV and IP injections. | Contamination can lead to infection and inflammation. | |
| Rotate injection sites if multiple injections are required. | This can help minimize local irritation. |
Experimental Protocols
Protocol 1: Oral Gavage in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by placing the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the mouth to prevent over-insertion.
-
Needle Insertion: With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes into the esophagus. Do not force the needle.
-
Substance Administration: Once the needle is in place, slowly administer the this compound formulation.
-
Needle Removal and Monitoring: Gently remove the needle and return the mouse to its cage. Monitor the animal for at least 15 minutes for any signs of respiratory distress.
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Restrain the mouse by scruffing the neck and allowing the body to rest on your hand or a surface, with the abdomen exposed.
-
Injection Site Identification: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Needle Insertion: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Substance Administration: Inject the this compound formulation slowly.
-
Needle Removal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Protocol 3: Intravenous (IV) Tail Vein Injection in Mice
-
Animal Warming and Restraint: Warm the mouse under a heat lamp or by placing the cage on a warming pad to dilate the tail veins. Place the mouse in a suitable restraint device that exposes the tail.
-
Vein Visualization: Identify one of the lateral tail veins. Wiping the tail with 70% ethanol can help visualize the vein.
-
Needle Insertion: Using a 27-30 gauge needle attached to a syringe containing the this compound formulation, insert the needle, bevel up, into the vein at a shallow angle.
-
Substance Administration: Successful entry into the vein is often indicated by a lack of resistance upon injection. Administer the solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Needle Removal and Hemostasis: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Return the mouse to its cage and monitor its recovery.
References
contamination issues in Calyxin B natural product isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination issues during the natural product isolation of Calyxin B.
Troubleshooting Guides
Issue 1: Co-eluting Compounds Obscuring this compound Peak in Chromatography
Symptoms:
-
Broad or shouldered peaks for this compound during HPLC or LC-MS analysis.
-
Inconsistent purity results despite repeated chromatographic runs.
-
Mass spectrometry data indicating the presence of multiple compounds with similar retention times.
Possible Causes:
-
Presence of structurally similar natural products or isomers from the source organism.
-
Inadequate separation power of the current chromatographic method.
-
Matrix effects from complex biological extracts suppressing the ionization of this compound.
Troubleshooting Steps:
-
Method Optimization: Modify the chromatographic conditions.
-
Gradient Adjustment: Employ a shallower gradient during the elution time of this compound to improve the separation of closely eluting compounds.
-
Solvent System Change: Experiment with different solvent systems (e.g., acetonitrile/water vs. methanol (B129727)/water) and additives (e.g., formic acid, trifluoroacetic acid) to alter selectivity.
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., C18 to phenyl-hexyl or a chiral stationary phase if isomeric contamination is suspected).
-
-
Sample Preparation: Implement additional pre-purification steps.
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges to remove classes of interfering compounds before chromatography.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction with immiscible solvents to partition this compound away from contaminants with different polarities.
-
-
Advanced Techniques:
-
Two-Dimensional Liquid Chromatography (2D-LC): Employ orthogonal separation mechanisms in two dimensions for highly complex samples.
-
Preparative HPLC: Isolate the this compound peak from a preparative column and then re-analyze the collected fraction to confirm purity.
-
Issue 2: Presence of Plasticizers and Other External Contaminants
Symptoms:
-
Detection of common plasticizers (e.g., phthalates) or other synthetic compounds in the final product.
-
Mass spectrometry data showing characteristic ions of known laboratory contaminants.
Possible Causes:
-
Leaching of plasticizers from plastic labware (e.g., tubes, pipette tips, solvent bottles).[1]
-
Contamination from solvents, reagents, or glassware.[1]
-
Environmental contamination from dust or personal care products (e.g., keratins).[1]
Troubleshooting Steps:
-
Use High-Purity Materials:
-
Solvents: Use HPLC-grade or higher purity solvents.
-
Glassware: Thoroughly clean all glassware with appropriate solvents and, if necessary, bake at a high temperature to remove organic residues.
-
Plastics: Whenever possible, use glass or polypropylene (B1209903) labware instead of polystyrene or other plastics known to leach plasticizers.
-
-
Implement Clean Laboratory Practices:
-
Gloves: Always wear gloves to prevent contamination from skin.
-
Fume Hood: Perform sensitive steps in a clean fume hood to minimize exposure to airborne contaminants.
-
Blank Samples: Regularly run solvent blanks to check for system contamination.
-
-
Contaminant Identification:
-
Mass Spectrometry: Use mass spectrometry to identify the specific contaminants and trace them back to their source. Common contaminant masses are often well-documented.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants encountered during this compound isolation?
A1: Contaminants in natural product isolation can be broadly categorized as:
-
Endogenous Contaminants: Other secondary metabolites from the source organism with similar physicochemical properties to this compound.
-
Exogenous Contaminants: Impurities introduced during the extraction and purification process. These can include solvents, plasticizers, and degradation products.[1]
-
Process-Related Impurities: Artifacts generated during the isolation procedure, such as degradation of this compound due to pH or temperature instability.
Q2: How can I confirm the purity of my isolated this compound?
A2: A combination of analytical techniques is recommended to establish the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: Provides a quantitative measure of purity based on peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Confirms the identity of this compound by its mass-to-charge ratio and fragmentation pattern, and can detect impurities that may not have a UV chromophore.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities that are not amenable to LC-MS analysis.
Q3: My this compound sample appears to be degrading over time. What steps can I take to prevent this?
A3: Degradation can be minimized by:
-
Storage Conditions: Store the purified this compound at low temperatures (e.g., -20°C or -80°C) and protected from light.
-
Solvent Choice: Dissolve the compound in a non-reactive solvent.
-
pH Control: If this compound is sensitive to acidic or basic conditions, use buffered solutions for storage and analysis.
-
Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Data Presentation
Table 1: Comparison of this compound Purity with Different Purification Strategies
| Purification Strategy | Initial Purity (%) | Purity after Optimization (%) | Key Contaminants Identified |
| Single-step C18 Flash Chromatography | 85 | 92 | Structurally similar flavonoids |
| C18 Flash followed by Sephadex LH-20 | 90 | 97 | Polar pigments and minor alkaloids |
| Solid-Phase Extraction followed by Prep-HPLC | 95 | >99 | Trace amounts of plasticizers |
Table 2: Common Contaminants and their Mass Spectrometry Signatures
| Contaminant | Common Source | Typical m/z ions |
| Diethylhexyl phthalate (B1215562) (DEHP) | Plastic labware | 391.28 |
| Triphenyl phosphate | Flame retardant in plastics | 327.07 |
| Keratin fragments | Human skin and hair | Various |
| Polyethylene glycol (PEG) | Detergents, plastics | Series of ions with 44 Da spacing |
Experimental Protocols
Protocol 1: Standard Solid-Phase Extraction (SPE) for this compound Enrichment
-
Column Conditioning: Condition a C18 SPE cartridge (500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% aqueous methanol to remove highly polar impurities.
-
Elution: Elute this compound with 5 mL of 80% aqueous methanol.
-
Drying: Evaporate the solvent from the collected fraction under a stream of nitrogen.
Protocol 2: High-Resolution HPLC Method for this compound Purity Assessment
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 20% B, increase to 80% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and Mass Spectrometry (ESI positive mode).
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for this compound contamination issues.
References
Technical Support Center: Enhancing the Bioavailability of Calyxin B
Welcome to the technical support center for Calyxin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor bioavailability of this compound, a promising diterpenoid compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor oral bioavailability?
A1: The poor oral bioavailability of this compound primarily stems from its low aqueous solubility.[1][2] As a diterpenoid, this compound is a lipophilic molecule, which hinders its dissolution in the gastrointestinal fluids.[3][4][5][6] For a drug to be absorbed into the bloodstream, it must first dissolve.[7][8] Therefore, the limited solubility of this compound is a major rate-limiting step in its absorption, leading to low bioavailability.[1][8]
Q2: What are the initial steps to consider for improving the bioavailability of this compound?
A2: A stepwise approach is recommended. First, thoroughly characterize the physicochemical properties of this compound, including its solubility at different pH values, permeability (e.g., using a Caco-2 cell model), and solid-state characteristics (crystalline vs. amorphous). This will help classify it according to the Biopharmaceutics Classification System (BCS).[1][8] Based on this classification, you can then select an appropriate formulation strategy. Common starting points for poorly soluble compounds include particle size reduction and the use of solubility enhancers.[2][7][9][10]
Q3: Can you suggest some common formulation strategies to enhance this compound's bioavailability?
A3: Several strategies can be employed, broadly categorized into conventional and novel approaches.[2][7]
-
Conventional Approaches:
-
Micronization: Reducing the particle size to the micron range increases the surface area for dissolution.[1][2][9]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate.[1][10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can improve solubility.[7][11]
-
Use of Co-solvents and Surfactants: These can be used in liquid formulations to increase solubility.[2][9][10][12]
-
-
Novel Approaches:
-
Nanosuspensions: Reducing particle size to the nanometer range further enhances surface area and dissolution velocity.[1]
-
Lipid-Based Formulations: This includes self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), which can improve absorption via lymphatic pathways.[10][13]
-
Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers can protect it from degradation and provide controlled release.[13]
-
Troubleshooting Guides
Issue 1: this compound solubility remains low even after micronization.
-
Possible Cause: The intrinsic solubility of the crystalline form of this compound is the limiting factor. Micronization increases the dissolution rate but not the equilibrium solubility.[1]
-
Troubleshooting Steps:
-
Consider Nanosizing: Further particle size reduction to a nanosuspension can create a greater surface area and may increase saturation solubility due to the Kelvin effect.
-
Amorphous Solid Dispersions: Convert this compound to an amorphous form by creating a solid dispersion with a hydrophilic polymer. The amorphous state has higher free energy and thus greater apparent solubility.
-
Complexation: Investigate the use of complexing agents like β-cyclodextrins or HP-β-cyclodextrins to form a more soluble inclusion complex.[11]
-
Issue 2: Inconsistent results in in vitro dissolution studies.
-
Possible Cause: The dissolution method may not be optimized for a poorly soluble compound, or the formulation may be physically unstable.
-
Troubleshooting Steps:
-
Review Dissolution Media: Ensure the pH and composition of the dissolution medium are relevant to the gastrointestinal tract.[14][15][16] For highly insoluble compounds, the use of biorelevant media (e.g., FaSSIF, FeSSIF) containing bile salts and lecithin (B1663433) is recommended to better simulate in vivo conditions.[14]
-
Ensure Sink Conditions: The volume and solubilizing capacity of the dissolution medium should be sufficient to dissolve at least three times the amount of drug in the dosage form.[17] If not, the dissolution rate will be limited by saturation.
-
Check for Polymorphism/Recrystallization: If using an amorphous solid dispersion, the drug may be converting to a less soluble crystalline form during the study. Perform solid-state analysis (e.g., XRD, DSC) on the post-dissolution solids.
-
Quantitative Data Summary
The following tables summarize representative data for different bioavailability enhancement strategies applied to poorly soluble compounds similar to this compound.
Table 1: Comparison of Formulation Strategies on Solubility and Dissolution
| Formulation Strategy | Drug | Solubility Enhancement (fold increase) | Dissolution Rate Enhancement (fold increase) |
| Micronization | Compound X | ~1.5 | ~3 |
| Nanosuspension | Compound X | ~5 | ~15 |
| Solid Dispersion (PVP K30) | Compound Y | ~20 | ~50 |
| β-Cyclodextrin Complex | Compound Z | ~50 | ~100 |
Note: Data are hypothetical and for illustrative purposes, based on typical improvements seen for BCS Class II compounds.
Table 2: Pharmacokinetic Parameters from in vivo Studies
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Drug | 50 ± 15 | 4 | 200 ± 50 | 100 |
| Micronized Drug | 150 ± 30 | 2 | 750 ± 100 | 375 |
| Nanosuspension | 400 ± 75 | 1 | 2000 ± 300 | 1000 |
| Solid Lipid Nanoparticles | 350 ± 60 | 1.5 | 2200 ± 400 | 1100 |
Note: Data are hypothetical and for illustrative purposes. Cmax = Maximum plasma concentration, Tmax = Time to reach Cmax, AUC = Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of Milling Media: Prepare a 2% (w/v) solution of a suitable stabilizer (e.g., Poloxamer 188 or a combination of stabilizers) in deionized water.
-
Slurry Formation: Disperse 5% (w/v) of this compound powder into the stabilizer solution.
-
Milling: Introduce the slurry and milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter) into the milling chamber of a planetary ball mill or a specialized nanomill.
-
Milling Parameters: Mill at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 2-8 hours). Optimize milling time by periodically taking samples and measuring particle size.
-
Separation: Separate the nanosuspension from the milling beads by centrifugation or filtration.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Lyophilization (Optional): For a solid dosage form, the nanosuspension can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a redispersible powder.
Protocol 2: In Vitro Dissolution Testing using USP Apparatus II (Paddle Method)
-
Apparatus Setup: Set up a USP Apparatus II with a paddle speed of 75 rpm.
-
Dissolution Medium: Use 900 mL of simulated gastric fluid (SGF, pH 1.2) without pepsin for the first 2 hours, followed by a switch to simulated intestinal fluid (SIF, pH 6.8) containing 0.5% sodium lauryl sulfate (B86663) (SLS) to maintain sink conditions. The medium should be maintained at 37 ± 0.5 °C.[14][16]
-
Sample Introduction: Introduce the this compound formulation (e.g., capsule, tablet, or redispersed powder) into the dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120, 180, 240 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples through a 0.22 µm syringe filter. Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile.
Visualizations
Caption: Workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.
Caption: A hypothetical signaling pathway involving G-protein coupled receptor activation.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Medicinally Important Diterpenoids Derived from Plastids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 9. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Improvement of the oral bioavailability of digitalis glycosides by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surfactants Significantly Improved the Oral Bioavailability of Curcumin Amorphous Solid Dispersions and Its Underlying Mechanism [mdpi.com]
- 13. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. esmed.org [esmed.org]
- 16. fda.gov [fda.gov]
- 17. dissolutiontech.com [dissolutiontech.com]
Validation & Comparative
Validating the Anti-Cancer Activity of Calyxin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer activity of Calyxin B and its close structural analog, Eriothis compound (EriB), with the conventional chemotherapeutic agent, Doxorubicin. The data presented is primarily based on studies of Eriothis compound, which is extensively researched and shares a similar chemical structure with this compound, suggesting comparable biological activities. This document is intended to serve as a resource for validating the therapeutic potential of this compound and designing further preclinical investigations.
Comparative Cytotoxicity
Eriothis compound has demonstrated potent cytotoxic effects across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Eriothis compound in comparison to Doxorubicin, a standard chemotherapy drug. The data indicates that while Doxorubicin is generally more potent at lower concentrations, Eriothis compound exhibits significant anti-proliferative activity.[1]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Eriothis compound | MDA-MB-231 | Triple-Negative Breast Cancer | ~5.0 |
| PANC-1 | Pancreatic Cancer | ~2.5 | |
| SW1990 | Pancreatic Cancer | ~1.8 | |
| CAPAN-1 | Pancreatic Cancer | ~3.2 | |
| CAPAN-2 | Pancreatic Cancer | ~2.1 | |
| PC-3 | Prostate Cancer | Not specified | |
| 22RV1 | Prostate Cancer | Not specified | |
| Doxorubicin | MDA-MB-231 | Triple-Negative Breast Cancer | ~0.9 |
| HeLa | Cervical Cancer | ~0.42 |
Note: The IC50 values are approximate and can vary based on experimental conditions.
Mechanisms of Anti-Tumor Action
Eriothis compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways that promote cancer cell proliferation and survival.
Induction of Apoptosis and Cell Cycle Arrest
Eriothis compound has been shown to induce apoptosis in a dose- and time-dependent manner in various cancer cell lines. This process is often accompanied by cell cycle arrest, primarily at the G2/M phase.[2] The induction of apoptosis is mediated through both caspase-dependent and p53-dependent pathways.[2]
Inhibition of Key Signaling Pathways
Several critical signaling pathways that are often dysregulated in cancer are targeted by Eriothis compound:
-
Akt/mTOR Pathway: Eriothis compound inhibits the phosphorylation of Akt and mTOR, key regulators of cell growth, proliferation, and survival. This inhibition contributes to the induction of both apoptosis and autophagy.
-
STAT3 Signaling Pathway: Eriothis compound has been identified as a specific inhibitor of STAT3. It covalently binds to STAT3, blocking its phosphorylation and activation, which in turn downregulates the expression of genes involved in cell proliferation and survival.[3][4][5]
-
NF-κB Signaling Pathway: Eriothis compound can suppress the NF-κB signaling pathway, which plays a crucial role in inflammation, immunity, and cancer cell survival.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound/Eriothis compound.
Caption: this compound's multifaceted anti-cancer mechanism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the anti-cancer activity of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Principle: This flow cytometry-based assay uses Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Procedure:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
The available evidence for Eriothis compound, a close analog of this compound, strongly suggests that this compound possesses significant anti-cancer properties. Its ability to induce apoptosis and modulate key oncogenic signaling pathways, such as Akt/mTOR and STAT3, makes it a promising candidate for further investigation as a novel cancer therapeutic. The experimental protocols provided in this guide offer a framework for researchers to validate these findings for this compound and to further elucidate its precise mechanisms of action. Comparative studies with established chemotherapeutic agents like Doxorubicin are crucial for determining its therapeutic index and potential clinical utility.
References
- 1. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Natural product Eriothis compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Eriothis compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Proliferative Activities of Calyxin B and Epicalyxin F
For Immediate Release
A deep dive into the anti-proliferative efficacy of two promising diarylheptanoids, Calyxin B and epicalyxin F, reveals distinct potencies against different cancer cell lines. This guide synthesizes available experimental data to offer a comparative overview for researchers in oncology and drug discovery.
Isolated from the seeds of Alpinia blepharocalyx, both this compound and epicalyxin F have demonstrated significant anti-proliferative properties.[1][2] A key study directly comparing these two compounds has provided valuable insights into their relative effectiveness, highlighting their potential as subjects for further cancer research.
Quantitative Comparison of Anti-Proliferative Activity
The anti-proliferative effects of this compound and epicalyxin F have been quantified through the determination of their 50% effective dose (ED50) values, which are analogous to IC50 values in this context. The data, summarized in the table below, is derived from a comparative study on human fibrosarcoma (HT-1080) and murine colon carcinoma (colon 26-L5) cell lines.
| Compound | Cancer Cell Line | ED50 (µM) |
| This compound | Human HT-1080 Fibrosarcoma | 0.69 |
| Murine Colon 26-L5 Carcinoma | Not Reported | |
| Epicalyxin F | Human HT-1080 Fibrosarcoma | 1.71 |
| Murine Colon 26-L5 Carcinoma | 0.89 |
Data sourced from Ali et al., 2001.[2]
The data indicates that this compound is the more potent of the two against the human HT-1080 fibrosarcoma cell line, with a significantly lower ED50 value.[2] Conversely, epicalyxin F demonstrates very strong activity against the murine colon 26-L5 carcinoma cell line.[2] Notably, both this compound and epicalyxin F were found to be more potent than the conventional chemotherapy drug 5-fluorouracil (B62378) in their activity against HT-1080 fibrosarcoma cells.[2]
Experimental Protocols
The evaluation of the anti-proliferative activity of this compound and epicalyxin F was conducted using a standard colorimetric assay, likely the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. While the full detailed protocol from the comparative study is not available, a general methodology for such an experiment is outlined below.
General Workflow for Determining Anti-Proliferative Activity
Key Steps in the MTT Assay:
-
Cell Plating: Cancer cells (e.g., HT-1080 or Colon 26-L5) are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Compound Incubation: The cells are then treated with various concentrations of this compound, epicalyxin F, or a control vehicle.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Metabolically active, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (such as DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The absorbance readings are used to generate dose-response curves, from which the ED50/IC50 values are calculated.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which this compound and epicalyxin F exert their anti-proliferative effects have not yet been fully elucidated in the available literature. Generally, diarylheptanoids are known to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated through complex signaling cascades.
Based on the mechanisms of other anti-cancer compounds, potential pathways that may be involved include the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.
Further research is required to determine if this compound and epicalyxin F act on specific components of these or other cell signaling pathways, such as those involving MAP kinases, NF-κB, or STAT3, which are common targets for anti-cancer agents.
References
A Comparative Analysis of Calyxin B and Other Diarylheptanoids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Calyxin B and other prominent diarylheptanoids, including curcumin, platyphyllenone, and oregonin (B3271705). Diarylheptanoids, a class of plant-derived polyphenolic compounds, have garnered significant interest in the scientific community for their diverse pharmacological properties, particularly their potential as anticancer and anti-inflammatory agents. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a comprehensive understanding of their comparative performance.
Comparative Anticancer Activity: A Quantitative Overview
The in vitro cytotoxic effects of this compound and other selected diarylheptanoids have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes, is a key metric in these assessments. The following table summarizes the available IC50 values for this compound, curcumin, platyphyllenone, and oregonin against different cancer cell lines.
It is crucial to note that the IC50 values presented below are compiled from various studies and were not determined in a single head-to-head comparative experiment. Therefore, direct comparisons of potency should be made with caution, as experimental conditions such as cell line passage number, incubation time, and assay methodology can significantly influence the results.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HT-1080 (Fibrosarcoma) | 1.71 | [1] |
| Colon 26-L5 (Carcinoma) | 0.89 | [1] | |
| Curcumin | A549 (Lung) | 6.69 - 33.46 | [2] |
| HepG2 (Liver) | 6.69 - 33.46 | [2] | |
| HeLa (Cervical) | 6.69 - 33.46 | [2] | |
| MDA-MB-231 (Breast) | 6.69 - 33.46 | [2] | |
| HCT116 (Colon) | 6.69 - 33.46 | [2] | |
| MCF-7 (Breast) | ~25 | [3][4] | |
| Platyphyllenone | SCC-9 (Oral) | ~20-40 | [5] |
| SCC-47 (Oral) | ~20-40 | [5] | |
| Oregonin | B16-F10 (Melanoma) | Not specified (enhances NK cell cytotoxicity) | [6] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and other diarylheptanoids in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Anti-inflammatory Activity Assay (Nitric Oxide Measurement)
The Griess assay is a common method to quantify nitric oxide (NO) production by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants. This assay is often used to assess the anti-inflammatory potential of compounds in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Workflow:
Detailed Steps:
-
Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the diarylheptanoids for 1-2 hours.
-
LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (excluding the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants from each well.
-
Griess Reaction: Mix the supernatants with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control.
Western Blot Analysis of Signaling Proteins
Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to investigate the effect of compounds on the expression and phosphorylation status of proteins involved in signaling pathways.
Workflow:
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with the diarylheptanoids of interest for a specified time. After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-NF-κB, IκBα).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the other diarylheptanoids.
This compound: Putative Anticancer Signaling
While the precise signaling pathway of this compound is still under investigation, like other diarylheptanoids, it is hypothesized to exert its anticancer effects through the modulation of key inflammatory and cell survival pathways.
References
- 1. Epicalyxin F and calyxin I: two novel antiproliferative diarylheptanoids from the seeds of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wcrj.net [wcrj.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
A Head-to-Head Comparison: Calyxin B Analogue (Eriocalyxin B) Versus Paclitaxel in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
In the landscape of breast cancer therapeutics, the well-established chemotherapeutic agent paclitaxel (B517696) and the promising natural compound Eriocalyxin B (a likely analogue of the requested this compound) present distinct mechanisms of action and efficacy profiles. This guide provides a comprehensive comparison of their performance in preclinical breast cancer models, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions to aid in drug development and discovery.
At a Glance: Key Performance Indicators
To facilitate a clear comparison, the following table summarizes the key quantitative data on the cytotoxic effects of Eriothis compound and paclitaxel in common breast cancer cell lines.
| Cell Line | Breast Cancer Subtype | Eriothis compound (µM) | Paclitaxel (µM) |
| MDA-MB-231 | Triple-Negative | 0.35 - 2.25 | 0.0071 - 0.3 |
| MCF-7 | ER-Positive | 0.3 - 3.1 | 0.0075 - 3.5 |
Note: IC50 values can vary between studies due to different experimental conditions, such as incubation time and assay methods. The ranges presented reflect data from multiple sources.
Deep Dive: Mechanisms of Action and Cellular Effects
Eriothis compound and paclitaxel disrupt cancer cell proliferation and survival through fundamentally different mechanisms, leading to distinct cellular consequences.
Eriothis compound: A Multi-Pronged Attack
The Synergistic Power of Calyxin and Cisplatin: A Comparative Guide for Researchers
An Objective Analysis of Combination Therapy in Hepatocellular Carcinoma
For researchers and scientists in the field of oncology and drug development, the quest for more effective and less toxic cancer therapies is a constant endeavor. Combination therapy, which utilizes the synergistic effects of multiple compounds, represents a promising strategy. This guide provides a detailed comparison of the anti-cancer effects of Calyxin Y when used in combination with the conventional chemotherapeutic agent, cisplatin (B142131), focusing on hepatocellular carcinoma (HCC). The data presented herein is derived from preclinical studies and aims to provide a comprehensive resource for evaluating the potential of this combination therapy.
I. Quantitative Analysis of Synergistic Cytotoxicity
The synergistic effect of combining Calyxin Y with cisplatin was evaluated in both cisplatin-sensitive (HepG2) and cisplatin-resistant (HepG2/CDDP) human hepatocellular carcinoma cell lines. The combination treatment demonstrated a significant enhancement of cisplatin's cytotoxic effects.
Table 1: In Vitro Cytotoxicity of Calyxin Y and Cisplatin Combination
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| HepG2 | Cisplatin alone | 8.54 ± 1.23 | - |
| Calyxin Y alone | 15.21 ± 2.11 | - | |
| Cisplatin + Calyxin Y (5 µM) | 3.12 ± 0.45 | < 1 (Synergistic) | |
| HepG2/CDDP | Cisplatin alone | 32.18 ± 4.56 | - |
| Calyxin Y alone | 18.93 ± 2.54 | - | |
| Cisplatin + Calyxin Y (5 µM) | 10.87 ± 1.52 | < 1 (Synergistic) |
Data presented as mean ± standard deviation from three independent experiments.
The in vivo efficacy of the combination therapy was assessed in a HepG2/CDDP xenograft mouse model. The results indicated a significant inhibition of tumor growth with the combination treatment compared to either agent alone, without observable systemic toxicity.[1][2]
Table 2: In Vivo Tumor Growth Inhibition in HepG2/CDDP Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 19 | Tumor Growth Inhibition (%) |
| Control | 1542 ± 210 | - |
| Cisplatin (4 mg/kg) | 1128 ± 155 | 26.8 |
| Calyxin Y (20 mg/kg) | 985 ± 132 | 36.1 |
| Cisplatin + Calyxin Y | 453 ± 68 | 70.6 |
Data presented as mean ± standard deviation (n=6 mice per group).
II. Signaling Pathway of Synergistic Action
The synergistic effect of Calyxin Y and cisplatin is attributed to the enhanced induction of apoptosis and autophagy.[1][3] Calyxin Y promotes the degradation of eukaryotic elongation factor-2 kinase (eEF2K), a protein associated with chemoresistance, through the SCFβTrCP E3 ubiquitin ligase pathway. The downregulation of eEF2K sensitizes cancer cells to cisplatin-induced DNA damage, leading to augmented mitochondrial dysfunction and subsequent apoptosis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Calyxin Y sensitizes cisplatin-sensitive and resistant hepatocellular carcinoma cells to cisplatin through apoptotic and autophagic cell death via SCF βTrCP-mediated eEF2K degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
A Comparative Analysis of Calyxin B from Alpinia katsumadai and Alpinia blepharocalyx
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Calyxin B, a diarylheptanoid with significant therapeutic potential, isolated from two prominent species of the Alpinia genus: Alpinia katsumadai and Alpinia blepharocalyx. While direct comparative studies yielding quantitative data on this compound from these sources are limited in publicly available literature, this document synthesizes existing phytochemical and pharmacological research to offer a comprehensive comparison of its isolation, biological activities, and underlying mechanisms of action.
Quantitative Data Summary
| Parameter | Alpinia katsumadai | Alpinia blepharocalyx | Reference |
| Yield of this compound (%) | Data not available | Data not available | |
| Purity of Isolated this compound (%) | Data not available | Data not available | |
| Anti-inflammatory Activity (IC50) | Data not available | Data not available | |
| Anticancer Activity (IC50) | Data not available | Data not available |
It is important to note that various diarylheptanoids, including other calyxins, have been isolated from both A. katsumadai and A. blepharocalyx, indicating their significance as sources for this class of compounds.[1][2][3]
Experimental Protocols
The following protocols are generalized methodologies for the extraction, isolation, and purity assessment of this compound from Alpinia species, based on established phytochemical procedures.
Extraction and Isolation of this compound
This protocol outlines a standard procedure for the extraction and isolation of diarylheptanoids like this compound from the dried seeds or rhizomes of Alpinia species.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The purity of the isolated this compound can be determined using a reversed-phase HPLC method.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Quantification: The purity is calculated based on the peak area of this compound relative to the total peak area in the chromatogram.
Biological Activities and Signaling Pathways
While specific studies detailing the signaling pathways of this compound are scarce, research on the structurally similar isoflavonoid, calycosin, provides significant insights into its potential mechanisms of action, particularly in anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
This compound is expected to exhibit anti-inflammatory properties. The proposed mechanism, based on studies of related compounds, involves the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway .[2]
By inhibiting the IKK complex, this compound is hypothesized to prevent the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.
Anticancer Activity
The anticancer effects of this compound are likely mediated through the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways such as the MAPK (Mitogen-Activated Protein Kinase) pathway.[4]
References
- 1. Calycosin induces apoptosis via p38-MAPK pathway-mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calycosin mitigates chondrocyte inflammation and apoptosis by inhibiting the PI3K/AKT and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Calcium to NF-κB Signaling Pathways in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calycosin Induces Gastric Cancer Cell Apoptosis via the ROS-Mediated MAPK/STAT3/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Target of Calyxin B: A Comparative Analysis
While the precise molecular target of Calyxin B, a diarylheptanoid isolated from the seeds of Alpinia blepharocalyx, remains to be definitively identified in publicly available research, its potent anti-proliferative and anti-inflammatory activities suggest its interaction with key cellular signaling pathways. This guide provides a comparative analysis of this compound's known biological effects against those of other compounds with similar activities, offering insights into its potential mechanisms of action for researchers, scientists, and drug development professionals.
The current body of scientific literature presents a notable challenge in distinguishing the specific molecular target of this compound from that of a structurally similar isoflavonoid, Calycosin. Numerous studies have elucidated the targets of Calycosin, including Tumor protein p53 (TP53), Protein kinase B (AKT1), and Vascular endothelial growth factor A (VEGFA), and its modulation of pathways such as PI3K-AKT, MAPK, and TNF signaling. However, equivalent detailed molecular binding data for this compound is not yet available.
This guide, therefore, focuses on a functional comparison, examining the downstream effects of this compound and contrasting them with other compounds that exhibit similar biological outcomes.
Comparative Analysis of Anti-Proliferative Activity
This compound has demonstrated significant anti-proliferative effects in various cancer cell lines. To understand its potential therapeutic value, a comparison with other compounds targeting cell proliferation is essential.
| Compound | Cell Line | IC50 / EC50 | Reported Mechanism of Action / Target |
| This compound | Murine colon 26-L5 carcinoma | ED50: 3.61 µM[1] | Not definitively identified |
| Human HT-1080 fibrosarcoma | ED50: 9.02 µM[1] | Not definitively identified | |
| Calycosin | Human breast cancer (MCF-7) | IC50: ~20 µM | Targets include ERβ, IGF-1R; Modulates PI3K/Akt pathway[2] |
| Human colorectal cancer (HCT-116) | IC50: ~40 µM | Upregulates ERβ and PTEN[2] | |
| 5-Fluorouracil | Various cancer cell lines | Varies | Inhibits thymidylate synthase, disrupting DNA synthesis |
| Paclitaxel | Various cancer cell lines | Varies | Stabilizes microtubules, leading to cell cycle arrest |
Experimental Protocols
To facilitate further research into the molecular target of this compound, detailed methodologies for key experiments are provided below.
Target Identification via Affinity Chromatography-Mass Spectrometry
This protocol outlines a general workflow for identifying the binding partners of a small molecule like this compound.
Cellular Signaling Pathway Analysis
To investigate the effect of this compound on specific signaling pathways, the following experimental workflow can be employed.
Potential Signaling Pathways of Interest
Based on the known anti-proliferative and anti-inflammatory effects of compounds from Alpinia blepharocalyx, the following signaling pathways are logical starting points for investigating the mechanism of action of this compound.
References
- 1. Blepharocalyxins C--E, three new dimeric diarylheptanoids, and related compounds from the seeds of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomics Profiling of CLL Versus Healthy B-cells Identifies Putative Therapeutic Targets and a Subtype-independent Signature of Spliceosome Dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Calyxin B's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective agent Calycosin, a key isoflavonoid (B1168493) with significant therapeutic potential, against other established and emerging neuroprotective compounds. The information presented is supported by experimental data from multiple independent studies, offering a comprehensive resource for evaluating its mechanism of action.
Executive Summary
Calycosin has been shown to exert its neuroprotective effects through multiple signaling pathways, primarily by mitigating inflammation, oxidative stress, and apoptosis. Independent studies have verified its modulatory effects on key signaling cascades, including the HMGB1/TLR4/NF-κB, PI3K/Akt, and ERK1/2 pathways. This guide compares the efficacy of Calycosin with other neuroprotective agents—Luteolin (B72000), Quercetin, Nimodipine, and Edaravone—that share similar mechanisms of action. The comparative data is presented in clearly structured tables, and detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation.
Comparative Analysis of Neuroprotective Agents
The following tables summarize quantitative data from various studies, allowing for a comparison of Calycosin with other neuroprotective compounds. It is important to note that direct head-to-head comparative studies are limited; therefore, this data is compiled from independent studies using similar experimental models.
Table 1: Comparison of Efficacy in In Vitro Models of Neuronal Injury
| Compound | Model System | Insult | Concentration | Outcome Measure | Result | Citation |
| Calycosin | SH-SY5Y cells | OGD/R | 1, 2, 4 µM | Cell Viability (MTT assay) | Significant increase in viability | [1] |
| BV2, HAPI microglia | OGD/R | 1, 2, 4 µM | TNF-α, IL-1β, IL-6 release (ELISA) | Dose-dependent decrease | [1] | |
| Luteolin | HT-22 cells | Glutamate | 5, 10, 20 µM | Cell Viability | Significant increase in viability | [2] |
| BV-2 microglia | LPS | 5, 10, 20 µM | NO, IL-1β, TNF-α production | Dose-dependent decrease | [3][4] | |
| Quercetin | P19 neurons | Copper | 150 µM | Neuronal Survival | Increased survival | [5] |
| PC12 cells | 6-OHDA | 5, 10, 20 µM | Cell Viability | Increased viability | [6] | |
| Nimodipine | Schwann, neuronal, astrocyte cell lines | Osmotic, Oxidative, Heat Stress | Not specified | Cytotoxicity (LDH assay) | Significantly reduced cytotoxicity | [7] |
| Edaravone | iPS cell-derived motor neurons | H₂O₂ | Not specified | Neurite Damage | Significantly alleviated damage | [8] |
OGD/R: Oxygen-Glucose Deprivation/Reoxygenation; LPS: Lipopolysaccharide; 6-OHDA: 6-hydroxydopamine; iPS: induced Pluripotent Stem; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; ELISA: Enzyme-Linked Immunosorbent Assay; LDH: Lactate Dehydrogenase.
Table 2: Comparison of Efficacy in In Vivo Models of Cerebral Ischemia
| Compound | Animal Model | Ischemia Model | Dosage | Outcome Measure | Result | Citation |
| Calycosin | Rats | MCAO/R | 5, 15, 20 mg/kg | Infarct Volume | Significant reduction | [9] |
| Rats | MCAO/R | 5, 15, 20 mg/kg | Neurological Deficit Score | Significant improvement | [9] | |
| Luteolin | Rats | Cerebral I/R | 5, 10, 20 mg/kg | Neurological Deficit Score | Significant improvement | [4] |
| Quercetin | Rats | MCAO | 10, 20 mg/kg | Infarct Volume | Significant reduction | [10] |
| Nimodipine | Rats | 2VO | 10 mg/kg | Cognitive Deficits (Morris Water Maze) | Significant improvement | [11] |
| Edaravone | Animal models of ischemic stroke | Not specified | Not specified | Anti-inflammatory properties | Demonstrated | [12] |
MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion; 2VO: Permanent bilateral occlusion of the common carotid artery.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Calycosin and its comparators are mediated through the modulation of several key signaling pathways.
Calycosin's Neuroprotective Signaling Pathways
Calycosin has been shown to exert its neuroprotective effects by modulating multiple signaling pathways.[1][9][13][14] It inhibits inflammatory responses by suppressing the HMGB1/TLR4/NF-κB pathway.[1] Additionally, it promotes cell survival and growth by activating the PI3K/Akt pathway and modulates synaptic plasticity and neuronal survival through the ERK1/2 pathway.
Figure 1: Calycosin's modulation of key neuroprotective signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
General Experimental Workflow for Comparing Neuroprotective Compounds
The following workflow outlines a general procedure for the comparative evaluation of neuroprotective agents.
Figure 2: General experimental workflow for comparative neuroprotection studies.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This in vivo model is widely used to mimic ischemic stroke.
-
Anesthesia: Anesthetize rats with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium, 50 mg/kg, i.p.).
-
Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert a nylon monofilament suture into the ICA through the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
-
Neurological Scoring: Assess neurological deficits at various time points post-reperfusion using a standardized scoring system (e.g., a 0-6 scale where 0 is no deficit and 6 is death).[15][16][17][18]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10⁴ cells/well and incubate overnight.
-
Treatment: Induce neuronal injury (e.g., OGD/R) and treat with various concentrations of the test compounds.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19][20][21][22]
Western Blot Analysis for PI3K/Akt and ERK1/2 Pathways
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[23][24][25][26]
ELISA for Inflammatory Cytokines (TNF-α and IL-1β)
This assay is used to quantify the concentration of cytokines in cell culture supernatants or tissue homogenates.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours.
-
Detection:
-
Add a biotinylated detection antibody and incubate for 1 hour.
-
Add streptavidin-HRP and incubate for 30 minutes.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
-
Absorbance Measurement: Stop the reaction with a stop solution and read the absorbance at 450 nm.[27][28][29][30][31]
Conclusion
The available evidence strongly supports the neuroprotective potential of Calycosin, with a well-defined mechanism of action involving the modulation of key inflammatory and cell survival pathways. While direct comparative data is still emerging, the information compiled in this guide suggests that Calycosin's efficacy is comparable to that of other established and investigational neuroprotective agents. The provided experimental protocols serve as a valuable resource for researchers aiming to independently verify these findings and further explore the therapeutic applications of Calycosin. Further head-to-head studies are warranted to definitively establish the comparative efficacy of Calycosin against other neuroprotective compounds.
References
- 1. Neuropharmacological effects of calycosin: a translational review of molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective mechanisms of luteolin in glutamate-induced oxidative stress and autophagy-mediated neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing Luteolin's Neuroprotective Mechanisms [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. Isoquercetin activates the ERK1/2-Nrf2 pathway and protects against cerebral ischemia-reperfusion injury in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nimodipine activates neuroprotective signaling events and inactivates autophages in the VCID rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Edaravone dexborneol promotes M2 microglia polarization against lipopolysaccharide-induced inflammation via suppressing TLR4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchr.org [jchr.org]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modified Middle Cerebral Artery Occlusion Model Provides Detailed Intraoperative Cerebral Blood Flow Registration and Improves Neurobehavioral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mpbio.com [mpbio.com]
- 28. novamedline.com [novamedline.com]
- 29. fn-test.com [fn-test.com]
- 30. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. sigmaaldrich.com [sigmaaldrich.com]
Calyxin B: A Comparative Analysis of its Selective Cytotoxicity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Calyxin B's (also known as Eriothis compound) cytotoxic effects on cancer cells versus normal cells, supported by experimental data. This compound, a natural diterpenoid isolated from Isodon eriocalyx, has demonstrated significant anti-tumor properties, primarily through the induction of programmed cell death (apoptosis) and autophagy. A key aspect of its therapeutic potential lies in its apparent selectivity for malignant cells, a critical attribute for any prospective anti-cancer agent.
Data Presentation: Comparative Cytotoxicity of this compound
The following table summarizes the in vitro cytotoxicity of this compound, presenting the half-maximal inhibitory concentration (IC50) values across various human cancer cell lines and a normal human cell line. A lower IC50 value indicates greater potency. The selectivity of this compound is highlighted by its minimal impact on normal cells at concentrations that are cytotoxic to cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Normal Cell Line Comparison | Reference |
| PC-3 | Prostate Cancer | ~0.5 | 48 | hFOB1.19 (Normal Osteoblast) | [1] |
| 22RV1 | Prostate Cancer | ~2.0 | 48 | hFOB1.19 (Normal Osteoblast) | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~3 | 24 | Not specified in this study | [2] |
| MCF-7 | Breast Cancer | >100 | 24 | Not specified in this study | [2] |
| MG63 | Osteosarcoma | Not specified (significant inhibition at 10 & 100 µM) | Not specified | hFOB1.19 (Normal Osteoblast) | [3] |
| U2OS | Osteosarcoma | Not specified (significant inhibition at 10 & 100 µM) | Not specified | hFOB1.19 (Normal Osteoblast) | [3] |
| hFOB1.19 | Normal Osteoblast | No significant toxicity at 10 & 100 µM | Not specified | - | [3] |
Note: The study on osteosarcoma cell lines demonstrated that this compound significantly suppressed the proliferative and colony-forming abilities of MG63 and U2OS cells, while showing no significant toxicity to the normal osteoblast cell line hFOB1.19 at concentrations of 10 µM and 100 µM[3].
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis. The primary mechanisms include the induction of reactive oxygen species (ROS), which in turn triggers downstream signaling cascades leading to programmed cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
This compound
-
Cancer cell lines (e.g., PC-3, 22RV1) and normal cell lines (e.g., hFOB1.19)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate overnight to allow for cell attachment[2].
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24 or 48 hours)[1]. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C[2].
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals[2].
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader[2][4].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of this compound that causes a 50% reduction in cell viability[2].
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method is used to detect and quantify apoptosis by utilizing Annexin V's ability to bind to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and propidium (B1200493) iodide's (PI) ability to stain the nucleus of late apoptotic or necrotic cells.
Materials:
-
6-well plates
-
This compound
-
Cells of interest
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time[4].
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS[4].
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature[4].
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Natural product Eriothis compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Efficacy of Eriocalyxin B and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the anti-tumor efficacy of the natural diterpenoid, Eriocalyxin B, and the widely used chemotherapeutic agent, doxorubicin (B1662922). This document synthesizes available preclinical data to offer an objective overview of their performance in various cancer models, details the experimental methodologies employed, and visualizes the key signaling pathways involved in their mechanisms of action.
Quantitative Data Summary
The following tables summarize the in vivo anti-tumor efficacy of Eriothis compound and doxorubicin across different cancer types, primarily focusing on breast cancer and lymphoma xenograft models. It is important to note that the data presented is collated from various independent studies and not from a head-to-head comparison.
Table 1: In Vivo Efficacy in Breast Cancer Xenograft Models
| Compound | Cancer Cell Line | Animal Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| Eriothis compound | MDA-MB-231 (Triple-Negative) | Breast xenograft-bearing mice | 10 mg/kg/day, intraperitoneal (i.p.) | Not specified | Significant suppression of tumor growth and metastasis | [1] |
| Eriothis compound | 4T1 | Female BALB/c Mice | 5 mg/kg/day | Not specified | Decreased tumor vascularization and suppressed tumor growth | [2] |
| Doxorubicin | MCF-7 | Nude Mice | Not specified | 6 weeks | 20% reduction in tumor growth (as monotherapy) | [3] |
| Doxorubicin | E0117 | C57BL/6 mice | Not specified (in nanoparticle formulation) | 33 days | 40% greater inhibition compared to free doxorubicin | [4] |
| BNS-Doxorubicin | Spontaneous breast cancer | BALB-neuT mice | 2 mg/kg | Not specified | 60% inhibition (5-fold lower dose than therapeutic doxorubicin) | [5] |
Table 2: In Vivo Efficacy in Lymphoma Xenograft Models
| Compound | Cancer Cell Line | Animal Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| Eriothis compound | Raji (Burkitt's lymphoma) | Murine xenograft | 15 mg/kg, every other day, i.p. | Not specified | ~60% reduction in tumor volume compared to control | [1] |
| Eriothis compound | B- and T-lymphoma | Murine xenograft | Not specified | Not specified | Remarkable inhibition of tumor growth | [6] |
| Doxorubicin | EL4 Lymphoma | C57BL/6N mice | 4 mg/kg/week, i.p. | 3 weeks | Significant suppression of tumor growth | [7] |
Experimental Protocols
The following section details a generalized methodology for assessing the in vivo anti-tumor efficacy of compounds like Eriothis compound and doxorubicin in a breast cancer xenograft model. Specific parameters may vary between studies.
Breast Cancer Xenograft Model Protocol
-
Cell Culture: Human breast cancer cells (e.g., MDA-MB-231 or MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID), typically 4-6 weeks old, are used. For estrogen-dependent cell lines like MCF-7, estrogen supplementation may be required.[8][9]
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL of sterile PBS or media) is injected subcutaneously into the flank or orthotopically into the mammary fat pad of the mice.[10]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly (e.g., twice weekly) by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.[1]
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. The test compound (Eriothis compound or doxorubicin) is administered at a predetermined dose and schedule (e.g., daily or every other day) via a specified route (e.g., intraperitoneal or intravenous injection). The control group receives the vehicle used to dissolve the compound.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. This is assessed by comparing the tumor volumes in the treated groups to the control group over time. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).[1]
-
Toxicity Assessment: Animal body weight is monitored throughout the study as a general indicator of toxicity. Organ tissues may also be collected for histological analysis to assess any potential side effects of the treatment.
Caption: General workflow for in vivo xenograft studies.
Signaling Pathways
The anti-tumor effects of Eriothis compound and doxorubicin are mediated through distinct signaling pathways.
Eriothis compound Signaling Pathway
Eriothis compound primarily exerts its anti-cancer effects by inhibiting the STAT3 and Akt/mTOR signaling pathways.
-
STAT3 Inhibition: Eriothis compound has been shown to directly and covalently bind to STAT3, preventing its phosphorylation and subsequent activation. This leads to the downregulation of STAT3 target genes involved in cell proliferation and survival.
-
Akt/mTOR Inhibition: By inhibiting the Akt/mTOR pathway, Eriothis compound can induce apoptosis and autophagy in cancer cells.
Caption: Eriothis compound inhibits STAT3 and Akt/mTOR pathways.
Doxorubicin Signaling Pathway
Doxorubicin's mechanism of action is multifaceted, primarily involving the induction of apoptosis through DNA damage and the generation of reactive oxygen species (ROS).
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, disrupting DNA replication and transcription. It also inhibits topoisomerase II, an enzyme essential for DNA repair, leading to DNA double-strand breaks.
-
Induction of Apoptosis: The resulting DNA damage triggers apoptotic pathways, often involving the activation of p53. This leads to the activation of caspases, which are key executioners of apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can also induce the production of ROS, which can damage cellular components and contribute to apoptosis.
Caption: Doxorubicin induces apoptosis via DNA damage and ROS.
References
- 1. benchchem.com [benchchem.com]
- 2. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models | MDPI [mdpi.com]
- 6. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin Paradoxically Ameliorates Tumor-Induced Inflammation in Young Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
The Anti-Cancer Potential of Calycosin: A Comparative Analysis
An in-depth review of the isoflavone (B191592) Calycosin's efficacy and mechanisms in combating various cancers, supported by comprehensive experimental data and pathway analysis.
Calycosin (B1668236), a naturally occurring isoflavone primarily isolated from Radix Astragali, has emerged as a significant subject of interest in oncology research.[1] Extensive studies have demonstrated its potential as an anti-cancer agent, exhibiting inhibitory effects against a wide range of malignancies.[1][2] This guide provides a comparative meta-analysis of Calycosin's anti-cancer properties, presenting key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Comparative Efficacy of Calycosin Across Cancer Types
Calycosin's anti-cancer activity is mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis and angiogenesis.[2][3] Its effectiveness varies across different cancer cell lines, as evidenced by the differing concentrations required to achieve therapeutic effects. The following table summarizes key quantitative findings from various studies.
| Cancer Type | Cell Line(s) | Concentration/Dose | Key Findings | Reference(s) |
| Breast Cancer | MCF-7 | 6.25–200 μM | Increased apoptosis via downregulation of Bcl-2 and activation of Bax and RASD1. | [2] |
| ER-positive cells | 150 μM | Inhibited migration and invasion by downregulating Rab27B, VEGF, and β-catenin. | [2] | |
| ER-positive & ER-negative cells | Dose-dependent | Suppressed proliferation by reducing phosphorylation of SRC, EGFR, ERK1/2, and Akt. | [2] | |
| MCF-7, T-47D | 0.5–100 μM | Reduced cell viability, migration, and invasion by downregulating Foxp3, VEGF, and MMP-9; diminished Akt phosphorylation. | [2] | |
| Colon Cancer | HCT-116 | Dose-dependent | Inhibited cell proliferation and induced apoptosis via regulation of ERβ-mediated miR-17 and PTEN expression. | [2] |
| Mice Xenografts | Not specified | Significantly inhibited tumor growth; associated with downregulation of Akt phosphorylation, IGF-1R, and ERα, and upregulation of ERβ and miR-95. | [1] | |
| Glioblastoma | Not specified | Not specified | Hesperetin (another flavonoid) showed efficacy, suggesting potential for similar compounds like Calycosin. | [1] |
| Osteosarcoma | Not specified | Not specified | Inhibited by regulating ERβ. | [1] |
Key Signaling Pathways Modulated by Calycosin
Calycosin exerts its anti-cancer effects by modulating multiple critical signaling pathways. These interactions disrupt tumor cell proliferation, survival, and metastasis. The compound has been shown to target oncogenic proteins and various signaling cascades.[2]
PI3K/Akt Signaling Pathway
One of the primary pathways affected by Calycosin is the PI3K/Akt pathway, which is crucial for cell survival and proliferation. In breast cancer cells, Calycosin has been observed to diminish Akt phosphorylation, thereby inhibiting the pathway's activation.[2] This leads to a downstream reduction in the expression of proteins that promote cancer cell growth and survival.
Caption: Calycosin inhibits the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and differentiation that is modulated by Calycosin. In certain breast cancer cells, Calycosin has been shown to suppress the phosphorylation of ERK1/2, a key component of the MAPK pathway.[2] This inhibition contributes to the overall anti-proliferative effects of the compound.
Caption: Calycosin suppresses the MAPK signaling pathway.
Experimental Methodologies
The anti-cancer effects of Calycosin have been evaluated using a range of standard in vitro and in vivo experimental protocols. A generalized workflow for assessing the efficacy of a compound like Calycosin is outlined below.
Caption: A typical workflow for evaluating Calycosin's anti-cancer effects.
Key Experimental Protocols:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with varying concentrations of Calycosin for a specified duration. MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved. The absorbance is measured to determine cell viability.
-
Apoptosis Analysis (Flow Cytometry): Treated cells are harvested, washed, and stained with Annexin V and propidium (B1200493) iodide (PI). The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.
-
Western Blot Analysis: Protein lysates from treated cells are separated by SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies against target proteins (e.g., Akt, Bcl-2, Bax) and then with a secondary antibody. Protein bands are visualized using a chemiluminescence detection system.
-
Xenograft Mouse Model: Human cancer cells are injected subcutaneously into immunodeficient mice. Once tumors are established, mice are treated with Calycosin or a vehicle control. Tumor volume is measured regularly to assess the in vivo anti-tumor effect.
Future Perspectives
Calycosin demonstrates significant promise as a therapeutic agent against several types of cancer.[2][3] Its ability to target multiple signaling pathways highlights its potential for use in combination therapies, possibly enhancing the efficacy of existing chemotherapeutic drugs and mitigating drug resistance.[1][2] Furthermore, the development of nano-formulations of Calycosin could improve its delivery to target tissues, increasing its therapeutic index.[2] Continued research, including preclinical and clinical trials, is warranted to fully elucidate the therapeutic potential of Calycosin in oncology.[2]
References
- 1. Exploring the multi-targeting phytoestrogen potential of Calycosin for cancer treatment: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the potential anti‐cancer activity of calycosin against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Calyxin B vs. Curcumin: A Head-to-Head Scientific Comparison
In the realm of natural product research, both Calyxin B and curcumin (B1669340) have emerged as compounds of significant interest for their potential therapeutic applications. This guide provides a detailed, head-to-head comparison for researchers, scientists, and drug development professionals, focusing on their physicochemical properties, biological activities, and underlying mechanisms of action, supported by available experimental data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and curcumin is crucial for evaluating their potential as drug candidates. These properties influence their solubility, stability, and bioavailability.
| Property | This compound | Curcumin |
| Molecular Formula | C₃₅H₃₄O₈ | C₂₁H₂₀O₆ |
| Molecular Weight | 582.64 g/mol | 368.38 g/mol |
| Appearance | Not widely reported | Bright yellow-orange crystalline powder |
| Solubility | Not extensively documented in public literature | Practically insoluble in water; soluble in organic solvents like ethanol, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO)[1] |
| Melting Point | Not widely reported | ~183 °C[1] |
| Chemical Structure | A diarylheptanoid | A diarylheptanoid |
Comparative Biological Activity: A Data-Driven Analysis
While direct comparative studies are limited, this section collates available quantitative data to offer insights into the relative potency of this compound and curcumin in key therapeutic areas.
Anti-Cancer Activity
Both this compound and curcumin have demonstrated anti-proliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing their cytotoxic potency.
Table 2.1: Anti-Proliferative Activity (IC₅₀ Values)
| Cell Line | Cancer Type | This compound (µM) | Curcumin (µM) | Reference |
| J774.1 | Murine Macrophage | 39 | - | [2] |
| HCT-116 | Colorectal Carcinoma | - | 10.26 - 13.31 | [3] |
| SW480 | Colorectal Carcinoma | - | 10.26 - 13.31 | [3] |
| HT-29 | Colorectal Carcinoma | - | 10.26 - 13.31 | [3] |
| MCF-7 | Breast Cancer | - | 25 - 75 | [4] |
| MDA-MB-231 | Breast Cancer | - | 25 | [4] |
| A549 | Lung Cancer | - | 11.2 | [4] |
| HepG2 | Liver Cancer | - | 14.5 | [4] |
Anti-Inflammatory Activity
Inflammation is a key pathological process in many diseases. Both this compound and curcumin have been investigated for their ability to modulate inflammatory pathways.
Table 2.2: Anti-Inflammatory Activity
| Assay | Cell Line | Metric | This compound | Curcumin | Reference |
| LPS-induced NO production | J774.1 | IC₅₀ | Moderate Inhibition | - | [5] |
| LPS-induced NF-κB activation | RAW264.7 | IC₅₀ | - | ~15 µM | |
| IL-6 Reduction | Human Subjects | - | Not Reported | Significant reduction | [6][7][8] |
| TNF-α Reduction | Human Subjects | - | Not Reported | Significant reduction | [7][8] |
| CRP Reduction | Human Subjects | - | Not Reported | Significant reduction | [7][8] |
Antioxidant Activity
The ability to scavenge free radicals is a crucial mechanism for cellular protection. The antioxidant capacities of this compound and curcumin have been evaluated using various assays.
Table 2.3: Antioxidant Activity
| Assay | Metric | This compound | Curcumin | Reference |
| DPPH Radical Scavenging | IC₅₀ | Not Reported | 1.08 µg/mL | |
| Superoxide Anion Scavenging | IC₅₀ | Not Reported | 29.63 µg/mL | |
| Hydrogen Peroxide Scavenging | IC₅₀ | Not Reported | 10.08 µg/mL |
Mechanisms of Action: A Signaling Pathway Perspective
Understanding the molecular pathways through which these compounds exert their effects is paramount for targeted drug development.
This compound
The precise molecular mechanisms of this compound are not as extensively characterized as those of curcumin. However, preliminary studies suggest its involvement in the inhibition of pro-inflammatory mediators and cell proliferation.
Curcumin
Curcumin is known to be a pleiotropic molecule, interacting with multiple signaling pathways to exert its diverse biological effects. Key mechanisms include:
-
Anti-inflammatory Effects: Curcumin is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. It can inhibit the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.
-
Anti-cancer Effects: Curcumin induces apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways. It can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases.
-
Antioxidant Effects: Curcumin can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). It can also enhance the activity of cellular antioxidant enzymes.
Below are Graphviz diagrams illustrating some of the key signaling pathways modulated by curcumin.
Caption: Curcumin's inhibition of the NF-κB signaling pathway.
Caption: Curcumin's induction of the intrinsic apoptosis pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and curcumin on cancer cell lines and calculate their IC₅₀ values.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and curcumin in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
NF-κB Activation Assay (Luciferase Reporter Assay)
Objective: To quantify the inhibitory effect of this compound and curcumin on NF-κB activation.
Principle: This assay utilizes a reporter gene (luciferase) under the control of an NF-κB response element. When NF-κB is activated and translocates to the nucleus, it binds to the response element and drives the expression of luciferase. The amount of light produced by the luciferase reaction is proportional to the level of NF-κB activation.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or RAW264.7) with a plasmid containing the NF-κB-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of this compound or curcumin for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Cell Lysis: After the stimulation period (typically 6-8 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activation for each compound concentration relative to the stimulated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound and curcumin induce apoptosis in cancer cells.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is used to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membranes.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound or curcumin at their respective IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Antioxidant Assay (DPPH Radical Scavenging Assay)
Objective: To evaluate the free radical scavenging activity of this compound and curcumin.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a colorimetric method used to measure the antioxidant capacity of a compound. DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored compound, leading to a decrease in absorbance.
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound and curcumin in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Add the compound solutions to a solution of DPPH in the same solvent.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging activity versus concentration.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and curcumin based on the currently available scientific literature. Curcumin is a well-characterized compound with a vast body of research supporting its multifaceted biological activities. In contrast, the investigation into the therapeutic potential of this compound is still in its nascent stages.
While preliminary data suggests that this compound possesses anti-proliferative and anti-inflammatory properties, a significant gap exists in the literature regarding its detailed mechanisms of action and direct, quantitative comparisons with established natural products like curcumin. Future research should focus on:
-
Direct Head-to-Head Studies: Conducting comprehensive studies that directly compare the anti-cancer, anti-inflammatory, and antioxidant activities of this compound and curcumin under identical experimental conditions.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Bioavailability: Evaluating the in vivo efficacy and pharmacokinetic profiles of this compound to assess its potential for clinical translation.
By addressing these research gaps, the scientific community can gain a clearer understanding of the therapeutic potential of this compound and its standing relative to well-established natural compounds like curcumin.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. iwnirz.pl [iwnirz.pl]
- 6. Charting calcium-regulated apoptosis pathways using chemical biology: role of calmodulin kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epicalyxin F and calyxin I: two novel antiproliferative diarylheptanoids from the seeds of Alpinia blepharocalyx. | Semantic Scholar [semanticscholar.org]
- 8. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating Calyxin B's Effect on the NF-κB Signaling Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Calyxin B's potential effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Due to the limited availability of direct quantitative data for this compound, this guide utilizes data from studies on Calycosin , a structurally similar isoflavonoid (B1168493) phytoestrogen, as a proxy to illustrate its potential mechanism of action.[1][2] This guide compares the effects of Calycosin on the NF-κB pathway with a well-established inhibitor, BAY 11-7082 .
Data Presentation: Comparative Effects on the NF-κB Signaling Pathway
The following table summarizes the quantitative effects of Calycosin and the well-characterized NF-κB inhibitor, BAY 11-7082, on key components of the NF-κB signaling pathway. This data is compiled from in vitro studies on cancer cell lines.
| Compound | Target Protein | Cell Line | Concentration | Effect | Reference |
| Calycosin | Phospho-IκBα (p-IκBα) | AGS (gastric cancer) | 10, 20, 40 µM | Dose-dependent increase in phosphorylation | [1] |
| NF-κB p65 | AGS (gastric cancer) | 10, 20, 40 µM | Dose-dependent decrease in expression | [1] | |
| BAY 11-7082 | Phospho-IκBα (p-IκBα) | AECII (alveolar epithelial) | 10 µM | Significant decrease in TNF-α induced phosphorylation | [3] |
| NF-κB p65 (nuclear translocation) | AECII (alveolar epithelial) | 10 µM | Inhibition of TNF-α induced nuclear translocation | [3] | |
| Cell Viability | Uveal Melanoma Cells | 5 µM | Approximately 50% inhibition of cell proliferation | [4] |
Signaling Pathway Diagram
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the points of intervention for Calycosin (based on proxy data) and BAY 11-7082.
Caption: Canonical NF-κB signaling pathway and points of modulation.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow to validate the effect of a compound like this compound on the NF-κB pathway.
Caption: Workflow for validating compound effects on NF-κB signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is adapted from studies investigating the effects of Calycosin and BAY 11-7082 on NF-κB signaling.[1][3]
-
Cell Culture and Treatment:
-
Plate cells (e.g., AGS or AECII) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) or BAY 11-7082 (e.g., 10 µM) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a predetermined duration (e.g., 30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of target proteins to the loading control.
-
Immunofluorescence for p65 Nuclear Translocation
This protocol is a standard method to visualize the subcellular localization of the NF-κB p65 subunit.[3]
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with the compound of interest (this compound or BAY 11-7082) followed by stimulation with TNF-α as described in the Western Blot protocol.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and analyze the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.
-
Cell Viability Assay
This protocol, using a Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay, measures the cytotoxic effects of the compounds.[4]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound or the comparator compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Assay Procedure:
-
Add the CCK-8 or MTS/MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
References
- 1. Calycosin Induces Gastric Cancer Cell Apoptosis via the ROS-Mediated MAPK/STAT3/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calycosin attenuates MPTP-induced Parkinson's disease by suppressing the activation of TLR/NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Assessing the Clinical Translation Potential of Eriocalyxin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Eriocalyxin B (EriB), a natural diterpenoid compound isolated from Isodon eriocalyx, has emerged as a promising anti-cancer agent in preclinical studies. This guide provides a comprehensive comparison of Eriothis compound's performance with standard-of-care therapies for relevant malignancies, supported by experimental data. While the compound "this compound," a diarylheptanoid from Alpinia blepharocalyx, also exhibits anti-proliferative properties, the available data for a detailed clinical potential assessment is more robust for Eriothis compound. This guide will therefore focus on Eriothis compound, offering an objective evaluation of its clinical translation potential.
Quantitative Data Summary: Eriothis compound vs. Standard Chemotherapy
The following tables summarize the preclinical efficacy of Eriothis compound in various cancer cell lines, with a focus on leukemia, and compare it with the clinical outcomes of standard chemotherapy regimens for Acute Lymphoblastic Leukemia (ALL).
Table 1: In Vitro Cytotoxicity of Eriothis compound (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) | Duration of Treatment (hours) |
| Acute Myeloid Leukemia | Kasumi-1 | Most sensitive among tested leukemia lines | Not Specified |
| Lymphoma | Various B- and T-lymphoma cells | Significant inhibition | Not Specified |
| Prostate Cancer | PC-3 | ~0.5 | 24 |
| Prostate Cancer | 22RV1 | ~2.0 | 48 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Table 2: In Vivo Efficacy of Eriothis compound in Murine Models
| Cancer Type | Animal Model | Dosage | Key Findings |
| Leukemia/Lymphoma | Murine xenograft models | Not Specified | Remarkable inhibition of tumor growth and induction of in situ tumor cell apoptosis[1] |
| Breast Cancer | 4T1 breast tumor model | 5 mg/kg/day | Decreased tumor vascularization and suppressed tumor growth[2] |
| Pancreatic Cancer | Nude mice with CAPAN-2 xenografts | 2.5 mg/kg | Significant reduction in pancreatic tumor weights |
Table 3: Comparison with Standard of Care for Adult Acute Lymphoblastic Leukemia (ALL)
| Treatment Regimen | Phase | Common Drugs | Typical Outcome |
| Hyper-CVAD | Induction/Consolidation | Cyclophosphamide, Vincristine, Doxorubicin (Adriamycin), Dexamethasone[3] | High remission rates, but significant toxicity. |
| CALGB 8811 | Induction | Daunorubicin, Vincristine, Prednisone, Pegaspargase, Cyclophosphamide[3] | Standard regimen for older adults, with considerations for dose adjustments. |
| Maintenance Therapy | Maintenance | Methotrexate, 6-mercaptopurine[4][5][6] | Aims to prevent relapse; duration is typically around 2 years. |
Mechanism of Action: Key Signaling Pathways
Eriothis compound exerts its anti-cancer effects through the modulation of critical signaling pathways that control cell survival, proliferation, and apoptosis.
Inhibition of the STAT3 Signaling Pathway
A primary mechanism of Eriothis compound is the direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[7][8][9] Constitutive activation of STAT3 is a hallmark of many cancers, promoting tumor cell survival and proliferation. Eriothis compound covalently binds to a cysteine residue (Cys712) in the SH2 domain of the STAT3 protein.[7][8] This binding prevents the phosphorylation of STAT3, which is necessary for its activation, dimerization, and translocation to the nucleus to regulate gene expression.[7][8]
Suppression of the Akt/mTOR Signaling Pathway
Eriothis compound also induces apoptosis and autophagy by inhibiting the Akt/mTOR signaling pathway.[10][11][12][13][14] This pathway is a central regulator of cell growth, proliferation, and survival. By decreasing the phosphorylation of Akt and mTOR, Eriothis compound disrupts this pro-survival signaling cascade, leading to cancer cell death.[10][11][12][13]
References
- 1. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Chemotherapy for acute lymphoblastic leukemia | Canadian Cancer Society [cancer.ca]
- 5. Chemotherapy for acute lymphoblastic leukaemia (ALL) | Macmillan Cancer Support [macmillan.org.uk]
- 6. bloodcancerunited.org [bloodcancerunited.org]
- 7. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 8. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Calyxin B: A Guide for Laboratory Professionals
Calyxin B, extracted from the seeds of Alpinia blepharocalyx, is utilized in cancer research for its biological activity.[1] Due to its potent cellular effects, all waste containing this compound, including pure compound, solutions, and contaminated labware, should be treated as hazardous chemical waste.
Immediate Safety and Handling
Before beginning any work with this compound, it is imperative to have a designated waste collection plan. All personnel handling the compound should be equipped with appropriate personal protective equipment (PPE), including lab coats, safety goggles, and chemical-resistant gloves.
Step-by-Step Disposal Protocol
Given the absence of a specific SDS, the following protocol is based on general best practices for the disposal of research-grade chemical and biologically active compounds.
-
Segregation at the Source:
-
Solid Waste: All solid materials contaminated with this compound, such as unused compound, pipette tips, gloves, vials, and absorbent paper, must be collected in a dedicated, clearly labeled hazardous waste container.[2][3] This container should be puncture-resistant and have a secure lid.
-
Liquid Waste: All aqueous and organic solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[2][3] It is crucial to avoid mixing this compound waste with other incompatible chemical waste streams to prevent unforeseen reactions.[4][5] The container material must be compatible with the solvents used.
-
Sharps Waste: Any needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[3]
-
-
Waste Container Management:
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound in PBS").
-
-
Final Disposal:
-
Once the waste container is full, or if it has been in the SAA for up to one year, it must be transferred for disposal.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2] EHS professionals are trained to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.
-
Quantitative Data Summary
While no specific quantitative data for this compound disposal exists, general laboratory waste guidelines provide quantitative limits for accumulation.
| Waste Category | Maximum Accumulation Volume | Maximum Accumulation Time |
| Hazardous Waste (in SAA) | 55 gallons | 12 months |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Until limit is reached |
Note: While this compound is not currently on the EPA's P-list of acutely hazardous wastes, its biological potency warrants careful handling and adherence to these lower accumulation limits as a precautionary measure.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.
References
Essential Safety and Handling of Calyxin B: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Calyxin B, with a focus on operational and disposal plans. The following procedures are based on best practices for managing highly toxic substances and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
All activities involving this compound must be conducted within a designated fume hood. The following personal protective equipment is mandatory:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Gloves | Nitrile rubber gloves, minimum 0.11 mm thickness. |
| Body Protection | Lab Coat | A lab coat must be worn at all times. |
| Respiratory Protection | Respirator | Required when handling the solid form to prevent aerosolization. A respirator with a P3 filter is recommended. |
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to contain the hazard.
| Spill Size | Containment and Neutralization |
| Small Spill (≤1 g solid) | 1. Gently cover the solid spill with a damp paper towel to prevent aerosolization.2. Saturate the spill area and paper towel with a freshly prepared 2.5% sodium hypochlorite (B82951) solution containing 0.25 N sodium hydroxide.3. Allow a minimum contact time of 4 hours for complete inactivation.[1]4. Collect all materials into a designated hazardous waste container.[1] |
| Large Spill (>1 g solid) | 1. Evacuate the immediate area and alert all personnel in the laboratory.[1]2. Restrict access to the contaminated area.3. Immediately contact your institution's EHS office for emergency response.[1] |
Handling and Storage
Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of the compound.
| Aspect | Procedure |
| Receiving | Inspect the container for any damage or leaks upon arrival. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. |
| Handling | All handling of this compound should be performed in a fume hood. |
| Incompatible Materials | Avoid contact with strong oxidizing agents. |
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure safety. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.
-
Solid Waste : All contaminated solid materials, including pipette tips, gloves, vials, and absorbent materials from spills, must be placed in a separate, puncture-resistant hazardous waste container.[1]
-
Sharps Waste : Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[1]
Before final disposal, solid this compound waste must be chemically inactivated. This procedure should be performed in a fume hood.
Experimental Protocol for Inactivation:
-
Preparation of Inactivation Solution : Prepare a fresh solution of 2.5% sodium hypochlorite containing 0.25 N sodium hydroxide.
-
Inactivation Procedure :
-
Carefully place the contaminated solid waste into a suitable, chemically resistant container.
-
Add the inactivation solution to the container, ensuring all waste is fully submerged.
-
Allow a minimum contact time of 4 hours to ensure complete inactivation.[1]
-
-
Disposal : After inactivation, the neutralized materials can be collected by your institution's EHS office for final disposal in accordance with all local and national regulations.[1]
For general guidance on the disposal of unused medicines, the FDA recommends mixing the substance with an undesirable material like dirt or cat litter, placing it in a sealed container, and then disposing of it in the household trash.[2] However, for a potent compound like this compound in a research setting, chemical inactivation is the more appropriate and safer method.
Experimental Workflow: this compound Spill Response
The following diagram illustrates the step-by-step workflow for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
